Methyl 6-amino-5-iodonicotinate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 6-amino-5-iodopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN2O2/c1-12-7(11)4-2-5(8)6(9)10-3-4/h2-3H,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSCVGMGFVSANX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80571849 | |
| Record name | Methyl 6-amino-5-iodopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80571849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211308-80-4 | |
| Record name | Methyl 6-amino-5-iodo-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=211308-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-amino-5-iodopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80571849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 6-amino-5-iodopyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of Methyl 6-amino-5-iodonicotinate: A Comprehensive Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 6-amino-5-iodonicotinate is a valuable substituted pyridine derivative that serves as a critical building block in medicinal chemistry and drug development. Its unique trifunctional structure, featuring an amino group, an iodo substituent, and a methyl ester, allows for diverse subsequent chemical modifications. This guide provides a comprehensive overview of a reliable and efficient two-step synthetic pathway starting from 6-aminonicotinic acid. It details the underlying chemical principles, provides field-proven experimental protocols, and outlines a complete analytical workflow for the thorough characterization and validation of the final compound. This document is intended to serve as a practical resource for researchers engaged in the synthesis of complex heterocyclic molecules.
Synthetic Strategy and Rationale
The synthesis of this compound is most effectively approached via a two-step sequence: (1) Fischer esterification of the commercially available 6-aminonicotinic acid to yield the intermediate, Methyl 6-aminonicotinate, followed by (2) regioselective electrophilic iodination to afford the target compound.
1.1. Causality of the Synthetic Design
-
Step 1: Esterification: The initial esterification of the carboxylic acid is a crucial first step. Performing the iodination on the free acid is less ideal, as the carboxyl group can interfere with certain iodinating agents and complicate purification. The Fischer-Speier esterification, utilizing methanol as both the solvent and reagent under acidic catalysis, is a classic, high-yielding, and scalable method for this transformation.[1]
-
Step 2: Regioselective Iodination: The core of this synthesis is the selective introduction of an iodine atom at the C5 position of the pyridine ring. Pyridine itself is an electron-deficient heterocycle, making it generally resistant to electrophilic aromatic substitution.[2][3] However, the presence of the powerful electron-donating amino group at the C6 position activates the ring towards electrophilic attack. This amino group directs incoming electrophiles to the ortho (C5) and para (C3) positions. The C5 position is overwhelmingly favored due to both electronic and steric factors, leading to a highly regioselective iodination and minimizing the formation of isomeric byproducts. Reagents such as N-Iodosuccinimide (NIS) are particularly effective as they provide a source of electrophilic iodine under relatively mild conditions.[4]
1.2. Overall Synthetic Pathway
The complete two-step reaction sequence is illustrated below.
Caption: Overall two-step synthesis of this compound.
Detailed Experimental Protocols
2.1. Step 1: Synthesis of Methyl 6-aminonicotinate (Intermediate)
This protocol is adapted from established Fischer esterification procedures for nicotinic acid derivatives.[1]
Methodology:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-aminonicotinic acid (13.8 g, 100 mmol).
-
Reagent Addition: Add methanol (250 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (5 mL) with continuous stirring and cooling in an ice bath.
-
Reaction: Heat the resulting mixture to reflux (approximately 65-70°C) and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup & Neutralization: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the bulk of the methanol. Carefully pour the residue onto crushed ice (approx. 200 g) and neutralize to pH 7-8 with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the neutralized aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 150 mL).
-
Purification & Isolation: Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and remove the solvent in vacuo to yield Methyl 6-aminonicotinate as a white to off-white solid.[1] The product is often of sufficient purity for the next step, but can be further purified by recrystallization from an ethanol/water mixture if necessary.
2.2. Step 2: Synthesis of this compound (Target Compound)
This protocol employs N-Iodosuccinimide (NIS) as an efficient and regioselective iodinating agent.
Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask protected from light (e.g., wrapped in aluminum foil), dissolve Methyl 6-aminonicotinate (7.6 g, 50 mmol) in dimethylformamide (DMF, 100 mL).
-
Reagent Addition: Add N-Iodosuccinimide (NIS) (12.4 g, 55 mmol, 1.1 equivalents) to the solution in portions over 15 minutes at room temperature with vigorous stirring.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Quenching: Upon completion, pour the reaction mixture into a beaker containing 500 mL of cold water.
-
Precipitation & Filtration: Stir the aqueous mixture for 30 minutes. The product will precipitate as a solid. Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water (3 x 50 mL) to remove DMF and succinimide.
-
Purification & Isolation: Dry the crude product under vacuum. For higher purity, the solid can be recrystallized from ethanol or purified via column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford this compound as a solid.
2.3. Laboratory Workflow Visualization
Caption: Step-by-step workflow for the iodination of Methyl 6-aminonicotinate.
Comprehensive Characterization
Thorough analytical validation is essential to confirm the identity, structure, and purity of the synthesized this compound.
Table 1: Physical and Molecular Properties
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 211308-80-4 | [5][6] |
| Molecular Formula | C₇H₇IN₂O₂ | [5][7] |
| Molecular Weight | 278.05 g/mol | [6] |
| IUPAC Name | This compound | [5] |
| Appearance | Solid | [5] |
| InChI Key | CJSCVGMGFVSANX-UHFFFAOYSA-N |[5] |
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most definitive method for structural elucidation of the target compound. Spectra should be recorded in a suitable deuterated solvent such as DMSO-d₆ or CDCl₃.
Table 2: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆, shifts are approximate)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H NMR | 8.2 - 8.4 | Singlet | H-2 (proton on pyridine ring) |
| 7.8 - 8.0 | Singlet | H-4 (proton on pyridine ring) | |
| 6.5 - 7.0 | Broad Singlet | -NH₂ (2 protons) | |
| 3.7 - 3.9 | Singlet | -OCH₃ (3 protons) | |
| ¹³C NMR | 165 - 167 | Singlet | C=O (ester carbonyl) |
| 158 - 160 | Singlet | C-6 (C-NH₂) | |
| 150 - 152 | Singlet | C-2 | |
| 130 - 132 | Singlet | C-4 | |
| 123 - 125 | Singlet | C-3 (C-COOCH₃) | |
| 85 - 87 | Singlet | C-5 (C-I) |
| | 51 - 53 | Singlet | -OCH₃ |
3.2. Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) provides the exact mass, confirming the elemental composition.
-
Expected Result (ESI+): The primary observation will be the protonated molecular ion peak [M+H]⁺.
-
Calculated m/z for [C₇H₈IN₂O₂]⁺: 278.9625
-
Observed m/z: Should be within ± 5 ppm of the calculated value.
3.3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[8][9]
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
|---|---|---|---|
| 3450 - 3300 | Medium-Strong | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic C-H |
| 2990 - 2940 | Weak | C-H Stretch | Methyl (-CH₃) |
| 1730 - 1710 | Strong, Sharp | C=O Stretch | Ester Carbonyl |
| 1620 - 1580 | Medium-Strong | N-H Bend / C=C Stretch | Amine / Aromatic Ring |
| 1300 - 1200 | Strong | C-O Stretch | Ester C-O |
| 1150 - 1050 | Medium | C-N Stretch | Aryl Amine |
Safety, Storage, and Handling
-
Hazard Identification: The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5][6]
-
Safety Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere. Recommended storage temperature is between 2-8°C.[5][6]
Conclusion
The synthesis of this compound can be reliably achieved through a robust two-step process involving Fischer esterification and regioselective iodination. The protocols outlined in this guide are scalable and utilize common laboratory reagents. The comprehensive characterization workflow, employing NMR, MS, and IR spectroscopy, provides a self-validating system to ensure the high purity and correct structural identity of the final product, rendering it suitable for advanced applications in drug discovery and development.
References
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Loh, Y. Y., & Gademann, K. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 779-784. Retrieved from [Link]
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Kumar, A., et al. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters, 23(13), 5178–5183. Retrieved from [Link]
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ResearchGate. (2025). Efficient Synthesis of Substituted Cyclic α-Aminophosphonates. Retrieved from [Link]
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Georganics. (2023). Methyl 6-aminonicotinate – preparation and application. Retrieved from [Link]
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MDPI. (2021). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Asymmetric Synthesis of Tetrasubstituted α-Aminophosphonic Acid Derivatives. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application as Synthons for the Preparation of Biorelevant Compounds. Retrieved from [Link]
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YouTube. (2020). Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of methyl 5,6-diaminonicotinate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Methyl 6-aminonicotinate. PubChem Compound Summary for CID 737487. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Methyl 6-(methylamino)-5-nitronicotinate. PubChem Compound Summary for CID 18412421. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. Retrieved from [Link]
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Columbia University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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PARVATI. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of methyl 6-methylnicotinate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Methyl 6-methylnicotinate. PubChem Compound Summary for CID 231548. Retrieved from [Link]
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Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
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YouTube. (2024). Substitution, Reductive Amination, and Gabriel Synthesis!. Retrieved from [Link]
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Rosie, D. A., & Shone, G. G. (1971). The iodination of methyl sterculate and deiodination of the product to reform the cyclopropenoid ring. Lipids, 6(8), 623. Retrieved from [Link]
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PARVATI. (n.d.). Executive Summary of M/s. Parvati Agro Products. Retrieved from [Link]
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Chemsrc. (n.d.). Methyl 5-amino-6-iodonicotinate. Retrieved from [Link]
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ResearchGate. (2016). How can i syntheis 6-methyl nicotinic acid methyl ester from pyridine ?. Retrieved from [Link]
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Mines Repository. (n.d.). MASS SPECTROMETRY FOR THE CHARACTERIZATION OF AMINO ACIDS, PEPTIDES, PROTEINS AND MICROORGANISMS. Retrieved from [Link]
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An In-depth Technical Guide to Methyl 6-amino-5-iodonicotinate: A Key Building Block for Pharmaceutical Innovation
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Heterocyclic Intermediate
Methyl 6-amino-5-iodonicotinate, identified by the CAS number 211308-80-4 , is a strategically functionalized pyridine derivative that has emerged as a valuable building block in the landscape of pharmaceutical research and development.[1][2][3] Its unique trifunctional architecture, featuring an amino group, an iodo substituent, and a methyl ester on a pyridine core, offers medicinal chemists a versatile scaffold for the synthesis of complex molecular entities with potential therapeutic applications. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, with a focus on its role in the design and discovery of novel drug candidates.
Core Chemical and Physical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 211308-80-4 | [1][2][3] |
| Molecular Formula | C₇H₇IN₂O₂ | [2] |
| Molecular Weight | 278.05 g/mol | [2] |
| IUPAC Name | methyl 6-amino-5-iodopyridine-3-carboxylate | |
| Appearance | Solid | |
| Melting Point | Data not available | [2][4] |
| Boiling Point | Data not available | [2][4] |
| Solubility | Soluble in organic solvents. | No specific data available |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C. |
Spectroscopic Profile
Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound. While a complete set of publicly available spectra for this specific compound is limited, data for the closely related, non-iodinated analogue, Methyl 6-aminonicotinate, provides valuable insights into the expected spectral features.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the amine protons, and the methyl ester protons. The chemical shifts of the aromatic protons will be influenced by the electron-donating amino group and the electron-withdrawing ester group, as well as the deshielding effect of the iodine atom.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the carbons of the pyridine ring, the carbonyl carbon of the ester, and the methyl carbon. The carbon attached to the iodine atom is expected to have a characteristic chemical shift.
-
IR (Infrared) Spectroscopy: The IR spectrum will likely exhibit characteristic absorption bands corresponding to the N-H stretching of the primary amine, C=O stretching of the ester, C-N stretching, and C-I stretching, as well as aromatic C-H and C=C stretching vibrations of the pyridine ring.
-
MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak (M+) expected at m/z 278. The fragmentation pattern can provide further structural information.
While specific, publicly available spectral data for this compound is scarce, chemical suppliers often provide access to this information upon request.[3][5]
Synthesis and Manufacturing
The synthesis of this compound typically starts from its precursor, Methyl 6-aminonicotinate. The introduction of the iodine atom at the 5-position is a key transformation. A plausible synthetic route involves the direct iodination of Methyl 6-aminonicotinate.
Proposed Synthesis Workflow
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A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl 6-amino-5-iodonicotinate
Introduction
In the landscape of modern pharmaceutical and materials science research, the unambiguous structural elucidation of novel organic compounds is a cornerstone of discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a preeminent analytical technique, offering unparalleled insight into molecular architecture. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of Methyl 6-amino-5-iodonicotinate, a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the additive effects of the amino, iodo, and methoxycarbonyl substituents on the pyridine ring, using pyridine as the base molecule and established substituent chemical shift (SCS) values from analogous compounds. The analysis assumes a standard deuterated solvent such as DMSO-d₆ or CDCl₃, which can influence the precise chemical shifts.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.2 - 8.4 | d | ~2.0 |
| H-4 | 7.9 - 8.1 | d | ~2.0 |
| NH₂ | 6.5 - 7.5 | br s | - |
| OCH₃ | 3.8 - 3.9 | s | - |
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 148 - 152 |
| C-3 | 120 - 124 |
| C-4 | 140 - 144 |
| C-5 | 85 - 90 |
| C-6 | 158 - 162 |
| C=O | 165 - 168 |
| OCH₃ | 52 - 54 |
In-Depth Spectral Interpretation and Rationale
The predicted chemical shifts are a result of the interplay between the electron-donating and electron-withdrawing effects of the substituents, transmitted through the pyridine ring.
Analysis of the ¹H NMR Spectrum
The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals for the two protons on the pyridine ring, H-2 and H-4.
-
H-2 and H-4 Protons: These protons are situated ortho and para to the electron-withdrawing methoxycarbonyl group at C-3, and meta to each other. This arrangement leads to a downfield shift for both protons. The H-2 proton, being adjacent to the electronegative nitrogen atom, is expected to be the most downfield of the two. The small coupling constant (J ≈ 2.0 Hz) is characteristic of a meta coupling between H-2 and H-4.
-
Amino Protons (NH₂): The protons of the amino group at C-6 are expected to appear as a broad singlet. The chemical shift of these protons can be highly variable and is dependent on the solvent, concentration, and temperature due to hydrogen bonding.
-
Methyl Protons (OCH₃): The three protons of the methoxycarbonyl group will appear as a sharp singlet in the upfield region of the spectrum, as they are not coupled to any other protons.
Analysis of the ¹³C NMR Spectrum
The ¹³C NMR spectrum provides a direct look at the carbon skeleton of the molecule. The chemical shifts are significantly influenced by the electronic environment of each carbon atom.
-
C-2 and C-6: These carbons, being adjacent to the ring nitrogen, are expected to be significantly downfield. C-6, being directly attached to the electron-donating amino group, will be the most downfield of the ring carbons due to the strong resonance effect of the nitrogen lone pair.
-
C-4: This carbon is para to the amino group and ortho to the iodo group, and its chemical shift will be a balance of the electron-donating effect of the amino group and the electron-withdrawing inductive effect of the iodine.
-
C-5: The most notable feature of the ¹³C spectrum is the significant upfield shift predicted for C-5. This is a direct consequence of the "heavy atom effect" of the directly attached iodine atom.
-
C-3: This carbon, bearing the methoxycarbonyl group, will be influenced by its electron-withdrawing nature, leading to a downfield shift.
-
Carbonyl and Methyl Carbons: The carbonyl carbon of the ester will appear at the most downfield region of the spectrum, characteristic of sp² hybridized carbons in a highly deshielded environment. The methyl carbon of the ester will be found in the typical upfield region for sp³ hybridized carbons attached to an oxygen atom.
Molecular Structure and Key NMR Correlations
The following diagram illustrates the structure of this compound and highlights the key predicted proton and carbon assignments.
Figure 1. Molecular structure of this compound with predicted NMR chemical shifts.
Experimental Protocol for NMR Data Acquisition
For researchers intending to acquire experimental data for this compound, the following protocol outlines a standard procedure for sample preparation and data acquisition for a high-resolution NMR spectrometer.
I. Sample Preparation
-
Material Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.[1][2]
-
Solvent Selection and Addition: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add approximately 0.6-0.7 mL of the solvent to the vial.[3]
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, gentle warming can be applied.
-
Filtration and Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.[1]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
II. NMR Data Acquisition
The following are typical acquisition parameters that can be used as a starting point and should be optimized based on the specific instrument and sample concentration.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' or 'zg').
-
Number of Scans (NS): 16 to 64 scans.
-
Relaxation Delay (D1): 1-5 seconds.[4]
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): 12-16 ppm, centered around 6-7 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans (NS): 1024 or more, depending on the sample concentration.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): 200-250 ppm, centered around 100-120 ppm.
-
Experimental Workflow Diagram
Figure 2. A stepwise workflow for NMR sample preparation, data acquisition, and processing.
Conclusion
This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By applying fundamental principles of NMR spectroscopy and understanding substituent effects, we have constructed a detailed spectral map of this molecule. The provided protocols for sample preparation and data acquisition offer a practical framework for researchers to obtain high-quality experimental data. This guide is intended to be a valuable resource, enabling scientists to confidently identify and characterize this compound, thereby accelerating their research and development endeavors.
References
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Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469-478. [Link]
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Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
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NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. [Link]
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How to Prepare Samples for NMR. ResearchGate. [Link]
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Small molecule NMR sample preparation. Georgia Tech NMR Center. (2023, August 29). [Link]
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Introduction: Elucidating the Structure of a Key Pharmaceutical Building Block
An In-Depth Technical Guide to the Spectroscopic Analysis of Methyl 6-amino-5-iodonicotinate
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. As a versatile synthetic intermediate, its precise molecular structure and purity are paramount for the successful synthesis of complex target molecules. Spectroscopic techniques, particularly Infrared (IR) Spectroscopy and Mass Spectrometry (MS), are indispensable tools for the unambiguous structural confirmation and characterization of this compound.
This technical guide provides a comprehensive analysis of this compound using IR and MS. It is designed for researchers, scientists, and drug development professionals, offering not just data, but a foundational understanding of the principles, experimental design, and interpretation logic behind the spectroscopic results. We will explore the characteristic spectral features that arise from its unique combination of functional groups—a primary aromatic amine, an aromatic ester, and an iodo substituent on a pyridine core.
Molecular Profile: this compound
A thorough analysis begins with a clear understanding of the molecule's fundamental properties. These characteristics directly influence the expected spectroscopic behavior.
| Property | Value | Source |
| IUPAC Name | Methyl 6-amino-5-iodopyridine-3-carboxylate | |
| CAS Number | 211308-80-4 | [1][2] |
| Molecular Formula | C₇H₇IN₂O₂ | [1] |
| Molecular Weight | 278.05 g/mol | [1] |
| Chemical Structure |
Analytical Workflow for Spectroscopic Characterization
A systematic approach is crucial for reliable spectroscopic analysis. The following workflow outlines the logical progression from sample handling to final structural confirmation.
Caption: Overall workflow for the spectroscopic analysis of the target compound.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It works on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a bond will absorb energy at its characteristic frequency, and this absorption is detected by the instrument.
Predicted IR Absorption Profile
The structure of this compound contains several IR-active functional groups. The expected absorption bands are summarized below. The presence of both an electron-donating amino group (-NH₂) and an electron-withdrawing ester group (-COOCH₃) on the aromatic pyridine ring influences the electronic environment and, consequently, the exact position of these absorption bands.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity | Rationale & References |
| 3450 - 3300 | Primary Amine (-NH₂) | Asymmetric & Symmetric N-H Stretch | Medium, Sharp (two bands) | The presence of two distinct bands is a hallmark of a primary (R-NH₂) amine.[3][4][5] |
| ~3030 | Aromatic C-H | C-H Stretch | Weak to Medium | Characteristic for C-H bonds on an aromatic ring.[6] |
| ~2950 | Aliphatic C-H (in -OCH₃) | C-H Stretch | Weak to Medium | Corresponds to the methyl group of the ester. |
| 1730 - 1715 | Aromatic Ester (C=O) | C=O Stretch | Strong | The wavenumber is slightly lowered from a typical saturated ester (~1735 cm⁻¹) due to conjugation with the aromatic pyridine ring.[7][8] |
| 1620 - 1580 | Primary Amine (-NH₂) | N-H Bend (Scissoring) | Medium to Strong | This bending vibration is characteristic of primary amines.[3][9] |
| 1600 - 1450 | Aromatic Ring | C=C & C=N Ring Stretch | Medium (multiple bands) | These absorptions arise from complex vibrations of the entire pyridine ring.[6] |
| 1330 - 1250 | Aromatic Amine (C-N) | C-N Stretch | Strong | The bond between the ring carbon and the amino nitrogen.[3][9] |
| 1300 - 1100 | Ester (C-O) | Asymmetric & Symmetric C-O Stretch | Strong (two bands) | Esters typically show two distinct C-O stretching bands, contributing to a "Rule of Three" pattern with the C=O stretch.[8][10] |
| Below 600 | Carbon-Iodine (C-I) | C-I Stretch | Medium to Strong | This vibration occurs in the far-IR region, often outside the range of standard mid-IR spectrometers (4000-400 cm⁻¹). |
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
ATR-FTIR is a common and convenient method for analyzing solid samples, requiring minimal preparation.
Rationale: This protocol is designed for rapid and reproducible acquisition of a high-quality IR spectrum. A background scan is critical to subtract the spectral contributions of atmospheric CO₂ and water vapor, ensuring that the resulting spectrum is solely that of the analyte.
Methodology:
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) of the FTIR spectrometer is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe, then allow it to dry completely.
-
Background Acquisition: Collect a background spectrum of the empty, clean ATR crystal. This scan serves as the reference.
-
Sample Application: Place a small amount (typically 1-2 mg) of solid this compound powder directly onto the center of the ATR crystal.
-
Pressure Application: Lower the instrument's anvil and apply consistent pressure to ensure firm and uniform contact between the sample and the crystal surface. Good contact is essential for a strong, high-quality signal.
-
Sample Spectrum Acquisition: Collect the sample spectrum. The instrument's software will automatically ratio the sample scan against the stored background spectrum to generate the final absorbance or transmittance spectrum.
-
Data Collection: Record the spectrum over the standard mid-IR range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: After analysis, clean the sample from the ATR crystal and anvil thoroughly.
Mass Spectrometry: Determining Molecular Weight and Structure
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. For a molecule like this compound, Electrospray Ionization (ESI) in positive mode is a suitable technique, as the basic nitrogen atoms on the pyridine ring and the amino group are readily protonated.
Predicted Mass Spectrum and Fragmentation Pathways
In positive mode ESI-MS, the molecule is expected to be observed as the protonated molecular ion, [M+H]⁺. The high-energy environment of the mass spectrometer can cause this ion to fragment in predictable ways, primarily at the weakest bonds and leading to the formation of stable fragment ions.
Key Predicted Ions:
| m/z Value | Ion Formula | Description |
|---|---|---|
| 279.96 | [C₇H₈IN₂O₂]⁺ | Protonated Molecular Ion [M+H]⁺ (using ¹²⁷I) |
| 248.93 | [C₆H₅IN₂O]⁺ | Loss of a methoxy radical (•OCH₃) followed by H rearrangement, or loss of methanol (CH₃OH). |
| 151.06 | [C₇H₇N₂O₂]⁺ | Loss of an iodine radical (•I) from the molecular ion. |
| 122.05 | [C₆H₆N₂O]⁺ | Subsequent loss of an ethyl group from the ester. |
Primary Fragmentation Pathway:
The primary fragmentation pathways involve the cleavage of the ester group and the carbon-iodine bond. The stability of the aromatic ring means that ring fragmentation is less likely under typical ESI conditions.
Caption: Predicted major fragmentation pathways for protonated this compound.
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is designed for the analysis of a purified solid sample using an LC-MS system equipped with an ESI source.
Rationale: LC-MS is a highly sensitive technique. Preparing a dilute solution prevents detector saturation and instrument contamination. Using the mobile phase as the diluent ensures compatibility with the system. Filtering the sample is a critical step to remove particulates that could clog the sensitive tubing and columns of the LC-MS system.
Methodology:
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Working Solution Preparation: Perform a serial dilution of the stock solution to a final concentration of approximately 1-10 µg/mL. The final dilution should be made in the mobile phase to be used for the analysis (e.g., a mixture of acetonitrile and water with 0.1% formic acid).
-
Sample Filtration: Filter the final working solution through a 0.22 µm syringe filter (e.g., PTFE or nylon) into an appropriate autosampler vial.
-
Instrument Configuration:
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Positive ion mode. This is chosen to facilitate the protonation of the basic nitrogen atoms.
-
Mass Analyzer: Set to scan a suitable mass-to-charge range (e.g., m/z 50-400) to ensure detection of the molecular ion and key fragments.
-
-
Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through an LC column. Acquire the mass spectrum. If desired, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion (m/z 279) for collision-induced dissociation (CID) to confirm the fragmentation patterns.
Conclusion
The combined application of IR spectroscopy and mass spectrometry provides a robust and definitive characterization of this compound. IR analysis confirms the presence of the key primary amine, aromatic ester, and pyridine ring functional groups through their characteristic vibrational frequencies. Mass spectrometry complements this by providing the exact molecular weight via the protonated molecular ion and offers further structural verification through predictable fragmentation patterns, notably the loss of the ester's methoxy group and the iodine atom. This integrated spectroscopic approach ensures the structural integrity and identity of this important chemical intermediate, underpinning its effective use in research and pharmaceutical development.
References
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University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. (Online). Available: [Link]
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WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). (Online). Available: [Link]
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OpenStax. 24.10 Spectroscopy of Amines - Organic Chemistry. (2023). (Online). Available: [Link]
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McLafferty, F. W. Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. (1962). (Online). Available: [Link]
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Illinois State University, Department of Chemistry. Infrared Spectroscopy. (2015). (Online). Available: [Link]
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Fundamental reactivity of the C-I bond in Methyl 6-amino-5-iodonicotinate
An In-Depth Technical Guide to the Fundamental Reactivity of the C-I Bond in Methyl 6-amino-5-iodonicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Versatile Scaffold
In the landscape of modern drug discovery, the 6-aminonicotinate framework is a privileged scaffold, appearing in molecules targeting a range of diseases.[1][2] Its value lies in its structural rigidity, specific hydrogen bonding capabilities, and its capacity for diverse functionalization. This compound emerges as a particularly powerful building block within this class. The strategic placement of the carbon-iodine (C-I) bond transforms this simple heterocycle into a versatile platform for complex molecule synthesis. The C-I bond is the weakest of the carbon-halogen bonds, making it highly susceptible to oxidative addition in metal-catalyzed reactions, and thus, an ideal synthetic handle for introducing molecular diversity.
This guide provides a deep dive into the fundamental reactivity of this C-I bond. We will move beyond simple reaction lists to explore the electronic interplay of the substituent groups, the mechanistic underpinnings of key transformations, and the causal logic behind protocol design. For the medicinal chemist, understanding these principles is paramount for efficiently navigating chemical space and accelerating the journey from hit to lead.
Molecular Architecture: Electronic Influences on the C-I Bond
The reactivity of the C-I bond at the C5 position is not governed in isolation. It is profoundly influenced by the electronic push-pull nature of the substituents on the pyridine ring.
-
Amino Group (-NH₂): Positioned ortho to the iodine, the amino group is a potent electron-donating group (EDG) through resonance. It increases the electron density of the aromatic ring, which has a critical effect on the rate-determining oxidative addition step in many palladium-catalyzed cross-coupling reactions.
-
Methyl Nicotinate Group (-CO₂Me): Positioned meta to the iodine, the ester is an electron-withdrawing group (EWG) through both induction and resonance. This withdrawal lowers the overall electron density of the ring, making it more susceptible to certain types of transformations.
This juxtaposition of a strong EDG and a moderate EWG creates a unique electronic environment that enhances the C-I bond's utility as a synthetic linchpin for a multitude of coupling reactions.
Spectroscopic Characterization
While specific spectral data for this compound requires direct acquisition, a profile can be predicted based on analogous structures like Methyl 6-methylnicotinate.[3][4]
-
¹H NMR: Protons on the pyridine ring will show characteristic shifts, with the proton at C2 appearing most downfield due to the anisotropic effect of the nitrogen. The amino protons will likely appear as a broad singlet.
-
¹³C NMR: The carbon bearing the iodine (C5) will be significantly shielded compared to its non-iodinated counterpart. The carbonyl carbon of the ester will appear far downfield (~165-170 ppm).
-
IR Spectroscopy: Key stretches will include N-H bands (~3300-3500 cm⁻¹), a strong C=O stretch for the ester (~1720 cm⁻¹), and C=C/C=N stretches in the aromatic region (~1400-1600 cm⁻¹).[5]
-
Mass Spectrometry: The molecular ion peak will be prominent, and fragmentation patterns can help confirm the structure. High-resolution mass spectrometry can provide the exact molecular formula.[6]
Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions
The C-I bond is exceptionally well-suited for palladium-catalyzed cross-coupling reactions, which form the bedrock of modern C-C and C-N bond formation.[7] These reactions generally proceed through a common catalytic cycle, illustrated below.
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
The mechanism involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with a coupling partner and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[8][9]
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is a highly reliable method for forming a bond between an aryl halide and a terminal alkyne, a common linkage in pharmaceuticals and materials.[10][11] The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.[12]
Mechanistic Insight: The reaction proceeds via two interconnected catalytic cycles.[13] The palladium cycle mirrors the one shown above. Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step with the arylpalladium(II) complex. The electron-rich nature of the 6-aminonicotinate ring facilitates the initial oxidative addition, often allowing for milder reaction conditions.
| Parameter | Typical Reagents/Conditions | Causality & Rationale |
| Palladium Source | Pd(PPh₃)₂Cl₂ (5 mol%), Pd(OAc)₂ (2-5 mol%) | Pre-catalysts that readily form the active Pd(0) species in situ. |
| Ligand | PPh₃, Xantphos | Triphenylphosphine (PPh₃) is standard. Bulky, electron-rich ligands can accelerate reductive elimination. |
| Copper(I) Source | CuI (5-10 mol%) | Co-catalyst required to form the copper acetylide for efficient transmetalation. |
| Base | Et₃N, DIPEA, K₂CO₃ | A mild amine base is required to deprotonate the terminal alkyne and neutralize the HX formed. |
| Solvent | THF, DMF, Toluene | Anhydrous, aprotic solvents are used to prevent unwanted side reactions. |
| Temperature | Room Temperature to 80 °C | The high reactivity of the C-I bond often allows for reactions at or slightly above room temperature.[11] |
Heck Coupling: C(sp²)-C(sp²) Bond Formation with Alkenes
The Heck reaction couples aryl halides with alkenes, providing access to substituted styrenes and related structures.[14] This transformation is known for its excellent stereoselectivity, typically yielding the trans isomer.[14]
Mechanistic Insight: The cycle involves oxidative addition, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination releases the product and forms a palladium-hydride species, which is converted back to the active Pd(0) catalyst by the base.[15] Intramolecular versions of this reaction are particularly powerful for constructing cyclic systems.[16][17]
| Parameter | Typical Reagents/Conditions | Causality & Rationale |
| Palladium Source | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Pd(OAc)₂ is a common and robust choice for Heck reactions. |
| Ligand | PPh₃, P(o-tol)₃ | Phosphine ligands are used to stabilize the palladium catalyst and modulate its reactivity. |
| Base | Et₃N, K₂CO₃, NaOAc | An inorganic or hindered organic base is needed to regenerate the Pd(0) catalyst. |
| Solvent | DMF, NMP, Acetonitrile | Polar aprotic solvents are typically employed to facilitate the reaction. |
| Temperature | 80 - 140 °C | Heck reactions often require elevated temperatures to proceed at a reasonable rate. |
Buchwald-Hartwig Amination: C(sp²)-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by enabling the direct coupling of aryl halides with a wide variety of amine nucleophiles.[9] This reaction has largely replaced harsher classical methods like the Goldberg reaction.[9]
Mechanistic Insight: The key steps are oxidative addition, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond.[18] The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are essential for promoting the challenging reductive elimination step, especially with less nucleophilic amines.[18][19]
| Parameter | Typical Reagents/Conditions | Causality & Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | These are common Pd(0) and Pd(II) precursors that are effective in combination with appropriate ligands. |
| Ligand | Xantphos, BINAP, XPhos, RuPhos | Bulky, electron-donating ligands are crucial for stabilizing the catalyst and facilitating reductive elimination.[19][20] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine within the palladium coordination sphere. |
| Solvent | Toluene, Dioxane | Anhydrous, aprotic solvents are necessary. |
| Temperature | 80 - 110 °C | Thermal energy is typically required to drive the catalytic cycle. |
Alternative Transformations of the C-I Bond
While palladium catalysis is dominant, other important reactions leverage the unique reactivity of the C-I bond.
Ullmann Condensation
A classical method for forming C-O, C-N, and C-S bonds, the Ullmann condensation uses a copper catalyst, often at high temperatures.[21][22] While often superseded by palladium-catalyzed methods, modern protocols using ligands and soluble copper sources have improved its scope and require milder conditions.[21][23]
Mechanistic Insight: The reaction is believed to involve the formation of a copper(I) species (e.g., copper(I) alkoxide or amide), which then reacts with the aryl iodide.[21] The process can be advantageous for specific substrates where palladium catalysis is problematic.
Carbonylation Reactions
The C-I bond can be readily carbonylated by reacting it with carbon monoxide (CO) in the presence of a transition metal catalyst and a nucleophile (e.g., an alcohol or amine). This provides direct access to carboxylic acid derivatives like esters and amides.[24] Recent advances have developed iron-[25] and manganese-catalyzed[26] methods that offer alternatives to traditional palladium systems.[27]
Nucleophilic Aromatic Substitution (SₙAr)
Typically, nucleophilic aromatic substitution (SₙAr) requires strong electron-withdrawing groups positioned ortho or para to a leaving group to stabilize the negatively charged Meisenheimer intermediate.[28][29][30] In this compound, the strongly electron-donating amino group at the ortho position (C6) deactivates the ring towards traditional SₙAr at the C5 position. Therefore, direct displacement of the iodide by a nucleophile via a standard SₙAr mechanism is generally unfavorable and not a primary mode of reactivity for this substrate.[31]
Experimental Protocols
The following protocols are representative examples and should be adapted and optimized for specific substrates and scales.
Protocol 1: Sonogashira Coupling with Phenylacetylene
Caption: Experimental workflow for a typical Sonogashira coupling.
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.05 equiv), and CuI (0.1 equiv).
-
Solvent/Base Addition: Add anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N) (3.0 equiv).
-
Degassing: Subject the mixture to three cycles of vacuum-backfill with argon to ensure anaerobic conditions.
-
Alkyne Addition: Add phenylacetylene (1.2 equiv) via syringe.
-
Reaction: Heat the mixture to 60 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination with Morpholine
-
Reaction Setup: To a dry Schlenk tube under an argon atmosphere, add Pd₂(dba)₃ (0.02 equiv), Xantphos (0.05 equiv), and sodium tert-butoxide (NaOtBu) (1.4 equiv).
-
Reactant Addition: Add this compound (1.0 equiv) and anhydrous toluene.
-
Nucleophile Addition: Add morpholine (1.2 equiv) via syringe.
-
Reaction: Seal the tube and heat the mixture to 100 °C for 16 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Conclusion
This compound is a high-value synthetic intermediate due to the versatile and predictable reactivity of its C-I bond. Dominated by palladium-catalyzed cross-coupling reactions, the functionalization of this scaffold provides robust and efficient pathways to a vast array of complex nitrogen heterocycles. A thorough understanding of the electronic factors governing this reactivity and the mechanistic nuances of each transformation empowers chemists to make rational decisions in the design and execution of synthetic routes. This knowledge is critical for leveraging this building block to its full potential in the rapid development of novel chemical entities for pharmaceutical and materials science applications.
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Synthesis of methyl 5,6-diaminonicotinate. PrepChem.com. [Link]
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Solubility and stability of Methyl 6-amino-5-iodonicotinate
An In-Depth Technical Guide to the Solubility and Stability of Methyl 6-amino-5-iodonicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Profile of a Key Synthetic Intermediate
This compound is a halogenated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its structural motifs—a pyridine core, an amino group, an iodine atom, and a methyl ester—make it a versatile building block for the synthesis of more complex, biologically active molecules. Understanding its fundamental physicochemical properties, namely solubility and stability, is not merely an academic exercise. For the researcher at the bench, these parameters dictate the choice of solvent for a reaction, the conditions for purification, and the strategy for formulation. For the drug development professional, they are critical indicators of a compound's potential developability, influencing everything from API handling and storage to the final dosage form's shelf-life.
This guide provides a senior application scientist's perspective on characterizing the solubility and stability of this compound. In the absence of extensive public data for this specific molecule, we will rely on established principles, data from analogous structures, and the gold-standard methodologies outlined by international regulatory bodies. This document is designed to be a practical and authoritative resource, explaining not just what to do, but why each step is critical for generating reliable and reproducible data.
Part 1: The Solubility Profile of this compound
Solubility, the concentration of a solute in a saturated solution at a specific temperature, is a cornerstone of chemical and pharmaceutical development. The structure of this compound—with its polar amino and ester groups and a relatively nonpolar iodinated aromatic ring—suggests a nuanced solubility profile, likely favoring polar organic solvents.
While specific quantitative solubility data for this compound is not widely published, a related compound, Methyl 6-aminonicotinate, has a reported aqueous solubility of >22.8 µg/mL at pH 7.4.[1] Another analogue, Methyl 6-methylnicotinate, is described as soluble or slightly soluble in methanol and slightly soluble in chloroform and ethyl acetate.[2] These data points provide a preliminary indication but are insufficient for robust process development. Therefore, experimental determination is paramount.
Table 1: Qualitative and Analogous Solubility Data
| Solvent Class | Solvent Example | Expected Solubility of this compound | Rationale |
| Polar Protic | Methanol, Ethanol | Likely Soluble | Hydrogen bonding capability of the amino group and polarity of the ester group should facilitate interaction with protic solvents. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Likely Soluble to Moderately Soluble | Dipole-dipole interactions with the ester and amino groups are expected to drive solubility. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Likely Slightly Soluble to Sparingly Soluble | The overall polarity of the molecule may limit high solubility in these less polar solvents. |
| Non-Polar | Hexanes, Toluene | Likely Sparingly Soluble to Insoluble | The polar functional groups will hinder dissolution in non-polar environments. |
| Aqueous | Water, Buffered Solutions | Likely Poorly Soluble | While containing polar groups, the overall molecule is a neutral organic compound with significant non-polar character from the iodopyridine ring. The amino group provides a site for protonation, suggesting pH-dependent solubility. |
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The saturation shake-flask method is the universally recognized gold standard for determining thermodynamic equilibrium solubility.[3] Its strength lies in its simplicity and its ability to achieve a true equilibrium state, providing a definitive solubility value under specific conditions.[3][4]
Causality Behind the Method: The core principle is to create a saturated solution where the rate of the solid dissolving into the solvent equals the rate of the dissolved solute crystallizing back out. This dynamic equilibrium represents the maximum amount of solute a solvent can hold at a given temperature. An excess of solid is crucial to ensure this equilibrium is reached and maintained throughout the experiment.[4]
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a suitable vessel (e.g., a glass vial with a screw cap). A visual excess of solid material must remain at the end of the experiment to confirm that saturation was achieved.
-
Solvent Addition: Accurately dispense a known volume or mass of the pre-equilibrated solvent (e.g., 1 mL) into the vial.
-
Equilibration: Seal the vials and place them in a constant temperature shaker or rotator (e.g., 25°C or 37°C). Agitate the suspension for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate for most compounds.[5] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) in initial studies to confirm that the concentration has reached a plateau.
-
Phase Separation: After equilibration, allow the vials to stand at the controlled temperature to permit the sedimentation of the excess solid. Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility) into a clean vial. This step is critical to remove all undissolved particles, which would otherwise lead to an overestimation of solubility.[6]
-
Quantification:
-
If necessary, accurately dilute the filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted sample using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[6] A reversed-phase C18 column is a common starting point.
-
Calculate the original solubility in the solvent, accounting for any dilution factors. Report the results in units such as mg/mL or µg/mL.
-
Diagram: Shake-Flask Solubility Determination Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Part 2: The Stability Profile of this compound
The stability of an active pharmaceutical ingredient (API) or intermediate is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity.[7] For this compound, the primary areas of concern are hydrolysis of the ester, potential degradation related to the amino and iodo groups, and photostability.
Predicted Degradation Pathways
-
Hydrolysis: The most probable degradation pathway in aqueous media is the hydrolysis of the methyl ester to form the corresponding carboxylic acid, 6-amino-5-iodonicotinic acid, and methanol. This reaction can be catalyzed by both acidic and basic conditions.[8] Studies on the closely related compound methylnicotinate show that it degrades to nicotinic acid at a rate of approximately 0.5% per year when stored in an aqueous solution at 4°C, demonstrating excellent stability under those conditions.[9] It is reasonable to hypothesize a similar level of stability for this compound under refrigerated conditions at a neutral or slightly acidic pH.
-
Oxidation: The electron-rich aminopyridine ring could be susceptible to oxidation, especially in the presence of oxidizing agents or under oxidative stress conditions (e.g., exposure to peroxides).
-
Photodegradation: Aromatic iodides can be photolabile, with the potential for the carbon-iodine bond to cleave upon exposure to light, particularly UV radiation. The pyridine ring itself is a chromophore that absorbs UV light. Photostability studies are therefore essential.[10][11] The photodegradation of related compounds like 2-chloropyridine has been shown to produce various intermediate products.[12]
-
Thermal Decomposition: As indicated in safety data sheets, thermal decomposition at high temperatures can lead to the release of hazardous products, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[13][14]
Experimental Protocol: Comprehensive Stability-Indicating Study
A robust stability study should be designed according to internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH) and the World Health Organization (WHO).[7][15] The goal is to perform stress testing to identify likely degradation products and then conduct long-term and accelerated studies to establish a re-test period or shelf life.[7][16]
Causality Behind the Method: Stress testing subjects the compound to conditions more severe than those used for accelerated testing (e.g., high heat, wide pH range, oxidation, intense light).[7] This helps to rapidly identify potential degradation pathways and validate that the chosen analytical methods can separate and detect any degradants (i.e., the method is "stability-indicating"). Accelerated testing (e.g., 40°C / 75% RH) uses elevated temperature and humidity to speed up chemical degradation and physical changes, allowing for predictions of long-term stability.[16] Long-term testing (e.g., 25°C / 60% RH) evaluates the compound's characteristics over the intended storage period.[15][17]
Step-by-Step Methodology:
-
Forced Degradation (Stress Testing): [7]
-
Acid/Base Hydrolysis: Dissolve or suspend the compound in solutions of varying pH (e.g., 0.1N HCl, water, 0.1N NaOH). Store at an elevated temperature (e.g., 60°C) and analyze at appropriate time points.
-
Oxidative Stress: Treat a solution of the compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Thermal Stress: Expose the solid compound to high heat (e.g., in 10°C increments above the accelerated temperature, such as 60°C or 70°C) for a set period.[7]
-
Photostability: Expose the solid compound and a solution to a controlled light source that provides both visible and UV output, as specified in ICH Q1B guidelines.[11] A dark control sample should be stored under the same temperature conditions to isolate the effects of light. The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter.[11]
-
-
Long-Term and Accelerated Stability Study:
-
Batch Selection: Use at least one to three representative batches of the material.[15][17]
-
Container Closure System: Package the samples in a container closure system that is the same as or simulates the proposed packaging for storage and distribution.[7]
-
Storage Conditions: Place samples in validated stability chambers under the following conditions:
-
Testing Frequency: For long-term studies, test at 0, 3, 6, 9, 12, 18, and 24 months, and annually thereafter.[15] For accelerated studies, a minimum of three time points, such as 0, 3, and 6 months, is recommended.[7]
-
Analytical Testing: At each time point, test the samples for key attributes, which should include:
-
Appearance (physical form, color)
-
Assay (potency)
-
Purity/Impurities (detection and quantification of degradation products)
-
Water content (if applicable)
-
-
Diagram: Stability Testing Program Decision Tree
Caption: Decision Tree for a Comprehensive Stability Study.
Part 3: Handling and Storage Recommendations
Based on available safety data and the chemical nature of the compound, the following handling and storage procedures are recommended to ensure material integrity and user safety:
-
Storage Temperature: Store in a dry, cool, and well-ventilated place.[18] For long-term stability, storage at refrigerated temperatures (2-8°C) is recommended.[19][20][21]
-
Atmosphere: The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) to protect against potential long-term oxidation.[20][21]
-
Light Protection: Keep the container tightly closed and protected from light, as the compound may be photolabile.[19][21]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases, which can promote degradation.[13][18]
-
Personal Protective Equipment (PPE): When handling the solid or its solutions, wear appropriate PPE, including safety goggles, gloves, and a lab coat.[13][22]
Conclusion
This compound is a valuable synthetic intermediate whose utility is fundamentally linked to its solubility and stability. While publicly available data is sparse, this guide provides the necessary framework for any researcher or development scientist to thoroughly characterize these properties. By applying the gold-standard shake-flask method, a precise solubility profile across a range of relevant solvents can be established. Similarly, by following a systematic, ICH-compliant stability testing program, a comprehensive understanding of the compound's degradation pathways and shelf-life can be achieved. This empirical data is indispensable for ensuring the efficiency of synthetic processes, the quality of the final product, and the successful progression of development programs.
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Vaitekūnas, J., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(17), e00919-20. [Link]
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Skoutelis, C., et al. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Journal of hazardous materials, 321, 753-763. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 231548, Methyl 6-methylnicotinate. [Link]
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Chemsrc. CAS#:211308-80-4 | 6-Amino-5-iodo-nicotinic acid Methyl ester. [Link]
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van der Ploeg, L., et al. (2021). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. International journal of neonatal screening, 7(4), 66. [Link]
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Role of Methyl 6-amino-5-iodonicotinate as a synthetic intermediate
An In-Depth Technical Guide to Methyl 6-amino-5-iodonicotinate as a Synthetic Intermediate
Abstract
This compound has emerged as a highly versatile and valuable heterocyclic building block within the fields of organic synthesis and medicinal chemistry.[1][2] Its unique trifunctional architecture—comprising a pyridine core, a nucleophilic amino group, a reactive iodo substituent, and a modifiable methyl ester—positions it as a strategic intermediate for the construction of complex molecular scaffolds. This guide provides a comprehensive exploration of its synthesis, core reactivity, and profound role in facilitating modern palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings and practical applications of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions utilizing this key intermediate, underscoring its significance in the drug discovery pipeline for creating novel therapeutics, including potential anticancer and antiviral agents.[1]
Introduction: The Strategic Value of a Trifunctional Pyridine Core
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals. This compound (CAS: 211308-80-4) is a specialized derivative of this scaffold, engineered for synthetic utility.[1][3] Its power lies in the orthogonal reactivity of its functional groups:
-
The Iodo Group (C5): As a heavy halogen, iodine is an excellent leaving group, making the C5 position a prime site for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide array of carbon and nitrogen substituents.
-
The Amino Group (C6): The free amino group can act as a nucleophile, a directing group, or a site for further functionalization, such as acylation or alkylation. Its presence is crucial for synthesizing derivatives like 6-aminonicotinamides, which have been explored as potent histone deacetylase (HDAC) inhibitors.[4]
-
The Methyl Ester (C3): This group can be readily hydrolyzed to the corresponding carboxylic acid or converted into an amide, providing another handle for diversification and for modulating the pharmacokinetic properties of the final compound.
This guide will systematically unpack the synthetic pathways enabled by this intermediate, providing researchers and drug development professionals with the foundational knowledge to leverage its full potential.
Synthesis of the Intermediate
The preparation of this compound typically begins with the commercially available and more accessible precursor, Methyl 6-aminonicotinate. The key transformation is the regioselective iodination at the C5 position, which is activated by the electron-donating amino group at C6.
Representative Synthetic Protocol: Electrophilic Iodination
A common and effective method for this transformation is electrophilic aromatic substitution using a suitable iodine source.
Step-by-Step Methodology:
-
Dissolution: Dissolve Methyl 6-aminonicotinate in a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Reagent Addition: Add an iodinating agent, such as N-Iodosuccinimide (NIS), portion-wise to the solution at room temperature. The reaction is often performed in the dark to prevent light-induced side reactions.
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extraction & Purification: Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.
Caption: General workflow for the synthesis of this compound.
Core Application: A Hub for Palladium-Catalyzed Cross-Coupling
The C-I bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling, making this compound an ideal substrate for these powerful bond-forming reactions.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[5][6] It is widely used to synthesize biaryl and substituted styrene motifs, which are prevalent in pharmaceuticals.[5]
Mechanistic Overview: The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-I bond of the iodonicotinate.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.[5][6]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[6]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Protocol: Suzuki-Miyaura Coupling
-
Setup: To a reaction vessel, add this compound, the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like potassium carbonate (2.0 eq.).
-
Solvent & Degas: Add a solvent mixture, typically toluene/water or dioxane/water. Degas the mixture thoroughly by bubbling with argon or nitrogen for 15-20 minutes.
-
Heating: Heat the reaction mixture to 80-100 °C under an inert atmosphere.
-
Monitoring & Work-up: Monitor the reaction by TLC/LC-MS. Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent. The organic layers are combined, dried, and concentrated.
-
Purification: Purify the residue by column chromatography to obtain the 5-aryl-6-aminonicotinate product.
Sonogashira Coupling: Accessing Arylalkynes
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing direct access to conjugated enynes and arylalkynes.[7] This transformation is invaluable for creating rigid molecular linkers and pharmacophores found in many biologically active compounds.
Mechanistic Overview: This reaction uniquely employs a dual catalytic system.[8]
-
Palladium Cycle: Similar to the Suzuki coupling, it involves oxidative addition of the aryl iodide and reductive elimination of the final product.
-
Copper Cycle: Copper(I) reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the palladium(II) complex.[9]
Caption: Simplified dual catalytic cycle of the Sonogashira coupling.
Representative Protocol: Sonogashira Coupling
-
Setup: In a flask, combine this compound, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and a copper co-catalyst (e.g., CuI, 5 mol%) in a suitable solvent like THF or DMF.[10]
-
Reagents: Add a base, typically a liquid amine such as triethylamine (Et₃N) or diisopropylamine (DIPA), which also serves as a co-solvent. Add the terminal alkyne (1.1 eq.).
-
Degas & React: Degas the system and stir at room temperature or with gentle heating (40-60 °C) under an inert atmosphere.[8][10]
-
Monitoring & Work-up: Monitor the reaction progress. Once complete, filter off the amine salt, dilute the filtrate with water, and extract the product.
-
Purification: Dry and concentrate the organic extracts, and purify the product by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by enabling the palladium-catalyzed coupling of amines with aryl halides.[11][12] This reaction is exceptionally broad in scope and is a preferred method for creating the C-N bonds ubiquitous in pharmaceuticals.[12][13]
Mechanistic Overview: The catalytic cycle is analogous to other cross-coupling reactions but requires a strong base to deprotonate the amine, forming a more nucleophilic amide that participates in the cycle.
-
Oxidative Addition: Pd(0) adds to the this compound.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium(II) complex, and a base facilitates the formation of a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst.[14]
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Representative Protocol: Buchwald-Hartwig Amination
-
Setup: In a glovebox or under an inert atmosphere, charge a reaction tube with this compound, a palladium precatalyst, a specialized phosphine ligand (e.g., XPhos, RuPhos), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[12]
-
Reagents & Solvent: Add the desired primary or secondary amine (1.2 eq.) and an anhydrous aprotic solvent like toluene or dioxane.
-
Heating: Seal the vessel and heat the mixture to 80-110 °C. The use of bulky, electron-rich phosphine ligands developed by the Buchwald group is often critical for high efficiency.[13]
-
Monitoring & Work-up: Monitor the reaction. After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate and purify the resulting 5,6-diaminonicotinate derivative by column chromatography.
Comparative Overview of Key Transformations
The following table summarizes the critical parameters of the three major cross-coupling reactions discussed, highlighting the versatility of this compound as a synthetic hub.
| Reaction | Coupling Partner | Catalyst System | Typical Base | Bond Formed | Significance/Product Class |
| Suzuki-Miyaura | Boronic Acid / Ester | Pd(0) complex (e.g., Pd(PPh₃)₄) | K₂CO₃, Cs₂CO₃ | C(sp²)-C(sp²) | Biaryl compounds, substituted heterocycles |
| Sonogashira | Terminal Alkyne | Pd(0) complex + Cu(I) salt | Et₃N, DIPA | C(sp²)-C(sp) | Arylalkynes, rigid linkers, conjugated systems |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd(0) complex + Phosphine Ligand | NaOtBu, LHMDS | C(sp²)-N | Arylamines, complex diamino-heterocycles |
Conclusion: An Indispensable Tool for Modern Synthesis
This compound is far more than a simple chemical reagent; it is a strategic platform for molecular innovation. Its pre-installed, orthogonally reactive functional groups provide a reliable and efficient entry point into a vast chemical space. By mastering its application in cornerstone reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, researchers in medicinal chemistry and drug development can rapidly assemble libraries of complex pyridine derivatives for biological screening.[15][16] The ability to systematically and predictably modify the scaffold at the C5 position is particularly crucial for conducting structure-activity relationship (SAR) studies, a fundamental process in modern drug discovery.[17] As the demand for novel, potent, and selective therapeutics continues to grow, the role of versatile intermediates like this compound will only become more critical.
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Unlocking Synthetic Frontiers: A Technical Guide to Discovering Novel Reactions with Methyl 6-amino-5-iodonicotinate
Introduction: The Untapped Potential of a Versatile Pyridine Building Block
In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged motif in a vast array of biologically active compounds.[3] Within this class of heterocycles, Methyl 6-amino-5-iodonicotinate emerges as a particularly compelling, yet underexplored, building block. Its trifunctional nature—possessing an amine, an iodo group, and a methyl ester on a pyridine core—presents a rich tapestry of reactive handles for synthetic diversification.
This guide moves beyond the textbook applications of this molecule. It is intended for the discerning researcher and drug development professional, providing not just established protocols but a strategic framework for discovering novel transformations. We will delve into the nuanced reactivity of this substrate, offering field-proven insights to catalyze the next generation of synthetic innovation. Here, we eschew rigid templates in favor of a narrative that mirrors the process of discovery itself: from understanding the foundational reactivity to strategically designing and executing experiments that push the boundaries of what is known.
I. Foundational Reactivity: Harnessing the Iodo and Amino Functionalities
The reactivity of this compound is primarily dictated by the interplay of its three functional groups. The electron-donating amino group and the electron-withdrawing methyl ester modulate the electronic character of the pyridine ring, influencing the reactivity of the carbon-iodine bond and the potential for transformations at other positions.
A. The Lability of the C-I Bond: A Gateway to Cross-Coupling
The carbon-iodine bond is the most conspicuous reactive site, serving as a versatile linchpin for carbon-carbon and carbon-heteroatom bond formation. In the hierarchy of halogens, the C-I bond is the weakest, making it highly susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions.[4] This inherent reactivity allows for milder reaction conditions and broader substrate scope compared to its bromo or chloro counterparts.[4]
Established Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: Formation of biaryl and heteroaryl-aryl structures is readily achieved by coupling with a wide range of boronic acids and their derivatives.[5][6][7]
-
Sonogashira Coupling: Introduction of alkynyl moieties is facilitated by coupling with terminal alkynes, a cornerstone reaction for the synthesis of complex molecular scaffolds.[5][8]
-
Buchwald-Hartwig Amination: The formation of C-N bonds with various amines provides access to a diverse array of substituted aminopyridines.[6]
-
Heck Coupling: The reaction with alkenes offers a direct route to alkenyl-substituted pyridines.
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Key Advantages |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acids | Pd(PPh₃)₄, Na₂CO₃ | Broad substrate scope, high functional group tolerance. |
| Sonogashira | Terminal Alkynes | Pd(PPh₃)₄, CuI, Et₃N | Direct introduction of alkynyl groups. |
| Buchwald-Hartwig | Primary/Secondary Amines | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Versatile C-N bond formation. |
| Heck | Alkenes | Pd(OAc)₂, P(o-tol)₃, Et₃N | C-C bond formation with alkenes. |
B. The Nucleophilic Amino Group: A Handle for Annulation and Derivatization
The 6-amino group is a potent nucleophile and a key director of reactivity. It can readily participate in reactions to form fused heterocyclic systems, a common strategy in the synthesis of biologically active molecules.[9][10][11]
Established Annulation Strategies:
-
Condensation Reactions: Reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of fused pyridopyrimidines.
-
Cyclization with α,β-Unsaturated Systems: Michael addition followed by intramolecular cyclization can provide access to various fused nitrogen-containing heterocycles.
II. Charting New Territories: Proposing Novel Transformations
The true potential of this compound lies in the discovery of novel reactions that leverage its unique electronic and steric properties. The following sections outline hypothetical, yet mechanistically plausible, reaction pathways that represent exciting avenues for exploration.
A. Novel Reaction Frontier 1: Photoredox-Catalyzed Pyridylation of Alkenes
Concept: The convergence of photoredox catalysis and halopyridines has opened new vistas in organic synthesis.[12][13] We propose a novel, atom-economical approach for the direct pyridylation of unactivated alkenes using this compound. This reaction would proceed via a pyridyl radical intermediate, offering a complementary strategy to traditional cross-coupling methods.[14]
Hypothesized Mechanism:
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A Theoretical and Computational Guide to the Electronic Properties of Methyl 6-amino-5-iodonicotinate for Drug Discovery
Part 1: Executive Summary & Introduction
Methyl 6-amino-5-iodonicotinate is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and pharmaceutical development.[1][2] Its structural complexity, featuring an electron-donating amino group, an electron-withdrawing methyl ester, and a heavy iodine atom on a core pyridine ring, creates a unique electronic landscape. Understanding this landscape is paramount, as the electronic properties of a molecule fundamentally govern its reactivity, stability, and, most importantly, its interaction with biological targets.[3]
This technical guide provides a comprehensive framework for the theoretical investigation of the electronic properties of this compound using Density Functional Theory (DFT), a powerful quantum chemical method.[4] We will move beyond a simple listing of data to explain the causality behind the computational choices and, critically, how to interpret the results to guide rational drug design and lead optimization efforts. This document serves as both a methodological protocol and an interpretive guide for scientists aiming to leverage computational chemistry to accelerate drug discovery.
Part 2: The Primacy of Electronic Properties in Molecular Bioactivity
Before detailing the computational workflow, it is essential to understand the key electronic descriptors and their direct relevance to pharmacology.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier orbitals. Their properties are a cornerstone of chemical reactivity theory.[5]
-
HOMO: Represents the outermost orbital containing electrons and reflects the molecule's ability to donate electrons. A higher HOMO energy (less negative) indicates a better electron donor.[6][7]
-
LUMO: Is the innermost empty orbital and signifies the ability to accept electrons. A lower LUMO energy indicates a better electron acceptor.[6]
-
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity.[5][7] A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and polarizable.[5][8] For drug-like compounds, an optimal gap is often sought to balance stability with the reactivity needed for target binding.[8]
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) is a real space property that maps the charge distribution of a molecule. It is an invaluable tool for predicting how a molecule will interact with other species.[3] The MEP visualizes the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).[9] These regions are critical for understanding non-covalent interactions such as hydrogen bonding and halogen bonding, which are the primary drivers of drug-receptor binding events.[3][10]
Global Reactivity Descriptors
Derived from the HOMO and LUMO energies, these quantum chemical parameters provide a quantitative assessment of a molecule's reactivity.[11]
-
Chemical Potential (μ): Measures the tendency of electrons to escape from a system.
-
Chemical Hardness (η): Represents the resistance to a change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard."[7]
-
Global Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.
-
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
Part 3: The Computational Workflow: A Validating Protocol
This section outlines a robust, step-by-step protocol for performing a DFT analysis of this compound. The methodology is designed to be a self-validating system, ensuring the reliability of the obtained results.
Detailed Experimental Protocol
-
Step 1: Molecular Structure Generation: The initial 3D coordinates of this compound can be generated from its SMILES string (COC(=O)c1cc(I)c(N)nc1) using molecular editing software like Avogadro or ChemDraw. A preliminary geometry cleanup using a force field (e.g., MMFF94) is recommended.
-
Step 2: Geometry Optimization: This is the most critical step to find the most stable conformation of the molecule.
-
Method: Density Functional Theory (DFT) is chosen for its excellent balance of accuracy and computational cost for organic molecules.[4][12]
-
Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a widely used and well-validated functional for studying the electronic structure of similar compounds.[13][14]
-
Basis Set: The 6-311++G(d,p) basis set is selected. This is a triple-zeta basis set that provides a flexible description of the electron distribution. The ++ indicates the addition of diffuse functions for both heavy atoms and hydrogens, crucial for accurately describing lone pairs and potential non-covalent interactions. The (d,p) polarization functions allow for non-spherical electron distribution, which is essential for describing bonding accurately.
-
-
Step 3: Frequency Calculation: A frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry.
-
Trustworthiness Check: The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true local energy minimum on the potential energy surface, and not a transition state. This step is mandatory for validating the geometry.
-
-
Step 4: Electronic Property Calculation: Using the validated, optimized geometry, a single-point energy calculation is performed. This calculation computes the molecular orbitals and the electron density from which all desired electronic properties are derived.
Part 4: The Electronic Landscape of this compound
This section presents the illustrative results from the computational protocol described above.
Optimized Molecular Geometry
The geometry optimization reveals the influence of the various substituents on the pyridine core. The C-N bond of the amino group and the C-C bond adjacent to the methyl ester are expected to be shorter than standard single bonds due to resonance effects. The presence of the bulky iodine atom will also influence the local geometry.
Table 1: Selected Optimized Geometrical Parameters (Illustrative Data)
| Parameter | Bond | Length (Å) | Parameter | Angle | Degrees (°) |
|---|---|---|---|---|---|
| C5-I | C-I | 2.10 | C6-C5-I | C-C-I | 118.5 |
| C6-N | C-NH₂ | 1.36 | C5-C6-N | C-C-N | 121.0 |
| C3-C7 | C-COOCH₃ | 1.49 | C2-C3-C7 | C-C-C | 122.0 |
| C7=O8 | C=O | 1.21 | O8-C7-O9 | O-C-O | 124.5 |
Frontier Molecular Orbital Analysis
The frontier orbitals are key to understanding the molecule's reactivity. The amino group, being a strong electron donor, is expected to contribute significantly to the HOMO. The electron-withdrawing methyl ester and the pyridine ring itself are likely to be the main contributors to the LUMO.
Table 2: Calculated FMO Energies and Global Reactivity Descriptors (Illustrative Data)
| Parameter | Symbol | Value (eV) | Interpretation |
|---|---|---|---|
| HOMO Energy | EHOMO | -6.15 | Good electron-donating capability[15] |
| LUMO Energy | ELUMO | -1.95 | Moderate electron-accepting capability[15] |
| Energy Gap | ΔE | 4.20 | High kinetic stability, moderate reactivity[8] |
| Chemical Potential | μ | -4.05 | Electron escaping tendency |
| Chemical Hardness | η | 2.10 | Resistance to charge transfer |
| Electrophilicity Index | ω | 3.91 | Strong electrophilic character |
The HOMO-LUMO gap of 4.20 eV suggests the molecule is kinetically stable but sufficiently reactive to engage with biological targets.[5]
Molecular Electrostatic Potential (MEP) Surface
The MEP map provides a visual guide to the molecule's reactive sites.
-
Negative Regions (Red/Yellow): These are located around the highly electronegative nitrogen atom of the pyridine ring and the carbonyl oxygen of the ester group. These sites are susceptible to electrophilic attack and are prime locations for forming hydrogen bonds with receptor-site hydrogen donors.[9]
-
Positive Regions (Blue): These are found around the hydrogen atoms of the amino group, making them the primary sites for nucleophilic attack and for donating hydrogen bonds to receptor-site acceptors.
-
Sigma-hole: A region of positive electrostatic potential is predicted on the outermost surface of the iodine atom, opposite the C-I bond. This "sigma-hole" is a key feature that allows iodine to act as a halogen bond donor, a type of interaction increasingly recognized as crucial in drug-receptor binding.
Part 5: Bridging Theory and Practice in Drug Development
The theoretical data generated provides actionable intelligence for drug development professionals.
-
Target Interaction Hypothesis: The MEP map allows for the formulation of precise hypotheses about how the molecule might bind to a receptor. For example, the negative potential on the pyridine nitrogen and carbonyl oxygen suggests that interactions with positively charged residues like Arginine or Lysine, or with backbone amide protons, would be favorable. The positive sigma-hole on the iodine atom suggests a potential halogen bond with an electron-dense atom like a backbone carbonyl oxygen.[3]
-
Rational Lead Optimization: The analysis can guide synthetic modifications to enhance potency or improve pharmacokinetic properties.
-
Tuning Reactivity: If the molecule is found to be too reactive (potential for toxicity), chemists could replace the amino group with a less activating group to lower the HOMO energy and increase the HOMO-LUMO gap.[5]
-
Enhancing Binding Affinity: If a key halogen bond with the target is identified, chemists could replace iodine with bromine or chlorine to modulate the strength of that interaction or explore other positions on the ring for halogen substitution.[16]
-
Improving Solubility: The polar regions identified by the MEP map can be targeted for modification to improve aqueous solubility.
-
Conclusion
The theoretical study of this compound using Density Functional Theory provides a profound insight into its electronic structure and chemical reactivity. By calculating and visualizing properties such as the frontier molecular orbitals and the molecular electrostatic potential, we can predict the molecule's behavior and its likely points of interaction with a biological target. This in-depth technical guide demonstrates a robust, self-validating computational protocol that bridges the gap between theoretical quantum chemistry and practical, rational drug design, empowering researchers to make more informed decisions in the quest for novel therapeutics.
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ResearchGate. (n.d.). Molecular Electrostatic Potential and Chemometric Techniques as Tools to Design Bioactive Compounds. Retrieved from ResearchGate. [Link]
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DergiPark. (2017). Investigation of Electronic Structure - Bioactive Nature Relation in Niacin Derivates by DFT Calculations and Molecular Docking. [Link]
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YouTube. (2025, June 1). HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide. [Link]
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ResearchGate. (n.d.). Calculated HOMO-LUMO plots of drug and its derivatives using DFT/B3LYP/6-31G. Retrieved from ResearchGate. [Link]
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YouTube. (2025, August 23). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!. [Link]
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AIMS Press. (2022, August 5). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. [Link]
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ResearchGate. (n.d.). Molecular electrostatic potential maps of bioactive compounds. Retrieved from ResearchGate. [Link]
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DergiPark. (2017, June 30). Investigation of Electronic Structure - Bioactive Nature Relation in Niacin Derivates by DFT Calculations and Molecular Docking. Celal Bayar University Journal of Science. [Link]
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Georganics. (2023, December 28). Methyl 6-aminonicotinate – preparation and application. [Link]
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National Institutes of Health. (2022, July 19). Design, Synthesis, Docking, DFT, MD Simulation Studies of a New Nicotinamide-Based Derivative: In Vitro Anticancer and VEGFR-2 Inhibitory Effects. [Link]
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National Institutes of Health. (n.d.). Synthesis, characterization, DFT studies and evaluation of the potential anti-tumour activity of nicotinic hydrazide based Schiff base using in vitro and molecular docking techniques. [Link]
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ResearchGate. (n.d.). Synthesis, antibacterial screening and DFT studies of series of α-amino-phosphonates derivatives from aminophenols. Retrieved from ResearchGate. [Link]
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National Institutes of Health. (2022, July 11). Density Functional Theory-Based Studies Predict Carbon Nanotubes as Effective Mycolactone Inhibitors. PMC. [Link]
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An In-Depth Technical Guide to Methyl 6-amino-5-iodonicotinate in Medicinal Chemistry
Introduction: Unveiling the Potential of a Versatile Scaffold
In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel molecular scaffolds are paramount to the discovery of new therapeutic agents. Among the myriad of heterocyclic structures, the pyridine nucleus holds a privileged position due to its prevalence in numerous FDA-approved drugs and biologically active natural products. This guide focuses on a particularly intriguing and versatile building block: Methyl 6-amino-5-iodonicotinate .
The unique trifunctional nature of this compound—possessing an amino group, an iodo substituent, and a methyl ester on a pyridine core—renders it an exceptionally valuable platform for the generation of diverse chemical libraries. The electron-donating amino group and the electron-withdrawing ester modulate the reactivity of the pyridine ring, while the strategically positioned iodine atom serves as a versatile handle for a variety of powerful cross-coupling reactions. This strategic arrangement allows for the systematic and independent modification of three key positions, enabling a thorough exploration of the chemical space around the pyridine core to establish robust Structure-Activity Relationships (SAR).
This in-depth technical guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, reactivity, and potential applications of this compound. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and explore its utility in the synthesis of compounds targeting key biological pathways.
Synthesis and Characterization of this compound
The synthesis of this compound is a critical first step in its utilization as a medicinal chemistry scaffold. The most direct and efficient method involves the electrophilic iodination of the commercially available starting material, Methyl 6-aminonicotinate.
Core Synthesis Protocol: Electrophilic Iodination
The introduction of an iodine atom at the C5 position of the pyridine ring is achieved through an electrophilic aromatic substitution reaction. The choice of iodinating agent and reaction conditions is crucial to ensure high regioselectivity and yield. The use of molecular iodine in the presence of a silver salt, such as silver sulfate (Ag₂SO₄), is a well-established and effective method for the iodination of electron-rich aromatic and heteroaromatic compounds.
Causality Behind Experimental Choices:
-
Starting Material: Methyl 6-aminonicotinate is readily available and possesses an activated pyridine ring due to the electron-donating effect of the amino group, which directs electrophilic substitution to the positions ortho and para to it (C3 and C5). Steric hindrance from the adjacent ester group at C3 favors substitution at the C5 position.
-
Reagents:
-
Iodine (I₂): Serves as the source of the electrophilic iodine species.
-
Silver Sulfate (Ag₂SO₄): Acts as a Lewis acid catalyst. It coordinates with iodine, polarizing the I-I bond and generating a more potent electrophile (a silver-associated iodonium species or I⁺ equivalent). The formation of insoluble silver iodide (AgI) as a byproduct drives the reaction to completion.
-
-
Solvent: A polar aprotic solvent such as methanol is typically used to dissolve the starting material and reagents.
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a solution of Methyl 6-aminonicotinate (1.0 eq.) in methanol, add silver sulfate (1.1 eq.). Stir the suspension at room temperature.
-
Addition of Iodine: Slowly add a solution of iodine (1.1 eq.) in methanol to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain the desired temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, filter the reaction mixture to remove the insoluble silver iodide. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Characterization Data:
| Technique | Expected Observations |
| ¹H NMR | Appearance of two singlets in the aromatic region corresponding to the protons at C2 and C4 of the pyridine ring. The disappearance of the signal for the proton at C5. Signals for the amino and methyl ester protons will also be present. |
| ¹³C NMR | Appearance of a signal corresponding to the carbon atom bearing the iodine (C5) at a characteristic upfield chemical shift. |
| Mass Spec. | The molecular ion peak corresponding to the mass of this compound (C₇H₇IN₂O₂) will be observed. |
Visualizing the Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Exploiting the Scaffold: Key Derivatization Reactions
The true power of this compound lies in its capacity for diversification through a range of modern cross-coupling reactions. The iodine atom at the C5 position is an excellent leaving group for palladium-catalyzed reactions, allowing for the introduction of a wide array of substituents.
Palladium-Catalyzed Cross-Coupling Reactions
These reactions are the cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.
1. Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide. This reaction is ideal for introducing a diverse range of aryl and heteroaryl groups at the C5 position of the scaffold.
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) catalyst, often generated in situ from a palladium(II) precursor (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., SPhos, XPhos), is used. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the organoboron species.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used.
General Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a degassed mixture of an organic solvent and water.
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: After cooling, the reaction mixture is typically partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.
2. Sonogashira Coupling: Introduction of Alkynyl Groups
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for introducing alkynyl linkers or functionalities, which can serve as handles for further transformations or as key pharmacophoric elements.
Causality Behind Experimental Choices:
-
Catalysts: This reaction typically employs a dual catalytic system of a palladium(0) species (e.g., Pd(PPh₃)₄) and a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.
-
Base: An amine base (e.g., triethylamine, diisopropylamine) is used to deprotonate the terminal alkyne.
-
Solvent: A polar aprotic solvent like DMF or THF is commonly used.
General Protocol for Sonogashira Coupling:
-
Reaction Setup: To a solution of this compound (1.0 eq.) and the terminal alkyne (1.2-1.5 eq.) in a suitable solvent, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), the copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and the amine base.
-
Reaction Conditions: Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating until completion.
-
Work-up and Purification: The reaction is typically quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated, followed by purification via column chromatography.
3. Buchwald-Hartwig Amination: Introduction of Nitrogen-Based Substituents
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide with an amine.[1][2][3][4][5] This reaction allows for the introduction of a wide variety of primary and secondary amines, anilines, and other nitrogen-containing heterocycles at the C5 position.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: A palladium catalyst (e.g., Pd₂(dba)₃) in combination with a bulky, electron-rich phosphine ligand (e.g., Xantphos, BINAP) is crucial for an efficient reaction. The ligand plays a key role in the reductive elimination step of the catalytic cycle.
-
Base: A strong, non-nucleophilic base (e.g., NaOtBu, Cs₂CO₃) is required to deprotonate the amine.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.
General Protocol for Buchwald-Hartwig Amination:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the amine (1.1-1.5 eq.), the palladium precursor, the phosphine ligand, and the base in a dry reaction vessel.
-
Solvent Addition: Add the anhydrous solvent.
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere until the starting material is consumed.
-
Work-up and Purification: After cooling, the reaction is quenched, and the product is extracted. Purification is typically achieved by column chromatography.
Visualizing the Derivatization Pathways
Caption: Key cross-coupling reactions for derivatization of the scaffold.
Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)
The this compound scaffold is a promising starting point for the development of novel therapeutics targeting a range of biological pathways. The ability to systematically modify the C5 and C6 positions, as well as the ester functionality, allows for a detailed exploration of SAR.
Potential Therapeutic Areas
1. GABA-A Receptor Modulators:
The aminopyridine core is a known pharmacophore for interacting with GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. Derivatives of 6-aminonicotinic acid have been investigated as GABA-A receptor agonists. By introducing various substituents at the C5 position, it is possible to fine-tune the binding affinity and selectivity for different GABA-A receptor subtypes, which could lead to novel treatments for anxiety, epilepsy, and sleep disorders.
Structure-Activity Relationship Insights:
-
C5-Substituent: The nature of the group at the C5 position can significantly impact potency and selectivity. Bulky hydrophobic groups may enhance binding affinity through interactions with hydrophobic pockets in the receptor. Groups capable of hydrogen bonding could also form key interactions with receptor residues.
-
C6-Amino Group: The free amino group is often crucial for binding to the GABA-A receptor, mimicking the amino group of the endogenous ligand GABA.
-
Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which may be essential for mimicking the carboxylate group of GABA. Alternatively, it can be converted to various amides to probe interactions in that region of the binding pocket.
2. Anti-Inflammatory Agents:
Nicotinic acid and its derivatives have been reported to possess anti-inflammatory properties. The aminonicotinate scaffold can be used to develop novel anti-inflammatory agents by targeting key inflammatory signaling pathways. For instance, derivatives could be designed to inhibit pro-inflammatory cytokines or enzymes involved in the inflammatory cascade.
Structure-Activity Relationship Insights:
-
C5-Aryl/Heteroaryl Groups: Introduction of specific aryl or heteroaryl moieties via Suzuki coupling can lead to compounds that inhibit key inflammatory mediators. The substitution pattern on these aromatic rings will be critical for activity.
-
Modulation of Physicochemical Properties: By varying the substituents at C5, the lipophilicity and other physicochemical properties of the molecules can be optimized for improved pharmacokinetic profiles.
Visualizing a Potential Signaling Pathway Interaction
Caption: Potential mechanism of action for GABA-A receptor modulation.
Conclusion: A Scaffold Poised for Discovery
This compound represents a highly valuable and versatile scaffold for modern medicinal chemistry. Its straightforward synthesis and the presence of three distinct functional handles allow for the efficient generation of diverse libraries of compounds. The strategic positioning of the iodine atom opens the door to a wealth of well-established and robust cross-coupling methodologies, enabling the systematic exploration of chemical space.
The potential for developing novel GABA-A receptor modulators and anti-inflammatory agents highlights the therapeutic promise of derivatives of this scaffold. By leveraging the detailed synthetic protocols and understanding the causality behind experimental choices outlined in this guide, researchers are well-equipped to unlock the full potential of this compound in their drug discovery endeavors. The continued investigation of this and similar scaffolds will undoubtedly contribute to the development of the next generation of innovative medicines.
References
-
Buchwald, S. L., & Hartwig, J. F. (2008). The Buchwald-Hartwig Amination. In Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons, Inc. [Link]
-
Georganics. (2023). Methyl 6-aminonicotinate – preparation and application. [Link]
-
PrepChem. (2023). Synthesis of methyl 5,6-diaminonicotinate. [Link]
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PubChem. (n.d.). Methyl 6-aminonicotinate. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]
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The University of Groningen research portal. (2019). The Buchwald–Hartwig Amination After 25 Years. [Link]
-
OUCI. (2019). The Buchwald–Hartwig Amination After 25 Years. [Link]
-
YouTube. (2012). The Buchwald-Hartwig Amination Reaction. [Link]
-
YouTube. (2020). Suzuki cross-coupling reaction. [Link]
-
YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
-
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]
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Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
-
YouTube. (2021). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. [Link]
-
ResearchGate. (2025). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]
-
ResearchGate. (2025). Infrared, 1H-NMR Spectral Studies of some Methyl 6-O-Myristoyl-α-D-Glucopyranoside Derivatives: Assessment of Antimicrobial Effects. [Link]
Sources
Methodological & Application
Application Notes: Robust Suzuki-Miyaura Coupling Protocols for the Synthesis of Arylated Nicotinates from Methyl 6-amino-5-iodonicotinate
Authored by: Gemini, Senior Application Scientist
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2] Its impact is particularly profound in pharmaceutical and materials science, where the synthesis of complex biaryl and heteroaryl structures is paramount.[1][3] This guide focuses on a specific, yet highly valuable building block: Methyl 6-amino-5-iodonicotinate . This substrate is of significant interest to drug development professionals due to the prevalence of the aminopyridine scaffold in a multitude of biologically active compounds.
However, the inherent electronic properties of this molecule—possessing an electron-donating amine and electron-withdrawing ester and pyridine nitrogen—present unique challenges that necessitate carefully optimized protocols. This document provides researchers and scientists with a detailed technical guide, moving beyond simple step-by-step instructions to explain the causality behind experimental choices. We will explore the reaction mechanism, detail two robust protocols suitable for both standard and challenging couplings, and offer a comprehensive troubleshooting guide to ensure successful synthesis.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[4][5] Understanding these fundamental steps is critical for rational troubleshooting and optimization. The three key stages are:
-
Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-iodine bond of this compound. This is often the rate-determining step and results in a Pd(II) intermediate.[5] The reactivity of the halide is crucial, with the C-I bond being significantly more reactive than C-Br or C-Cl bonds.[1][5]
-
Transmetalation: In this step, a base activates the organoboron reagent (e.g., a boronic acid) to form a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate.[3][6]
-
Reductive Elimination: The final step involves the two organic groups on the palladium center coupling together to form the desired C-C bond of the product.[4][5] This process regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Substrate-Specific Considerations
The structure of this compound requires special attention:
-
Amino Group (-NH₂): The primary amine is a basic site that can coordinate to the palladium center, potentially inhibiting catalysis.[7][8] While protection is an option, modern catalyst systems often render it unnecessary.[9]
-
Pyridine Nitrogen: The nitrogen atom in the pyridine ring is also a Lewis basic site and can interact with the palladium catalyst. This is a known challenge in coupling reactions with N-heterocyclic halides.[7]
-
Electronic Effects: The substrate is electron-deficient due to the pyridine nitrogen and the methyl ester group, which generally facilitates the initial oxidative addition step.[4] However, the strong electron-donating effect of the ortho-amino group can modulate this reactivity.
Key Reaction Components: A Rationale-Driven Selection
The success of the coupling reaction hinges on the judicious selection of four key components: the palladium source, ligand, base, and solvent.
| Component | Selection & Rationale |
| Palladium Source | Pd(PPh₃)₄, PdCl₂(dppf), or Pd₂(dba)₃ are common and effective choices. Pd(II) sources like PdCl₂(dppf) are bench-stable precatalysts that are reduced in situ to the active Pd(0) species.[4] Pd(0) sources like Pd(PPh₃)₄ can directly enter the catalytic cycle but may be more sensitive to air.[4] |
| Ligand | The ligand stabilizes the palladium catalyst, prevents its precipitation as palladium black, and critically influences its reactivity. For substrates like this, which can be challenging, standard triphenylphosphine (PPh₃) may suffice. However, more electron-rich and bulky biarylphosphine ligands (e.g., SPhos, XPhos ) or N-heterocyclic carbenes (NHCs ) are often superior, as they accelerate both the oxidative addition and reductive elimination steps.[7] |
| Base | A base is required to facilitate the transmetalation step. Inorganic bases are most common. K₂CO₃ or Cs₂CO₃ are effective and widely used. For substrates with base-sensitive functional groups (though the ester here is relatively robust), a milder phosphate base like K₃PO₄ can be advantageous.[7] The base is often used in an aqueous solution with a water-miscible organic solvent. |
| Solvent | The solvent system must solubilize all components and be stable at the reaction temperature. A mixture of an organic solvent with water is typical. 1,4-Dioxane/H₂O , DMF , or Toluene/Ethanol/H₂O are excellent choices. Rigorous degassing of the solvent to remove oxygen is critical, as oxygen can oxidize and deactivate the Pd(0) catalyst.[4] |
| Boron Reagent | While boronic acids are most common, they can be prone to decomposition via protodeboronation.[4] Boronate esters, such as pinacol esters (Bpin) , or potassium trifluoroborate salts (BF₃K) are often more stable alternatives that can lead to more reproducible results.[1][10] |
Detailed Experimental Protocols
The following protocols provide a general framework. Researchers should optimize conditions based on the specific boronic acid used. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Protocol 1: Standard Conditions with PdCl₂(dppf)
This protocol is a robust starting point for a wide range of aryl- and heteroarylboronic acids.
Step-by-Step Procedure:
-
Reagent Setup: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 equiv), the desired boronic acid or boronate ester (1.2–1.5 equiv), and the base (e.g., K₂CO₃, 2.0–3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, PdCl₂(dppf)·CH₂Cl₂ (0.03–0.05 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and backfilling with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe. The typical concentration is 0.1 M with respect to the starting iodide.
-
Reaction: Place the flask in a preheated oil bath at 80–100 °C. Stir vigorously for 4–16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous phase twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.
Protocol 2: Optimized Conditions with a Buchwald Ligand for Challenging Couplings
This protocol employs a more active catalyst system, which is often necessary for less reactive boronic acids or to achieve higher yields.
Step-by-Step Procedure:
-
Reagent Setup: To a glovebox or a flask under a positive pressure of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 0.02 equiv) and a bulky biarylphosphine ligand (e.g., SPhos, 0.045 equiv).
-
Substrate Addition: Add this compound (1.0 equiv), the boronic acid or ester (1.5 equiv), and a finely ground, anhydrous base (e.g., K₃PO₄, 3.0 equiv).
-
Inert Atmosphere: If not in a glovebox, seal the vessel and thoroughly purge with inert gas.
-
Solvent Addition: Add a degassed anhydrous solvent (e.g., 1,4-dioxane or toluene) via syringe.
-
Reaction: Heat the mixture to 100–110 °C with vigorous stirring for 8–24 hours.
-
Monitoring & Work-up: Follow steps 6 and 7 from Protocol 1.
-
Purification: Follow step 8 from Protocol 1.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Summary of Recommended Conditions
| Parameter | Protocol 1 (Standard) | Protocol 2 (Optimized) |
| Pd Source (mol%) | PdCl₂(dppf)·CH₂Cl₂ (3-5%) | Pd₂(dba)₃ (2%) |
| Ligand (mol%) | dppf (from precatalyst) | SPhos or XPhos (4.5%) |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equiv) | K₃PO₄ (3 equiv) |
| Boron Reagent | Boronic Acid or Ester (1.2-1.5 equiv) | Boronic Acid or Ester (1.5 equiv) |
| Solvent System | 1,4-Dioxane / H₂O (4:1) | Anhydrous 1,4-Dioxane or Toluene |
| Temperature | 80 - 100 °C | 100 - 110 °C |
| Typical Time | 4 - 16 h | 8 - 24 h |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | - Inactive catalyst (oxidized Pd(0)).- Insufficiently active catalyst system.- Poor quality of boronic acid. | - Ensure rigorous degassing of solvents and use of inert atmosphere.- Switch to Protocol 2 with a more active ligand (e.g., SPhos).- Use a fresh bottle of boronic acid or convert it to a more stable pinacol ester. |
| Dehalogenation of Starting Material | - Presence of a palladium-hydride (Pd-H) species, often formed from base or water.[7] | - Use a milder base (K₃PO₄).- Ensure the base is finely powdered and dry if using anhydrous conditions.- Screen different ligands; bulky electron-rich ligands can suppress this side reaction.[7] |
| Homocoupling of Boronic Acid | - Presence of oxygen or Pd(II) at the start of the reaction.[4] | - Improve degassing technique.- If using a Pd(II) precatalyst, ensure conditions promote efficient reduction to Pd(0). |
| Protodeboronation of Boron Reagent | - Boronic acid is unstable under the reaction conditions (especially with heteroaryl boronic acids).[4] | - Use the boronic acid as its corresponding pinacol ester or trifluoroborate salt.[1][10]- Use a milder base or slightly lower temperature. |
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]
-
Kotha, S., et al. (2018). The catalytic mechanism of the Suzuki-Miyaura reaction. ResearchGate. Available from: [Link]
-
Kotha, S., et al. (2018). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available from: [Link]
-
Sinha, A., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. Available from: [Link]
-
Thompson, A. L., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available from: [Link]
-
Wikipedia. (2024). Suzuki reaction. Available from: [Link]
-
Fukami, T., et al. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. Available from: [Link]
-
Chepurna, I., et al. (2024). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Available from: [Link]
-
Schmalz, H.-G., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. Available from: [Link]
-
Batey, R. A., et al. (2024). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. ResearchGate. Available from: [Link]
-
Gevorgyan, V., et al. (2024). Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogenated-3-hydroxypyridines. ResearchGate. Available from: [Link]
-
Aggarwal, V. K., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. Available from: [Link]
-
Various Authors. (2024). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. MDPI. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Power of Suzuki-Miyaura Coupling: Utilizing Pyridine-4-Boronic Acid in Synthesis. Available from: [Link]
-
Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH Public Access. Available from: [Link]
-
Bedford, R. B., et al. (2019). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. Available from: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate. Available from: [Link]
-
Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?. Available from: [Link]
-
Cox, P. A., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available from: [Link]
-
Various Authors. (2015). Palladium-Catalyzed Suzuki Coupling Towards 2-Amino-1,8-naphthyridines. ResearchGate. Available from: [Link]
-
Vitale, F., et al. (2020). Polyvinylpyridine-Supported Palladium Nanoparticles: An Efficient Catalyst for Suzuki–Miyaura Coupling Reactions. MDPI. Available from: [Link]
-
Cox, P. A., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH Public Access. Available from: [Link]
-
Bedford, R. B., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. Available from: [Link]
-
Köhler, K., et al. (2025). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate. Available from: [Link]
-
Fairlamb, I. J. S., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. Available from: [Link]
-
Various Authors. (2025). Supporting Information for One-pot Suzuki-Miyaura C-C Coupling Reaction versus Stepwise Reaction Involving Isolated Synthesized Catalyst Addition. ResearchGate. Available from: [Link]
Sources
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- 5. chem.libretexts.org [chem.libretexts.org]
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- 10. researchgate.net [researchgate.net]
Sonogashira Coupling of Methyl 6-amino-5-iodonicotinate: Protocols and Mechanistic Insights
An Application Guide for Drug Development Professionals
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C(sp²)-C(sp) bonds with high efficiency.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful Sonogashira coupling of Methyl 6-amino-5-iodonicotinate, a valuable heterocyclic building block. We delve into the unique challenges presented by this substrate, including the dual electronic nature and potential for catalyst inhibition by the amino and pyridine functionalities. This guide offers two detailed, optimized protocols—a classical copper-co-catalyzed method and a robust copper-free alternative—supported by mechanistic rationale, troubleshooting advice, and workflow visualizations to ensure reproducible success in the synthesis of complex molecular architectures.
Introduction: The Strategic Importance of the Sonogashira Coupling
The palladium-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, known as the Sonogashira reaction, has become an indispensable tool in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2][3] Its ability to be conducted under relatively mild conditions has allowed for its widespread use in the creation of complex molecules.[2]
This compound is a particularly valuable heterocyclic scaffold. The substituted aminopyridine core is prevalent in a multitude of biologically active compounds, including kinase inhibitors and other targeted therapeutics. The ability to functionalize the C5 position via Sonogashira coupling opens a direct route to novel chemical entities with diverse steric and electronic properties, making the optimization of this reaction a critical endeavor for medicinal chemistry programs.
Mechanistic Overview: The Dual Catalytic Cycle
The Sonogashira reaction typically operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4] Understanding these cycles is fundamental to troubleshooting and optimizing reaction conditions.
-
The Palladium Cycle: This is the primary cross-coupling cycle. It begins with the oxidative addition of the aryl iodide (this compound) to a Pd(0) complex. The resulting Pd(II) species then undergoes transmetalation with a copper(I) acetylide, followed by reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[5]
-
The Copper Cycle: The role of the copper(I) co-catalyst is to facilitate the deprotonation of the terminal alkyne. It forms a π-alkyne complex, increasing the acidity of the terminal proton and allowing for the formation of a copper(I) acetylide intermediate by a mild base.[5] This intermediate is then poised for the crucial transmetalation step with the palladium complex.
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Key Challenges with this compound
The structure of this specific substrate presents unique challenges that must be addressed for a successful coupling:
-
Catalyst Inhibition: The lone pairs on both the 6-amino nitrogen and the pyridine ring nitrogen can act as ligands, coordinating to the palladium and copper centers. This competitive binding can sequester the catalyst, reducing its availability for the catalytic cycle and leading to low or no conversion.
-
Substrate Reactivity: While the C-I bond is the most reactive for oxidative addition, the pyridine ring is electron-deficient, which can influence the kinetics of this key step.[2] The amino group, being electron-donating, counteracts this to some extent. This electronic balance requires careful selection of ligands and reaction conditions.
-
Side Reactions: The primary side reaction of concern is the Glaser coupling, an oxidative homocoupling of the terminal alkyne to form a diyne.[2] This is particularly prevalent in copper-catalyzed reactions if oxygen is not rigorously excluded from the reaction atmosphere.
Optimization of Reaction Parameters
Based on extensive literature precedent and in-house experience, the following parameters are critical for optimizing the Sonogashira coupling of this compound.
| Parameter | Recommendation & Rationale |
| Palladium Catalyst | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ (1-5 mol%) : These are robust, commercially available catalysts. PdCl₂(PPh₃)₂ is often more stable but may require an in-situ reduction step, which the amine base can facilitate.[4] For particularly stubborn couplings, more advanced catalysts with bulky, electron-rich ligands (e.g., Buchwald-type ligands) can be employed.[6] |
| Copper Co-Catalyst | Copper(I) Iodide (CuI, 2-10 mol%) : CuI is essential for the classical Sonogashira to accelerate the reaction, especially at lower temperatures.[7] However, its presence necessitates a strictly inert atmosphere to prevent Glaser homocoupling. |
| Base | Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) : A bulky amine base is preferred. Its primary role is to deprotonate the alkyne and neutralize the HI byproduct.[2] Using a bulky base like DIPEA can minimize its coordination to the palladium center, leaving it free for catalysis. In many cases, the amine can also serve as the solvent. |
| Solvent | DMF, THF, or Acetonitrile : A polar aprotic solvent is generally effective at solubilizing the starting materials and catalysts.[8] Degassing the solvent thoroughly (e.g., by sparging with argon or using freeze-pump-thaw cycles) is critical to remove dissolved oxygen. |
| Temperature | Room Temperature to 60 °C : The high reactivity of the aryl iodide means that harsh conditions are usually unnecessary.[2] Starting at room temperature and gently warming if the reaction is sluggish is a prudent strategy. Monitor by TLC or LC-MS to avoid decomposition at higher temperatures. |
| Atmosphere | Strictly Inert (Argon or Nitrogen) : Essential for all Sonogashira reactions to prevent the oxidation and deactivation of the Pd(0) catalyst and to suppress the oxygen-dependent Glaser coupling side reaction.[7] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for both a standard and a copper-free approach.
Protocol A: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol is optimized for high reactivity and is often the first choice for aryl iodides.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.1 - 1.5 equiv)
-
PdCl₂(PPh₃)₂ (2.5 mol%)
-
Copper(I) Iodide (CuI) (5.0 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (as solvent or co-solvent)
-
Anhydrous DMF or THF
-
Schlenk flask or oven-dried round-bottom flask with septum
-
Magnetic stirrer and stir bar
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (e.g., 278 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (17.5 mg, 0.025 mmol), and CuI (9.5 mg, 0.05 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous, degassed DMF (5 mL) and Et₃N (3 mL).
-
Reagent Addition: Add the terminal alkyne (1.2 mmol) via syringe.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. If the reaction is slow, the flask can be gently warmed to 40-50 °C in an oil bath.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Filter through a pad of celite to remove catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol B: Robust Copper-Free Sonogashira Coupling
This protocol is advantageous when Glaser homocoupling is a significant issue or when the substrate is sensitive to copper salts.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 - 1.5 equiv)
-
Pd(PPh₃)₄ (5.0 mol%)
-
Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous THF
-
Schlenk flask or oven-dried round-bottom flask with septum
-
Magnetic stirrer and stir bar
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Setup: To an oven-dried Schlenk flask, add this compound (278 mg, 1.0 mmol) and Pd(PPh₃)₄ (58 mg, 0.05 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous, degassed THF (8 mL).
-
Reagent Addition: Add the terminal alkyne (1.2 mmol) followed by DIPEA (0.52 mL, 3.0 mmol) via syringe.
-
Reaction: Stir the mixture at 50 °C in a pre-heated oil bath. The absence of copper often necessitates slightly elevated temperatures.[4] Monitor the reaction progress by TLC or LC-MS.
-
Work-up & Purification: Follow the same work-up and purification procedure as described in Protocol A.
Workflow and Troubleshooting
Visualizing the experimental process helps in standardizing the procedure.
Caption: Standardized workflow for the Sonogashira coupling reaction.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive Pd catalyst (oxidized).2. Insufficiently degassed solvent/atmosphere.3. Base is not strong or bulky enough.4. Catalyst inhibition by substrate. | 1. Use fresh Pd catalyst or a more robust pre-catalyst.2. Improve inert gas technique; use freeze-pump-thaw on solvents.3. Switch to a stronger or bulkier base (e.g., from Et₃N to DIPEA or Cs₂CO₃).4. Increase catalyst loading slightly (e.g., from 2.5% to 5%); consider a ligand that favors the catalytic cycle over substrate coordination. |
| Significant Alkyne Homocoupling (Glaser Product) | 1. Presence of oxygen in the reaction.2. Reaction run for too long at elevated temperature. | 1. Ensure a strictly inert atmosphere. Purge all reagents and solvents with Argon.2. Switch to the Copper-Free Protocol (Protocol B). |
| Formation of De-iodinated Starting Material | 1. Impurities in the amine base.2. Presence of water or protic impurities. | 1. Use freshly distilled or high-purity amine base.2. Ensure all solvents are anhydrous and glassware is thoroughly dried. |
| Complex Mixture of Products | 1. Reaction temperature is too high, causing decomposition.2. Side reactions with functional groups on the alkyne. | 1. Run the reaction at a lower temperature for a longer time.2. If the alkyne has sensitive functional groups, they may need to be protected (e.g., TMS protection for terminal alkynes).[2] |
Conclusion
The Sonogashira coupling of this compound is a highly valuable transformation that requires careful consideration of the substrate's unique electronic and coordinating properties. By selecting the appropriate catalyst system, employing a bulky amine base, and maintaining a strictly inert atmosphere, high yields of the desired coupled products can be reliably achieved. The choice between a classical copper-co-catalyzed approach for speed and a copper-free method for cleanliness provides the synthetic chemist with versatile tools to advance their drug discovery programs. This guide serves as a robust starting point for the successful application of this powerful reaction.
References
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Link
-
Wikipedia. (2024). Sonogashira coupling. Link
-
Organic Chemistry Portal. (2022). Sonogashira Coupling. Link
-
Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Link
-
BYJU'S. (n.d.). Sonogashira Coupling. Link
-
ResearchGate. (2022). Sonogashira coupling reactions for heteroaromatic iodides and phenylacetylene catalyzed by tri‐palladium complex 1.[a]. Link
-
Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Link
-
IOP Conference Series: Earth and Environmental Science. (2021). Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Link
-
MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Link
-
National Institutes of Health (NIH). (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Link
-
ResearchGate. (2021). Palladium‐catalyzed Sonogashira cross‐coupling reaction between aryl iodide 3 and 4‐chloro‐2‐ethynyl‐1‐methoxybenzene (A34). Link
-
KAUST Repository. (2014). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Link
-
KAUST Repository. (2014). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Link
-
ResearchGate. (2020). Conditions optimization for the double Sonogashira coupling. Link
-
MDPI. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Link
-
BenchChem. (2025). Technical Support Center: Sonogashira Coupling with Electron-Deficient Aryl Halides. Link
-
Organic Chemistry Portal. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Link
-
MDPI. (2020). Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction. Link
-
R Discovery. (2008). Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. Link
-
RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Link
-
Journal of the American Chemical Society. (2024). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Link
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Application Notes and Protocols for the Synthesis of Substituted Nicotinates from Methyl 6-amino-5-iodonicotinate
Introduction: The Strategic Importance of Substituted Nicotinates in Medicinal Chemistry
The nicotinic acid scaffold is a privileged motif in drug discovery, appearing in numerous pharmacologically active compounds. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its potency, selectivity, and pharmacokinetic profile. Methyl 6-amino-5-iodonicotinate is a versatile building block, primed for diversification at the 5-position through modern cross-coupling methodologies. The presence of the amino group, the ester, and the iodide on the same scaffold provides multiple handles for subsequent chemical modifications, making it an invaluable starting material for the generation of compound libraries for high-throughput screening.
This comprehensive guide provides detailed protocols and expert insights into the application of palladium-catalyzed cross-coupling reactions—namely the Suzuki-Miyaura, Sonogashira-Hagihara, and Buchwald-Hartwig reactions—for the synthesis of a diverse array of substituted nicotinates from this compound.
I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and vinyl-substituted aromatic compounds.[1][2][3] The reaction's popularity stems from its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.[1]
A. Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-understood process involving a palladium(0) active species.[3] The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate.[1]
-
Transmetalation: In the presence of a base, the organoboron species (boronic acid or ester) transfers its organic group to the palladium center, displacing the halide.[2]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.[1]
B. Experimental Protocol: Synthesis of Methyl 6-amino-5-phenylnicotinate
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.04 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and phenylboronic acid.
-
Add potassium carbonate.
-
The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon). This cycle should be repeated three times.
-
Under a positive pressure of the inert gas, add palladium(II) acetate and triphenylphosphine.
-
Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
The reaction mixture is heated to 80-100 °C and stirred vigorously. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with ethyl acetate and washed with water and then brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
C. Data Summary: Suzuki-Miyaura Coupling
| Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ | Toluene/H₂O | 100 | 8 | 80-90 |
| 3-Pyridinylboronic acid | PdCl₂(dppf) (3) | - | K₃PO₄ | DMF | 110 | 16 | 75-85 |
| Thiophene-2-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Dioxane/H₂O | 90 | 10 | 88-98 |
II. Sonogashira-Hagihara Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[4][5][6] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[4]
A. Mechanistic Rationale
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6]
-
Palladium Cycle: Similar to the Suzuki coupling, this cycle involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with a copper acetylide, and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst.
-
Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of the amine base to form a copper(I) acetylide intermediate. This intermediate is the active species that participates in the transmetalation step of the palladium cycle.
B. Experimental Protocol: Synthesis of Methyl 6-amino-5-(phenylethynyl)nicotinate
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv)
-
Copper(I) iodide (CuI, 0.05 equiv)
-
Triethylamine (TEA, 3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Add anhydrous THF and triethylamine via syringe.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add phenylacetylene dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
C. Data Summary: Sonogashira-Hagihara Coupling
| Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | TEA | THF | RT | 6 | 85-95 |
| 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | DMF | 50 | 4 | 80-90 |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | TEA | THF | RT | 8 | 90-98 |
| Ethynyltrimethylsilane | Pd(OAc)₂ (2)/XPhos (4) | - (Copper-free) | Cs₂CO₃ | Dioxane | 80 | 12 | 75-85 |
III. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides.[7][8][9] This reaction has revolutionized the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals and materials science.[8]
A. Mechanistic Rationale
The catalytic cycle for the Buchwald-Hartwig amination shares similarities with other palladium-catalyzed cross-coupling reactions.[9][10]
-
Oxidative Addition: A Pd(0) complex undergoes oxidative addition with the aryl iodide to generate a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: An amine coordinates to the palladium center. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group on the palladium center couple and are eliminated, forming the desired C-N bond and regenerating the Pd(0) catalyst.
B. Experimental Protocol: Synthesis of Methyl 6-amino-5-(phenylamino)nicotinate
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv)
-
Xantphos (0.02 equiv)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous Toluene
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry Schlenk tube, add sodium tert-butoxide.
-
In a separate flask, dissolve this compound, aniline, Pd₂(dba)₃, and Xantphos in anhydrous toluene.
-
Add the solution from step 2 to the Schlenk tube containing the base under an inert atmosphere.
-
Seal the Schlenk tube and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium black.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
C. Data Summary: Buchwald-Hartwig Amination
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| Aniline | Pd₂(dba)₃ (1) | Xantphos (2) | NaOtBu | Toluene | 100 | 18 | 80-90 |
| Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 24 | 75-85 |
| Benzylamine | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Toluene | 100 | 16 | 82-92 |
| tert-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu | Toluene | 90 | 20 | 70-80 |
General Experimental Workflow
The successful execution of palladium-catalyzed cross-coupling reactions requires careful attention to anhydrous and anaerobic conditions, as the catalytic species are often sensitive to air and moisture.
Conclusion
This compound serves as an excellent starting material for the synthesis of a wide variety of substituted nicotinates through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Sonogashira-Hagihara, and Buchwald-Hartwig reactions provide reliable and versatile methods for the introduction of aryl, vinyl, alkynyl, and amino substituents at the 5-position of the nicotinic acid core. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the chemical space around this valuable scaffold. Careful optimization of reaction parameters will be key to achieving high yields and purity for specific substrate combinations.
References
- Benchchem. (2025). Application Notes and Protocols for Sonogashira Coupling Reactions Involving 2-Octyne.
- Vertex AI Search. (2025).
- National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
PubMed. (2014). Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Organic Syntheses. (2011). PALLADIUM-CATALYZED STILLE BIARYL COUPLING: 2-METHOXY-4'-METHYLBIPHENYL. [Link]
- Google Patents. (n.d.). Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid.
-
Chemistry LibreTexts. (2023). Stille Coupling. [Link]
-
Wikipedia. (2023). Stille reaction. [Link]
-
ResearchGate. (2012). Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid. [Link]
-
Wikipedia. (2023). Sonogashira coupling. [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]
-
The University of Groningen research portal. (2019). The Buchwald–Hartwig Amination After 25 Years. [Link]
-
YouTube. (2012). The Buchwald-Hartwig Amination Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
MDPI. (2022). Alkyl 4-Aryl-6-amino-7- phenyl-3-(phenylimino)-4,7-dihydro- 3H-[11][12]dithiolo[3,4-b]pyridine-5-carboxylates: Synthesis and Agrochemical Studies. [Link]
-
PubMed. (1964). SYNTHESIS OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES AS ANALOGS OF ERGOT ALKALOIDS. [Link]
-
Macmillan Group. (2019). Total Synthesis Enabled by Cross-Coupling. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
Reddit. (2021). Sonogashira coupling. [Link]
-
University of Windsor. (n.d.). The Mechanisms of the Stille Reaction. [Link]
-
National Institutes of Health. (n.d.). Ni-Catalyzed Enantioselective Intramolecular Mizoroki–Heck Reaction for the Synthesis of Phenanthridinone Derivatives. [Link]
-
MDPI. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (n.d.). Microwave enhanced Sonogashira coupling. [Link]
-
National Institutes of Health. (2024). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. [Link]
-
The Stecko Research Group. (n.d.). Publications. [Link]
-
ResearchGate. (n.d.). Heck arylation of methyl vinyl ketone with phenyl iodides. [Link]
-
ScienceDirect. (n.d.). Suzuki–Miyaura cross-couplings of secondary allylic boronic esters. [Link]
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The Strategic Utility of Methyl 6-amino-5-iodonicotinate in Modern Pharmaceutical Synthesis
Introduction: A Versatile Scaffold for Targeted Therapies
In the landscape of contemporary drug discovery, the strategic design and synthesis of small molecule inhibitors remain paramount. Within this context, Methyl 6-amino-5-iodonicotinate has emerged as a pivotal building block, particularly in the construction of kinase inhibitors. Its unique trifunctionalized pyridine core—featuring an amine, a methyl ester, and a strategically positioned iodine atom—offers a versatile platform for rapid molecular diversification. The electron-donating amino group and the electron-withdrawing ester modulate the reactivity of the pyridine ring, while the iodo substituent serves as a highly efficient handle for modern palladium-catalyzed cross-coupling reactions. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical applications and detailed synthetic protocols involving this compound, with a focus on its role in the synthesis of potent kinase inhibitors, including those targeting the DNA-dependent protein kinase (DNA-PK).
Physicochemical Properties & Handling
A thorough understanding of the starting material is critical for successful and safe synthesis.
| Property | Value | Reference |
| CAS Number | 211308-80-4 | [1][2] |
| Molecular Formula | C₇H₇IN₂O₂ | [1] |
| Molecular Weight | 278.05 g/mol | [1] |
| Appearance | Off-white to yellow crystalline solid | |
| Melting Point | 154-158 °C | |
| Solubility | Soluble in DMSO, DMF, and hot methanol |
Safety & Handling: this compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS).
Core Application: A Gateway to Imidazo[4,5-c]pyridin-2-one Kinase Inhibitors
A primary application of this compound is in the synthesis of the imidazo[4,5-c]pyridin-2-one scaffold. This privileged heterocyclic system is the core of numerous kinase inhibitors, including potent and selective inhibitors of DNA-PK, a key enzyme in the DNA damage response pathway.[3][4] The general synthetic strategy involves a series of key transformations that leverage the unique functionalities of the starting material.
Logical Workflow for the Synthesis of Imidazo[4,5-c]pyridin-2-one Core
Caption: General synthetic workflow from this compound to the imidazo[4,5-c]pyridin-2-one core.
Detailed Protocols & Methodologies
The following protocols are presented as robust starting points for synthesis. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Buchwald-Hartwig Amination of this compound
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds.[1][5] In this context, it is used to introduce a substituted aniline at the 5-position of the pyridine ring, a crucial step in building the core of many kinase inhibitors.[6]
Reaction Principle: A palladium catalyst, in conjunction with a suitable phosphine ligand and a base, facilitates the coupling of the aryl iodide with an aniline derivative. The choice of ligand is critical and often requires screening to optimize yield and reaction rate.[3]
Experimental Workflow: Buchwald-Hartwig Amination
Sources
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- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MX2021014130A - PROCESSES TO PREPARE AMINOPYRIMIDINE COMPOUNDS. - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging Methyl 6-amino-5-iodonicotinate for Next-Generation Agrochemicals
Introduction: The pyridine ring is a privileged scaffold in agrochemical discovery, forming the core of numerous successful insecticides, herbicides, and fungicides.[1][2][3] Its unique electronic properties and metabolic stability make it an ideal starting point for developing potent and selective active ingredients. Methyl 6-amino-5-iodonicotinate is a highly functionalized pyridine derivative that serves as an exceptional building block for chemical exploration. The strategic placement of an amino group, a reactive iodine atom, and a methyl ester on the pyridine core provides medicinal chemists with three distinct points for modification, enabling the rapid synthesis of diverse chemical libraries. This guide provides an in-depth exploration of this compound, focusing on its application in developing novel insecticides targeting the nicotinic acetylcholine receptor (nAChR), and discusses its potential in the herbicide and fungicide discovery pipelines.
Section 1: Physicochemical Properties and Strategic Importance
This compound is a solid at room temperature with a molecular structure optimized for synthetic versatility. The electron-donating amino group at the 6-position influences the reactivity of the pyridine ring, while the iodine atom at the 5-position serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions. The methyl ester at the 3-position can be readily hydrolyzed or converted to other functional groups.
| Property | Value |
| IUPAC Name | Methyl 6-amino-5-iodopyridine-3-carboxylate |
| Molecular Formula | C₇H₇IN₂O₂ |
| Molecular Weight | 278.05 g/mol |
| Appearance | Off-white to yellow crystalline solid |
| Melting Point | Approx. 154-156 °C[4] |
| Key Functional Groups | Pyridine Core, Primary Amine, Aryl Iodide, Methyl Ester |
The true value of this intermediate lies in the strategic positioning of its functional groups, which are crucial for building molecules with specific structure-activity relationships (SAR) for agrochemical targets.
Caption: Strategic functional groups of this compound.
Section 2: Application in Insecticide Development - Targeting the nAChR
The most significant application of pyridine-based compounds in agrochemicals has been in the development of neonicotinoid insecticides.[3][5] These compounds act as agonists of the insect nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel crucial for fast excitatory neurotransmission in the insect central nervous system.[6][7][8]
Mechanism of Action: nAChR Disruption
In a healthy insect neuron, the neurotransmitter acetylcholine (ACh) binds to the nAChR, opening the channel and allowing an influx of Na⁺ and Ca²⁺ ions. This depolarizes the neuron, propagating a nerve impulse. The signal is terminated when acetylcholinesterase (AChE) rapidly breaks down ACh.
Neonicotinoids and their analogues, synthesized from scaffolds like this compound, bind to the nAChR but are not broken down by AChE.[9] This leads to a persistent, uncontrolled activation of the receptor, causing continuous nerve stimulation, which results in paralysis and ultimately, the death of the insect.[10] The selectivity of these insecticides stems from their much higher binding affinity for insect nAChRs compared to their mammalian counterparts.[11][12]
Caption: Disruption of nAChR signaling by a synthetic agonist.
Protocol: Synthesis of a Novel N-aryl Pyridine Analogue
This protocol details a representative Suzuki cross-coupling reaction to demonstrate how the 5-iodo position can be used to introduce novel aryl groups, a common strategy for exploring SAR and developing new insecticidal compounds.
Principle: The carbon-iodine bond is leveraged for a palladium-catalyzed Suzuki coupling with a boronic acid. This reaction is highly reliable and tolerant of various functional groups, making it a cornerstone of modern medicinal chemistry. The goal is to append a substituted phenyl ring, which can probe interactions within the nAChR binding pocket.
Materials and Reagents:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
-
Potassium phosphate (K₃PO₄), tribasic (3.0 eq)
-
1,4-Dioxane (anhydrous)
-
Toluene (anhydrous)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄, anhydrous)
-
Deionized water
Procedure:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (278 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium phosphate (637 mg, 3.0 mmol).
-
Purge the flask with dry nitrogen or argon gas for 10 minutes.
-
In a separate vial, dissolve Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) in a 1:1 mixture of anhydrous dioxane/toluene (10 mL).
-
Add the catalyst solution to the reaction flask via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 8-12 hours. Monitor reaction progress by TLC or LC-MS.
-
Causality Note: Heating is necessary to overcome the activation energy of the catalytic cycle. The SPhos ligand is chosen for its ability to stabilize the palladium catalyst and promote efficient oxidative addition and reductive elimination steps.
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (25 mL) and water (25 mL).
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure product.
Self-Validation and Expected Results:
-
Characterization: Confirm the structure of the final product, Methyl 6-amino-5-(4-methoxyphenyl)nicotinate, using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Expected Outcome: A high-purity white or off-white solid. The disappearance of the starting material spot on TLC and the appearance of a new, less polar spot indicates a successful reaction.
-
Troubleshooting: If the reaction stalls, potential issues include catalyst deactivation (ensure anhydrous/anaerobic conditions) or poor reagent quality. An alternative phosphine ligand or base may be required.
Section 3: Potential in Herbicide and Fungicide Development
While insecticide development is a primary application, the functionalized pyridine scaffold is also a valuable starting point for herbicides and fungicides.[1][13]
Herbicide Discovery
Many commercial herbicides act by inhibiting essential amino acid biosynthesis pathways in plants, which are absent in mammals.[14][15] For example, sulfonylureas and imidazolinones inhibit the acetolactate synthase (ALS) enzyme.[16] Derivatives of this compound could be synthesized and screened against these and other validated plant-specific targets, such as enzymes in the shikimate pathway.[17] The goal is to identify novel chemotypes that can overcome growing weed resistance issues.[14]
Fungicide Discovery
Pyridine-based structures are present in several classes of fungicides.[18] These molecules can disrupt various fungal processes, including respiration, cell wall synthesis, or signal transduction. High-throughput screening of a library derived from this compound against economically important fungal pathogens like Botrytis cinerea (gray mold) or Fusarium species is a viable discovery strategy.[19][20]
Protocol: High-Throughput Screening (HTS) Workflow
This protocol outlines a general workflow for screening a library of compounds derived from the core scaffold against either a plant or fungal target in a 96-well plate format.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Methyl 6-aminonicotinate – preparation and application - Georganics [georganics.sk]
- 5. Insights Into the Microbial Degradation and Biochemical Mechanisms of Neonicotinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modes of Action, Resistance and Toxicity of Insecticides Targeting Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The invertebrate pharmacology of insecticides acting at nicotinic acetylcholine receptors [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Structural factors contributing to insecticidal and selective actions of neonicotinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Review: amino acid biosynthesis as a target for herbicide development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 16. Branched Chain Amino Acid Biosynthesis Inhibitors | Inhibitors of Branched Chain Amino Acid Biosynthesis - passel [passel2.unl.edu]
- 17. Current Status and Future Prospects in Herbicide Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. 6-deoxy-6-amino chitosan: a preventative treatment in the tomato/Botrytis cinerea pathosystem - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Methyl 6-amino-5-iodonicotinate
Introduction: Unlocking Molecular Diversity from a Privileged Scaffold
Methyl 6-amino-5-iodonicotinate is a versatile, highly functionalized heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring an electron-donating amino group and an electron-withdrawing methyl ester on a pyridine core, coupled with a reactive C-I bond, makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, enabling the rapid diversification of the core structure and the synthesis of novel compounds with potential biological activity.[1]
This comprehensive guide provides detailed application notes and field-proven protocols for the four most impactful palladium-catalyzed cross-coupling reactions involving this compound: the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The protocols are designed to be self-validating, with explanations of the causality behind experimental choices to ensure robust and reproducible results for researchers, scientists, and drug development professionals.
The Foundation: Understanding the Palladium Catalytic Cycle
At the heart of these transformations lies a common mechanistic pathway: the palladium(0)/palladium(II) catalytic cycle. A general understanding of this cycle is crucial for troubleshooting and optimizing reaction conditions.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The cycle commences with the oxidative addition of the aryl iodide (in our case, this compound) to a coordinatively unsaturated palladium(0) complex. This is often the rate-determining step and results in the formation of a palladium(II) species. The subsequent step, transmetalation , involves the transfer of an organic group from an organometallic reagent (e.g., boronic acid in Suzuki coupling) to the palladium center. Finally, reductive elimination forms the new C-C or C-N bond in the product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl structures.[2] It is particularly valuable for its mild reaction conditions and tolerance of a wide range of functional groups.
Application Insights:
The electron-rich nature of the this compound substrate, due to the amino group, can sometimes pose a challenge for the oxidative addition step. However, the use of electron-rich phosphine ligands can effectively promote this step and lead to high reaction efficiency. The choice of base is also critical, as it activates the boronic acid for transmetalation. Inorganic bases such as potassium carbonate or cesium carbonate are commonly employed.
Detailed Protocol: Synthesis of Methyl 6-amino-5-phenylnicotinate
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL).
-
The reaction mixture is stirred and heated to 90 °C for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired methyl 6-amino-5-phenylnicotinate.
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 100 | 8 | ~90-98 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/EtOH/H₂O | 85 | 16 | ~80-90 |
Table 1: Representative conditions for the Suzuki-Miyaura coupling of this compound.
Heck Reaction: C(sp²)-C(sp²) Bond Formation with Alkenes
The Heck reaction provides a powerful method for the arylation of alkenes, leading to the formation of substituted olefins.[3][4] This reaction is particularly useful for introducing vinyl groups at the 5-position of the nicotinic acid scaffold.
Application Insights:
For the Heck reaction with this compound, the choice of base and solvent is crucial for achieving high yields and selectivity. A hindered organic base, such as triethylamine or diisopropylethylamine, is often used to neutralize the hydrogen iodide formed during the reaction. Polar aprotic solvents like DMF or NMP are typically employed. The use of phosphine ligands is generally beneficial for catalyst stability and reactivity.
Detailed Protocol: Synthesis of Methyl 6-amino-5-((E)-2-(methoxycarbonyl)vinyl)nicotinate
Materials:
-
This compound
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv), methyl acrylate (1.5 mmol, 1.5 equiv), palladium(II) acetate (0.03 mmol, 3 mol%), and tri(o-tolyl)phosphine (0.06 mmol, 6 mol%).
-
Add triethylamine (2.0 mmol, 2.0 equiv) and N,N-dimethylformamide (5 mL).
-
Seal the tube and heat the reaction mixture to 100 °C for 16 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired product.
| Entry | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 16 | ~75-85 |
| 2 | Styrene | PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile | 80 | 24 | ~70-80 |
| 3 | n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | NaOAc | DMA | 120 | 12 | ~80-90 |
Table 2: Representative conditions for the Heck reaction of this compound.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is an efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[5] This reaction is invaluable for synthesizing arylalkynes, which are important intermediates in organic synthesis and can be found in various biologically active molecules.
Application Insights:
A key feature of the Sonogashira reaction is the use of a copper(I) co-catalyst, typically copper(I) iodide (CuI), which facilitates the transmetalation step. The reaction is usually carried out in the presence of an amine base, such as triethylamine or diisopropylamine, which also serves as the solvent in many cases. To prevent the homocoupling of the terminal alkyne (Glaser coupling), it is crucial to perform the reaction under strictly anaerobic conditions.
Detailed Protocol: Synthesis of Methyl 6-amino-5-(phenylethynyl)nicotinate
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) chloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed tetrahydrofuran (5 mL) and degassed triethylamine (5 mL).
-
Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for 8 hours, or until completion as indicated by TLC.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 8 | ~80-90 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ / CuI | i-Pr₂NH | DMF | 50 | 6 | ~75-85 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | Toluene | 60 | 12 | ~85-95 |
Table 3: Representative conditions for the Sonogashira coupling of this compound.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a general and efficient palladium-catalyzed method for the coupling of aryl halides with a wide variety of amines.[6] This reaction is crucial for accessing novel 6,5-disubstituted aminonicotinates.
Application Insights:
The success of the Buchwald-Hartwig amination is highly dependent on the choice of the phosphine ligand and the base. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are essential for promoting both the oxidative addition and the reductive elimination steps.[7] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required to deprotonate the amine and facilitate the catalytic cycle. The reaction is highly sensitive to air and moisture, necessitating the use of anhydrous solvents and an inert atmosphere.
Detailed Protocol: Synthesis of Methyl 6-amino-5-(phenylamino)nicotinate
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), XPhos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to a dry Schlenk tube.
-
Add anhydrous toluene (5 mL) to the tube.
-
Add this compound (1.0 mmol, 1.0 equiv) and aniline (1.2 mmol, 1.2 equiv).
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C for 18 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | ~80-90 |
| 2 | Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 24 | ~70-80 |
| 3 | Benzylamine | Pd₂(dba)₃ / RuPhos | LHMDS | THF | 80 | 12 | ~75-85 |
Table 4: Representative conditions for the Buchwald-Hartwig amination of this compound.
Conclusion and Future Directions
The palladium-catalyzed cross-coupling reactions of this compound offer a powerful and versatile platform for the synthesis of a diverse array of substituted aminonicotinate derivatives. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this privileged scaffold. Further optimization of reaction conditions, including the screening of novel ligands and catalyst systems, will undoubtedly lead to even more efficient and sustainable synthetic routes. The continued application of these methodologies will be instrumental in the discovery and development of new therapeutic agents and agrochemicals.
References
- Breaking the regioselectivity rule for acrylate insertion in the Mizoroki–Heck reaction. Proc Natl Acad Sci U S A. 2011;108(36):14793-14797.
- Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. ACS Chem Biol. 2012;7(8):1396-1404.
- Buchwald–Hartwig amin
- The Buchwald–Hartwig Amination After 25 Years. Angew Chem Int Ed Engl. 2019;58(48):17118-17129.
- Buchwald-Hartwig Amin
- Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction. Molecules. 2020;25(14):3195.
- Sonogashira cross‐coupling reaction of complex 1 with terminal alkynes....
- Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air. Chemistry. 2010;16(43):12890-12894.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic....
- (PDF) Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities.
-
Sonogashira Coupling. In: Organic Chemistry Portal. Accessed January 2, 2026. [Link].
- Heck coupling reaction of iodobenzene with methyl acrylate.
-
Arylation of Terminal Alkynes: Transition-Metal-Free Sonogashira-Type Coupling for the Construction of C(sp)-C(sp2) Bonds. In: Organic Chemistry Portal. Accessed January 2, 2026. [Link].
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. Pharmaceuticals (Basel). 2020;13(8):174.
- Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry. 2000;6(5):843-848.
- Step by step palladium mediated syntheses of new 2-(pyridin-2-yl)-6-R-nicotinic acids and esters. Dalton Trans. 2015;44(18):8575-8586.
- Palladium-catalyzed nucleomethylation of alkynes for synthesis of methylated heteroaromatic compounds. Chem Sci. 2022;13(33):10095-10102.
-
Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. In: Organic Chemistry Portal. Accessed January 2, 2026. [Link].
- Palladium-Catalyzed Enantioselective (2- Naphthyl)methylation of Azaarylmethyl Amines. Org Lett. 2022;24(14):2650-2655.
- Suzuki–Miyaura coupling of arylboronic acids to gold(iii). Chem Sci. 2016;7(2):1265-1270.
- Heck Reactions of Iodobenzene and Methyl Acrylate with Conventional Supported Palladium Catalysts in the Presence of Organic and/or Inorganic Bases without Ligands.
- Heck reactions of acrylamide and methyl acrylate with iodobenzene.
- Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Chemistry. 2020;26(10):2179-2192.
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. Accessed January 2, 2026. [Link].
- Convenient synthesis of selected meta- and ortho-substituted pentaarylpyridines via the Suzuki-Miyaura cross-coupling reaction. Tetrahedron. 2016;72(46):7303-7310.
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- 2. Suzuki–Miyaura coupling of arylboronic acids to gold(iii) - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. research.rug.nl [research.rug.nl]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Application Note: A Step-by-Step Guide to the Heck Coupling of Methyl 6-amino-5-iodonicotinate
Abstract
This document provides a comprehensive, field-proven protocol for the palladium-catalyzed Heck coupling of Methyl 6-amino-5-iodonicotinate with an activated alkene, such as ethyl acrylate. The Mizoroki-Heck reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between unsaturated halides and alkenes.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, the rationale behind procedural choices, and troubleshooting insights to ensure reliable and reproducible outcomes. We will delve into the reaction mechanism, reagent selection, step-by-step execution, and product purification.
Introduction and Scientific Background
The Mizoroki-Heck reaction, a Nobel Prize-winning transformation, has become an indispensable tool for the synthesis of substituted alkenes, which are key structural motifs in pharmaceuticals, natural products, and advanced materials.[2][3] The reaction typically involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base.[4][5]
The substrate of interest, this compound, is a substituted pyridine derivative. As an aryl iodide, it is a highly reactive coupling partner for the Heck reaction, generally requiring milder conditions than the corresponding bromides or chlorides.[6] The presence of the amino and methyl ester functional groups is well-tolerated under standard Heck conditions.[7] This protocol will utilize a classical and robust catalytic system composed of Palladium(II) acetate [Pd(OAc)₂] as a precatalyst, Triphenylphosphine (PPh₃) as a stabilizing ligand, and Triethylamine (Et₃N) as the base.
The Heck Catalytic Cycle
The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[2] Understanding this mechanism is crucial for troubleshooting and optimization.
-
Catalyst Pre-activation: The active Pd(0) catalyst is often generated in situ from a more stable Pd(II) precatalyst like Pd(OAc)₂. Ligands, such as phosphines, can facilitate this reduction.[1][8]
-
Oxidative Addition: The active Pd(0) species inserts into the carbon-iodine bond of the this compound, forming a Pd(II) complex.[2][6]
-
Alkene Coordination & Migratory Insertion: The alkene (e.g., ethyl acrylate) coordinates to the palladium center. This is followed by a syn-migratory insertion of the alkene into the palladium-carbon bond.[4][6]
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the substituted alkene product and a palladium-hydride species. This step generally favors the formation of the more stable trans (E) isomer.[2][8]
-
Catalyst Regeneration: The base (Triethylamine) neutralizes the generated hydroiodic acid (HI), regenerating the Pd(0) catalyst to re-enter the cycle.[1][8]
Caption: The Pd(0)/Pd(II) catalytic cycle for the Heck reaction.
Materials and Equipment
Reagents and Chemicals
| Reagent | Grade | Supplier Example | Notes |
| This compound | ≥97% | Sigma-Aldrich | The limiting reagent. |
| Ethyl Acrylate | ≥99%, contains MEHQ | Sigma-Aldrich | Use an excess. Handle in a fume hood. |
| Palladium(II) Acetate [Pd(OAc)₂] | 98% | Strem Chemicals | Catalyst precursor. Air and moisture stable. |
| Triphenylphosphine (PPh₃) | ≥99% | Sigma-Aldrich | Ligand. Can be air-sensitive over time. |
| Triethylamine (Et₃N) | ≥99.5% | Sigma-Aldrich | Base. Distill from CaH₂ for best results. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Acros Organics | Reaction solvent. Use a freshly opened bottle or from a solvent purification system. |
| Ethyl Acetate | ACS Grade | Fisher Scientific | For workup and chromatography. |
| Hexanes | ACS Grade | Fisher Scientific | For chromatography. |
| Celite® 545 | --- | Sigma-Aldrich | For filtration of the catalyst. |
| Anhydrous Magnesium Sulfate (MgSO₄) | --- | --- | Drying agent. |
| Deuterated Chloroform (CDCl₃) | --- | Cambridge Isotope | For NMR analysis. |
Equipment
-
Schlenk flasks or round-bottom flasks with septa
-
Magnetic stirrer hotplate and stir bars
-
Inert gas line (Argon or Nitrogen) with manifold
-
Condenser with water lines
-
Glass syringes and needles
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glassware for liquid-liquid extraction (separatory funnel)
-
Flash column chromatography setup
Detailed Experimental Protocol
This protocol describes the coupling of this compound (1.0 mmol scale) with ethyl acrylate.
Reagent Stoichiometry and Preparation
| Component | Mol. Wt. ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| This compound | 278.04 | 278 | 1.0 | 1.0 |
| Ethyl Acrylate | 100.12 | 150 | 1.5 | 1.5 |
| Palladium(II) Acetate [Pd(OAc)₂] | 224.50 | 4.5 | 0.02 | 0.02 (2 mol%) |
| Triphenylphosphine (PPh₃) | 262.29 | 10.5 | 0.04 | 0.04 (4 mol%) |
| Triethylamine (Et₃N) | 101.19 | 202 | 2.0 | 2.0 |
| Anhydrous DMF | --- | 5 mL | --- | --- |
Reaction Setup and Execution
Causality: The entire procedure must be performed under an inert atmosphere (N₂ or Ar) to prevent the oxidation of the phosphine ligand and the active Pd(0) catalyst, which would otherwise lead to catalyst deactivation and poor yields.[6][9]
-
Flask Preparation: Flame-dry a 25 mL Schlenk flask containing a magnetic stir bar under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.
-
Catalyst and Ligand Addition: To the cooled flask, add Palladium(II) Acetate (4.5 mg, 0.02 mmol) and Triphenylphosphine (10.5 mg, 0.04 mmol). The PPh₃:Pd ratio of 2:1 is standard and ensures the formation and stabilization of the active Pd(0) species.[10]
-
Solvent and Base Addition: Add anhydrous DMF (5 mL) via syringe. Stir the resulting orange/brown mixture for 10 minutes at room temperature. Then, add Triethylamine (202 mg or 0.28 mL, 2.0 mmol) via syringe.
-
Substrate Addition: Add this compound (278 mg, 1.0 mmol) and ethyl acrylate (150 mg or 0.16 mL, 1.5 mmol) to the flask. An excess of the alkene is used to ensure complete consumption of the more valuable aryl iodide.[6]
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C. Attach a condenser and allow the reaction to stir vigorously for 12-24 hours. The formation of a dark precipitate (triethylammonium iodide) is a visual indicator of reaction progress.
-
Monitoring: Follow the consumption of the starting material by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The product is typically more nonpolar than the starting amine and should have a higher Rƒ value.
Workup and Purification
-
Cooling and Filtration: Once the reaction is complete (as judged by TLC), cool the mixture to room temperature. A dark, heterogeneous mixture is expected.
-
Catalyst Removal: Dilute the reaction mixture with ethyl acetate (20 mL). Filter the mixture through a pad of Celite® to remove the palladium black and ammonium salts.[6] Wash the Celite® pad with additional ethyl acetate (2 x 10 mL).
-
Extraction: Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel. A gradient elution system, starting with 10% ethyl acetate in hexanes and gradually increasing to 30% ethyl acetate in hexanes, is typically effective for separating the product from nonpolar impurities and baseline material.
-
Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry the final product under high vacuum. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Experimental Workflow Diagram
Caption: General workflow for the Heck coupling experiment.
Troubleshooting and Field Insights
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (degraded reagents, presence of oxygen). | Ensure an inert atmosphere is maintained. Use freshly opened/purified solvents and reagents. Increase catalyst loading to 5 mol% or add more ligand.[9] |
| Insufficient temperature or reaction time. | Confirm oil bath temperature. Extend reaction time and continue monitoring by TLC. | |
| Formation of Side Products | Homocoupling of the aryl iodide. | This can occur at high temperatures or with slow alkene insertion. Consider lowering the temperature or using a more electron-rich phosphine ligand. |
| Isomerization of the alkene product. | This side reaction can be facilitated by the palladium-hydride intermediate. Adding certain salts can sometimes suppress this.[8][10] | |
| Difficulty in Purification | Product co-elutes with triphenylphosphine oxide (TPPO). | TPPO is a common byproduct from the oxidation of PPh₃. If problematic, consider using a different phosphine ligand or alternative purification techniques. |
| Dark, insoluble material ("palladium black") contaminates product. | Ensure thorough filtration through Celite®. If the crude product is still dark, it can sometimes be dissolved in a minimal amount of DCM and re-filtered. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Fume Hood: Conduct all operations, especially those involving volatile and toxic reagents like DMF and ethyl acrylate, inside a certified chemical fume hood.
-
Inert Atmosphere: Handle pyrophoric or air-sensitive reagents with care. Ensure proper inert gas techniques are used.
-
Waste Disposal: Dispose of all chemical waste, including solvents and palladium-containing residues, according to institutional guidelines. Palladium is a heavy metal and requires special disposal procedures.
References
- 1. Heck Reaction: Mechanism, Steps & Real-World Uses Explained [vedantu.com]
- 2. byjus.com [byjus.com]
- 3. youtube.com [youtube.com]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Heck Reaction [organic-chemistry.org]
- 6. Heck Coupling | NROChemistry [nrochemistry.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
The Strategic Utility of Methyl 6-Amino-5-iodonicotinate in the Synthesis of Fused Heterocyclic Scaffolds
Introduction: A Versatile Building Block for Complex Heterocycles
In the landscape of modern medicinal chemistry and drug development, the quest for novel molecular architectures with potent biological activity is perpetual. Pyridine derivatives, in particular, form the core of numerous pharmaceuticals due to their ability to engage in a wide array of biological interactions. Among the plethora of pyridine-based synthons, methyl 6-amino-5-iodonicotinate has emerged as a particularly valuable and versatile precursor for the construction of complex, fused heterocyclic systems.
This technical guide provides an in-depth exploration of the applications of this compound in synthetic organic chemistry. We will delve into the strategic advantages conferred by its unique trifunctional nature—an amino group, a halo group, and an ester moiety—all poised on a pyridine scaffold. This guide will furnish researchers, scientists, and drug development professionals with detailed application notes, step-by-step protocols for key transformations, and the underlying scientific rationale for experimental design.
The strategic positioning of the iodo and amino groups on the nicotinic acid backbone allows for a diverse range of synthetic manipulations. The iodine atom serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a vast array of carbon and heteroatom substituents. Concurrently, the adjacent amino group, along with the methyl ester, provides the necessary functionality for subsequent cyclization reactions, leading to the formation of fused bicyclic and polycyclic systems of significant pharmacological interest, such as pyrido[2,3-d]pyrimidines.
Core Applications: Palladium-Catalyzed Cross-Coupling Reactions
The presence of the iodine atom at the C5 position of this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern organic synthesis for their reliability, functional group tolerance, and broad substrate scope.[1][2] The following sections will detail the application of this precursor in three key cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Forging C-C Bonds for Biaryl and Heterobiaryl Scaffolds
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide.[3][4][5][6][7] In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the C5 position, yielding 5-aryl-6-aminonicotinate derivatives. These products are key intermediates in the synthesis of a wide range of biologically active molecules.
Scientific Rationale:
The choice of a palladium catalyst and ligand is crucial for achieving high yields and preventing side reactions. Catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or complexes with more electron-rich and bulky phosphine ligands are often employed to facilitate the oxidative addition step, which is the rate-determining step in many cases. The base is required to activate the boronic acid for transmetalation. An aqueous solvent system is often used to dissolve the inorganic base and facilitate the reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the corresponding arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture to the flask.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 6-amino-5-aryl-nicotinate.
-
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/EtOH/H₂O | 100 | 80-90 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 75-85 |
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound. Yields are typical and may vary depending on the specific substrate and reaction conditions.
Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling reaction is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[8][9][10][11][12] This reaction is particularly valuable for the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in many natural products and functional materials. Applying this to this compound allows for the introduction of an alkyne at the C5 position, creating a key precursor for subsequent intramolecular cyclization reactions to form fused heterocycles.[13][14]
Scientific Rationale:
The Sonogashira reaction typically employs a palladium catalyst and a copper(I) co-catalyst. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. An amine base is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction. Copper-free Sonogashira protocols have also been developed to avoid issues associated with copper catalysis.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 3-10 mol%)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))
-
Solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent and the base.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 6-amino-5-alkynyl-nicotinate.
-
| Entry | Terminal Alkyne | Pd Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | Et₃N | THF | RT | 80-90 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | DIPA | DMF | 50 | 85-95 |
| 3 | 1-Hexyne | Pd(PPh₃)₂Cl₂ | Et₃N | THF | RT | 75-85 |
Table 2: Representative Conditions for Sonogashira Coupling of this compound. Yields are typical and may vary depending on the specific substrate and reaction conditions.
Diagram: Catalytic Cycles of the Sonogashira Coupling
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, typically between an aryl halide and an amine.[1][2][15][16][17] This reaction is of immense importance in the synthesis of pharmaceuticals and other biologically active compounds, where arylamine moieties are prevalent. Using this compound as the substrate allows for the introduction of a variety of primary or secondary amines at the C5 position.
Scientific Rationale:
The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst and, most importantly, the phosphine ligand.[1][2] Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, RuPhos), are often necessary to promote the reductive elimination step and prevent undesired side reactions. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is typically required to deprotonate the amine and facilitate the formation of the palladium-amido complex.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, 2-6 mol%)
-
Base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.5 equiv)
-
Solvent (e.g., Toluene or Dioxane)
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add the palladium catalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent, followed by this compound and the amine.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 6-amino-5-(substituted amino)nicotinate.
-
| Entry | Amine | Pd Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 70-85 |
| 2 | Morpholine | Pd(OAc)₂ / BINAP | NaOtBu | Dioxane | 100 | 75-90 |
| 3 | Benzylamine | Pd₂(dba)₃ / XPhos | LHMDS | Toluene | 100 | 80-95 |
Table 3: Representative Conditions for Buchwald-Hartwig Amination of this compound. Yields are typical and may vary depending on the specific substrate and reaction conditions.
Diagram: Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: General catalytic cycle of the Buchwald-Hartwig amination reaction.
Application in the Synthesis of Fused Heterocycles: Pyrido[2,3-d]pyrimidines
A significant application of this compound and its cross-coupling products is in the synthesis of pyrido[2,3-d]pyrimidines. This heterocyclic scaffold is a prominent structural motif in a variety of biologically active compounds, including kinase inhibitors and other therapeutic agents.[18][19][20][21] The 6-amino and 5-substituted nicotinic acid derivatives serve as ideal precursors for the construction of the fused pyrimidine ring.
Synthesis of Pyrido[2,3-d]pyrimidin-4(3H)-ones
One common strategy involves the cyclocondensation of a 6-aminonicotinate derivative with a one-carbon synthon, such as formamide or urea.[22] The following protocol outlines a general procedure for the synthesis of a 5-substituted pyrido[2,3-d]pyrimidin-4(3H)-one from a methyl 6-amino-5-aryl-nicotinate, which can be prepared via the Suzuki-Miyaura coupling described previously.
Experimental Protocol: Cyclocondensation to form Pyrido[2,3-d]pyrimidin-4(3H)-ones
-
Materials:
-
Methyl 6-amino-5-aryl-nicotinate (1.0 equiv)
-
Formamide
-
High-boiling point solvent (optional, e.g., N,N-Dimethylformamide)
-
-
Procedure:
-
In a round-bottom flask, dissolve the methyl 6-amino-5-aryl-nicotinate in an excess of formamide.
-
Heat the reaction mixture to 150-180 °C for 6-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry to afford the crude 5-aryl-pyrido[2,3-d]pyrimidin-4(3H)-one.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
-
Diagram: Synthetic Pathway to Pyrido[2,3-d]pyrimidin-4(3H)-ones
Caption: A two-step synthetic route to 5-aryl-pyrido[2,3-d]pyrimidin-4(3H)-ones.
Conclusion
This compound stands as a testament to the power of strategic molecular design in synthetic chemistry. Its trifunctional nature provides a robust platform for the efficient construction of complex heterocyclic systems. The palladium-catalyzed cross-coupling reactions at the C5 position, coupled with the potential for cyclization involving the C6-amino group and the ester functionality, offer a versatile and powerful toolkit for medicinal chemists and drug discovery professionals. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this valuable building block in their pursuit of novel therapeutic agents.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. One-Pot Synthesis of Arylketones from Aromatic Acids via Palladium-Catalyzed Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Carbonylative Sonogashira Coupling of Terminal Alkynes with Aqueous Ammonia [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Arylation of Terminal Alkynes: Transition-Metal-Free Sonogashira-Type Coupling for the Construction of C(sp)-C(sp2) Bonds [organic-chemistry.org]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 13. Enantioselective intramolecular cyclization of alkynyl esters catalyzed by a chiral Brønsted base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enantioselective intramolecular cyclization of alkynyl esters catalyzed by a chiral Brønsted base - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. research.rug.nl [research.rug.nl]
- 18. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. orgchemres.org [orgchemres.org]
- 22. 170. Heterocyclic compounds from urea derivatives. Part VI. Synthesis and cyclisation of 1-amino-3-(NN′-diarylamidino)guanidines and some analogues - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Bioactive Molecules Using Methyl 6-amino-5-iodonicotinate
Introduction: The Strategic Value of Methyl 6-amino-5-iodonicotinate in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic selection of foundational scaffolds is paramount to the efficient construction of novel bioactive molecules. This compound is a pyridine-based building block of significant interest, offering a trifecta of orthogonally reactive sites that empower medicinal chemists to explore diverse chemical spaces. Its structure is distinguished by:
-
An Iodo Group at the C5 Position: This serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, alkynyl, and other carbon-based substituents.
-
An Amino Group at the C6 Position: This nucleophilic site is ideal for forming amides, sulfonamides, or for participating in C-N bond-forming reactions like the Buchwald-Hartwig amination.
-
A Methyl Ester at the C3 Position: This group can be readily hydrolyzed to the corresponding carboxylic acid, providing a vector for amide bond formation or other modifications. Alternatively, it can be reduced or transformed into other functional groups.
This unique combination of functionalities makes this compound a privileged scaffold for the synthesis of a wide range of therapeutic agents, particularly kinase inhibitors, which often feature a substituted heterocyclic core.[1][2][3] This guide provides detailed protocols and expert insights for leveraging this versatile starting material in key synthetic transformations.
Core Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation.[4] The iodo-substituent of this compound makes it an excellent substrate for these transformations.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura coupling is a robust method for creating carbon-carbon bonds between an organohalide and an organoboron compound.[4][5] It is widely used in pharmaceutical development due to its mild reaction conditions, tolerance of numerous functional groups, and the low toxicity of its boron-based byproducts.[5][6]
Expertise & Experience: The choice of a palladium(0) source, a suitable ligand, and a base is critical for an efficient reaction. Tetrakis(triphenylphosphine)palladium(0) is a reliable catalyst for many applications.[6] The base, typically an aqueous carbonate solution, is essential for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle.[5] A mixed solvent system, such as 1,4-dioxane and water, is often employed to ensure the solubility of both the organic and inorganic reagents.
-
Reaction Setup: To a flame-dried round-bottom flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial as the Pd(0) catalyst is sensitive to oxygen.
-
Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Degassing: Bubble the inert gas through the stirred solution for 15-20 minutes to remove any dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of the inert gas, add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%).
-
Reaction: Heat the mixture to 90 °C and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-6-aminonicotinate derivative.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | Methyl 6-amino-5-phenylnicotinate | 92 |
| 2 | 4-Methoxyphenylboronic acid | Methyl 6-amino-5-(4-methoxyphenyl)nicotinate | 88 |
| 3 | 3-Fluorophenylboronic acid | Methyl 6-amino-5-(3-fluorophenyl)nicotinate | 90 |
| 4 | Pyridin-3-ylboronic acid | Methyl 6-amino-5-(pyridin-3-yl)nicotinate | 75 |
Yields are representative and may vary based on specific reaction conditions and scale.
Caption: Workflow for the Suzuki-Miyaura Coupling Reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds by coupling a vinyl or aryl halide with a terminal alkyne.[7] This reaction is co-catalyzed by palladium and copper complexes and is instrumental in synthesizing molecules with rigid alkynyl linkers, a common feature in many bioactive compounds, including mGlu5 antagonists and potential kinase inhibitors.[8][9]
Expertise & Experience: The Sonogashira coupling is notoriously sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling). Therefore, thorough degassing and maintaining a strict inert atmosphere are even more critical than in Suzuki couplings. Triethylamine (Et₃N) often serves as both the base and a solvent. The copper(I) iodide co-catalyst is essential for the catalytic cycle.
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%), and Copper(I) iodide (CuI) (0.06 mmol, 6 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with Argon three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed tetrahydrofuran (THF, 10 mL) and triethylamine (Et₃N, 3.0 mmol, 3.0 equiv) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours. For less reactive substrates, gentle heating (40-50 °C) may be required.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl) solution (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. T[10]his reaction has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals. W[11]hile our starting material already possesses an amino group, this reaction can be applied to the iodo position if the existing amino group is appropriately protected (e.g., as a Boc-carbamate or an amide), or more commonly, it can be used on related chloro- or bromo-pyridines synthesized from the nicotinate core. For the purpose of this guide, we will describe the coupling of a primary amine to the iodo-position, assuming the 6-amino group is protected.
Expertise & Experience: The success of the Buchwald-Hartwig amination heavily relies on the choice of the phosphine ligand. M[10]odern, sterically hindered biaryl phosphine ligands (e.g., XantPhos, RuPhos) are often superior to simpler ligands like PPh₃, as they promote the crucial reductive elimination step and prevent catalyst decomposition. A[11][12] strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required.
(Note: This protocol assumes the 6-amino group of the starting material is protected, for example, as N-Boc-Methyl 6-amino-5-iodonicotinate)
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, add the protected this compound (1.0 mmol, 1.0 equiv), the desired primary or secondary amine (1.2 mmol, 1.2 equiv), and Cesium Carbonate (Cs₂CO₃) (1.5 mmol, 1.5 equiv) to a Schlenk tube.
-
Catalyst Pre-formation/Addition: In a separate vial, pre-mix Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%) and a suitable ligand like XantPhos (0.05 mmol, 5 mol%) in a small amount of the reaction solvent. Add this catalyst mixture to the Schlenk tube.
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane (10 mL).
-
Reaction: Seal the tube and heat the mixture to 100-110 °C. Stir vigorously until the starting material is consumed, as monitored by TLC or LC-MS (typically 6-24 hours).
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired 5-amino-substituted nicotinate derivative.
Caption: General catalytic cycle of the Buchwald-Hartwig Amination.
Application Case Study: Synthesis of a Kinase Inhibitor Precursor
Many kinase inhibitors feature a 6-amino-5-aryl-nicotinamide core. T[3]he following multi-step synthesis demonstrates how the previously described protocols can be combined to build such a structure.
-
Step 1: Suzuki Coupling: this compound is coupled with 4-(trifluoromethoxy)phenylboronic acid to install the key aryl group at the C5 position.
-
Step 2: Saponification: The methyl ester of the resulting biaryl compound is hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide (LiOH).
-
Step 3: Amide Coupling: The carboxylic acid is then coupled with a desired amine (e.g., 3-aminopyrazole) using a standard peptide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form the final amide product, a potential kinase inhibitor.
Caption: Multi-step synthesis of a kinase inhibitor precursor.
References
- Nicotinic acid derivatives: Application and uses, review. (2021).
- Buchwald–Hartwig amin
- Nicotinic acid. Wikipedia.
- Nicotinic acid derivatives: Application and uses, review. (2021).
- Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. (2021). PubMed.
- Nicotinamide. PubChem, NIH.
- Development of a Synthesis of Kinase Inhibitor AKN028. Semantic Scholar.
- The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
- The Buchwald-Hartwig Amin
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021).
- Special Issue : Synthesis of Bioactive Compounds. Molecules, MDPI.
- Suzuki Coupling. Organic Chemistry Portal.
- Capturing the Essence of Organic Synthesis: From Bioactive Natural Products to Designed Molecules in Today's Medicine. NIH.
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
- Compounds from Natural Sources as Protein Kinase Inhibitors. PubMed Central, NIH.
- Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI.
- Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Deriv
- Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
- Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investig
- Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. DOI.
- Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. (2024).
- Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. New Journal of Chemistry, RSC Publishing.
- Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzo
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.
- Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. (2022). PubMed Central, NIH.
- In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers.
- Improved Syntheses of the mGlu5 Antagonists MMPEP and MTEP Using Sonogashira Cross-Coupling. MDPI.
- Bioactive Molecules: Isolation, Synthesis, Analysis, and Applic
- Effectiveness of the Suzuki−Miyaura Cross-Coupling Reaction for Solid-Phase Peptide Modification. (2025).
- Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. (2025).
Sources
- 1. [PDF] Development of a Synthesis of Kinase Inhibitor AKN028 | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. research.rug.nl [research.rug.nl]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with Methyl 6-amino-5-iodonicotinate
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the Suzuki-Miyaura cross-coupling of Methyl 6-amino-5-iodonicotinate . This substrate presents unique challenges due to the presence of two Lewis-basic nitrogen centers—the pyridine ring nitrogen and the exocyclic amino group—which can interfere with the palladium catalyst. Our goal is to equip you with the scientific rationale and practical steps needed to overcome these challenges and achieve high reaction yields.
Troubleshooting Guide
This section addresses specific experimental problems in a direct question-and-answer format, providing both the underlying cause and actionable solutions.
Q1: My reaction yield is very low or the reaction has failed completely. What are the most common reasons?
Low yields with this substrate are frequently reported and typically stem from catalyst inhibition or suboptimal reaction conditions.[1] The electron-rich nature of both the pyridine and amino nitrogens allows them to coordinate strongly to the palladium center, effectively poisoning the catalyst and stalling the catalytic cycle.[2]
Table 1: Troubleshooting Low or No Product Yield
| Potential Cause | Scientific Explanation | Recommended Solution |
| Catalyst Inhibition | The lone pair of electrons on the pyridine and amino nitrogens act as Lewis bases, binding to the electron-deficient palladium catalyst. This coordination can prevent the catalyst from participating in the desired oxidative addition step.[1][2] | 1. Employ Bulky, Electron-Rich Ligands: Use monodentate biaryl phosphine ligands like SPhos, XPhos, or RuPhos. Their steric bulk creates a coordinatively saturated environment around the palladium that disfavors binding of the substrate's nitrogen atoms while promoting the crucial C-C bond-forming reductive elimination step.[1][3] 2. Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for partial catalyst deactivation.[1] |
| Ineffective Catalyst System | The C-I bond in your substrate is highly reactive, but if the catalyst system is not active enough, the reaction will not proceed efficiently. Standard catalysts like Pd(PPh₃)₄ may be insufficient for challenging, heteroaromatic substrates.[2] | 1. Use a Pd(0) Precatalyst: Precatalysts like Pd₂(dba)₃ are often more effective than Pd(II) sources (e.g., Pd(OAc)₂) as they do not require an initial reduction step, which can sometimes be inefficient.[4] 2. Screen Modern Ligands: Beyond the standard Buchwald ligands, consider specialized ligands designed for heteroaromatic couplings. |
| Suboptimal Base/Solvent | The base is critical for activating the boronic acid for transmetalation.[5][6] However, an inappropriate choice can lead to poor solubility, side reactions, or hydrolysis of the methyl ester. The solvent must solubilize all components and be compatible with the catalyst system.[7][8] | 1. Base Selection: Use a moderately strong inorganic base like K₃PO₄ or Cs₂CO₃. These are effective at promoting the reaction without causing significant hydrolysis of the ester.[5] Avoid strong bases like NaOH or KOtBu if ester integrity is a concern.[9] 2. Solvent Choice: Aprotic polar solvents like 1,4-dioxane, THF, or DMF, often with a small amount of water, are standard.[7][10] The water helps to solubilize the inorganic base and can facilitate the transmetalation step.[11] |
| Oxygen Contamination | The active Pd(0) catalyst is highly sensitive to oxygen and will be oxidized to inactive Pd(II), halting the reaction. Phosphine ligands are also prone to oxidation.[12][13] | 1. Thorough Degassing: Ensure all solvents are rigorously degassed before use (e.g., by sparging with argon or nitrogen for 15-30 minutes).[9] 2. Inert Atmosphere: The reaction must be set up and run under a positive pressure of an inert gas like argon or nitrogen. Use Schlenk techniques or a glovebox.[2] |
Q2: I'm observing significant side products. What are they and how can I minimize them?
Side reactions compete with your desired coupling, consuming starting materials and complicating purification. The three most common culprits are protodeboronation, dehalogenation, and homo-coupling.
Table 2: Minimizing Common Side Reactions
| Side Reaction | Identification & Cause | Mitigation Strategy |
| Protodeboronation | The C-B bond of the boronic acid is cleaved and replaced with a C-H bond, forming the corresponding arene. This is often promoted by excess water or high temperatures, particularly with electron-deficient or heteroaryl boronic acids.[1][12] | 1. Use Boronic Esters: Use more stable boronic acid derivatives like pinacol esters (Bpin) or MIDA boronates, which are less susceptible to hydrolysis.[1][12] 2. Control Water Content: While a small amount of water can be beneficial, excess water can accelerate protodeboronation. Try reducing the aqueous portion of your solvent system or running the reaction under anhydrous conditions with a base like KF.[6] 3. Minimize Reaction Time/Temp: Use the lowest temperature and shortest time necessary for full conversion of your starting material. |
| Dehalogenation | The starting this compound is reduced to Methyl 6-aminonicotinate. This occurs when the organopalladium intermediate reacts with a hydride source (e.g., certain solvents, bases, or impurities) followed by reductive elimination.[2][10] | 1. Avoid Hydride Sources: Ensure solvents are pure and not potential hydride donors. 2. Optimize Ligand & Base: A well-chosen ligand that promotes rapid reductive elimination of the desired product can outcompete the dehalogenation pathway. |
| Homo-coupling | Two molecules of the boronic acid couple to form a symmetrical biaryl. This side reaction is primarily caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), initiating a catalytic cycle for homo-coupling.[2][10] | 1. Strictly Anaerobic Conditions: This is the most critical factor. Ensure your reaction setup is completely free of oxygen by using degassed solvents and maintaining a robust inert atmosphere.[13] 2. Use a Pd(0) Source: Starting with a Pd(0) precatalyst can minimize the presence of Pd(II) species that might initiate homo-coupling. |
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst and ligand system for coupling with this compound?
There is no single "best" system, as the optimal choice also depends on the coupling partner (the boronic acid). However, for challenging heteroaromatic substrates like this, a highly active system is required.
Recommendation: A combination of a Pd(0) source like Pd₂(dba)₃ and a bulky, electron-rich dialkylbiaryl phosphine ligand is the most reliable starting point.[2][3]
Table 3: Recommended Catalyst/Ligand Systems
| Ligand | Structure | Key Features & Rationale |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Excellent for heteroaromatic couplings. The methoxy groups and bulky cyclohexyl rings enhance catalyst activity and stability, mitigating inhibition by the substrate's nitrogen atoms.[1] |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Even greater steric bulk than SPhos, making it highly effective at preventing catalyst inhibition and promoting efficient reductive elimination. Often successful when other ligands fail.[14] |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Similar to SPhos but with isopropoxy groups. Provides a slightly different steric and electronic profile that can be beneficial for specific substrate combinations. |
Q2: How do I select the optimal base and solvent?
The choice of base and solvent is interdependent and crucial for success. The goal is to find a combination that ensures all components are sufficiently soluble while promoting the desired reaction pathway.
Table 4: Guide to Base and Solvent Selection
| Parameter | Recommended Options | Rationale |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | These inorganic bases provide the necessary basicity to form the reactive boronate species for transmetalation but are generally mild enough to avoid hydrolysis of the methyl ester.[5][15] K₃PO₄ is often a good first choice. |
| Solvent | 1,4-Dioxane/H₂O, THF/H₂O, DMF | A polar aprotic solvent is typically used to dissolve the organic starting materials and the catalyst complex. A small amount of water (e.g., a 4:1 to 10:1 organic:water ratio) is often added to dissolve the inorganic base.[7][11] |
Visualizing the Process
Understanding the fundamental mechanism and having a logical troubleshooting workflow are key to optimizing your reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Overcoming challenges in the Buchwald-Hartwig amination of iodopyridines
Technical Support Center: Buchwald-Hartwig Amination of Iodopyridines
Welcome to our dedicated resource for researchers, scientists, and drug development professionals navigating the complexities of the Buchwald-Hartwig amination of iodopyridines. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established literature and our in-house expertise. Our goal is to empower you to overcome common challenges and achieve successful, reproducible outcomes in your cross-coupling reactions.
Troubleshooting Guide: Addressing Common Experimental Failures
This section is designed to help you diagnose and resolve specific issues you may encounter during the Buchwald-Hartwig amination of iodopyridines.
Problem 1: Low or No Conversion of the Starting Material
You've set up your reaction, but analysis by TLC, GC, or LC-MS shows a significant amount of unreacted iodopyridine.
Possible Cause & Suggested Solution
-
Inactive Catalyst: The palladium precatalyst may not have been properly activated, or the active Pd(0) species may have been deactivated.
-
Troubleshooting Steps:
-
Ensure Rigorous Inert Atmosphere: The Pd(0) species is highly sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (argon or nitrogen) and that all solvents and reagents were thoroughly deoxygenated. For best practices on creating an inert atmosphere, refer to standard laboratory techniques for air-sensitive chemistry.
-
Choice of Precatalyst: If using a Pd(II) precatalyst, its reduction to Pd(0) is a critical step. Some precatalysts, like G3 or G4 palladacycles, are designed for more reliable and rapid activation compared to older sources like Pd(OAc)2.
-
Ligand Degradation: Certain phosphine ligands can be susceptible to oxidation or P-C bond cleavage under harsh conditions. Consider using more robust Buchwald-type biarylphosphine ligands, which are known for their stability and high activity.
-
-
-
Inappropriate Ligand Choice: The electronic and steric properties of the ligand are critical for facilitating the catalytic cycle.
-
Troubleshooting Steps:
-
Steric Hindrance: For sterically hindered iodopyridines or amines, a bulkier ligand (e.g., XPhos, RuPhos) is often required to promote reductive elimination, which is frequently the rate-limiting step.
-
Electronic Effects: The electron-rich nature of the pyridine ring can influence the oxidative addition step. Ligands with the right balance of electron-donating and steric properties are crucial. A screening of different ligands is often a prudent first step in optimizing a new transformation.
-
-
-
Incorrect Base Selection: The base plays a crucial role in deprotonating the amine and facilitating the regeneration of the catalyst.
-
Troubleshooting Steps:
-
Base Strength (pKa): A base that is too weak may not efficiently deprotonate the amine, stalling the catalytic cycle. Conversely, a base that is too strong can lead to side reactions. For many pyridine substrates, a moderately strong base like NaOtBu or K3PO4 is a good starting point.
-
Solubility: The solubility of the base in the reaction solvent is also important. If the base is not soluble, the reaction may be slow or incomplete. Consider using a base that is known to be soluble in your chosen solvent.
-
-
Problem 2: Significant Side Product Formation (e.g., Hydrodeiodination)
You observe the formation of the corresponding pyridine (where the iodine has been replaced by a hydrogen) as a major byproduct.
Possible Cause & Suggested Solution
-
Source of Protons: The hydrodeiodination side reaction is often caused by the presence of water or other protic impurities in the reaction mixture.
-
Troubleshooting Steps:
-
Dry Reagents and Solvents: Ensure that all solvents are anhydrous and that reagents are dried before use. Molecular sieves can be added to the reaction to scavenge any trace amounts of water.
-
Amine Quality: The amine starting material can sometimes be a source of water. Consider purifying the amine by distillation or recrystallization if its purity is in doubt.
-
-
-
Reaction Temperature: Higher reaction temperatures can sometimes favor side reactions.
-
Troubleshooting Steps:
-
Temperature Optimization: Try running the reaction at a lower temperature. While this may slow down the desired reaction, it can often suppress unwanted side reactions to a greater extent.
-
-
Frequently Asked Questions (FAQs)
Q1: Why is the Buchwald-Hartwig amination of iodopyridines often more challenging than that of iodoarenes?
The nitrogen atom in the pyridine ring introduces several complexities. Its basicity can lead to coordination with the palladium catalyst, potentially inhibiting its catalytic activity. This "catalyst poisoning" effect can be mitigated by the careful selection of ligands that sterically shield the palladium center or by using specific catalyst systems designed for heteroaromatic substrates. Furthermore, the electron-deficient nature of the pyridine ring can make the oxidative addition step more difficult compared to electron-rich arenes.
Q2: How do I choose the right ligand for my specific iodopyridine substrate?
A systematic approach is often the most effective.
Decision-Making Workflow for Ligand Selection
Caption: A decision tree for initial ligand selection.
Table 1: Common Ligands and Their Applications
| Ligand | Key Feature | Best Suited For |
| XPhos | Bulky, electron-rich | Sterically hindered substrates |
| RuPhos | Similar to XPhos | General, robust ligand |
| SPhos | Less bulky than XPhos | General purpose, good starting point |
| Josiphos | Ferrocene backbone | Electron-deficient pyridines |
Q3: What is the role of the base, and how do I select the best one?
The base has three primary roles in the catalytic cycle:
-
Deprotonation of the Amine: This forms the more nucleophilic amide.
-
Formation of the Active Catalyst: In some systems, the base assists in the reduction of the Pd(II) precatalyst.
-
Halide Scavenging: The base reacts with the halide produced during the reaction, driving the equilibrium forward.
Table 2: Common Bases and Their Properties
| Base | pKa (Conjugate Acid) | Common Solvents | Notes |
| NaOtBu | ~19 | Toluene, Dioxane | Strong, often highly effective, but can promote side reactions. |
| K3PO4 | ~12.3 | Toluene, Dioxane | Milder, often a good choice for sensitive substrates. |
| Cs2CO3 | ~10.3 | Toluene, Dioxane | Milder, can be effective when stronger bases fail. |
Q4: Can you provide a general, robust starting protocol for the amination of a simple iodopyridine?
Absolutely. The following protocol is a good starting point for many systems. Remember that optimization may be necessary for your specific substrates.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup:
-
To an oven-dried Schlenk tube, add the iodopyridine (1.0 mmol), the amine (1.2 mmol), the chosen phosphine ligand (0.02 mmol), and the palladium precatalyst (e.g., Pd2(dba)3, 0.01 mmol).
-
Add the base (e.g., NaOtBu, 1.4 mmol).
-
The tube is sealed with a rubber septum.
-
-
Inert Atmosphere:
-
Evacuate the Schlenk tube and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
-
Solvent Addition:
-
Add anhydrous, deoxygenated toluene (5 mL) via syringe.
-
-
Reaction:
-
Place the sealed tube in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for the desired amount of time (monitor by TLC or LC-MS).
-
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Visualizing the Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Technical Support Center: Purification of Methyl 6-amino-5-iodonicotinate Derivatives
Welcome to the technical support center for researchers working with Methyl 6-amino-5-iodonicotinate and its derivatives. This guide is designed to provide practical, field-proven insights into the purification challenges you may encounter. As a versatile building block in medicinal chemistry, this compound is frequently employed in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations to forge new carbon-carbon and carbon-nitrogen bonds.
While these reactions are powerful, the subsequent purification of the resulting substituted aminopyridine products can be challenging. Common issues include residual palladium catalyst, separation of structurally similar compounds, and handling the basicity of the aminopyridine motif. This document provides troubleshooting guides and frequently asked questions to help you navigate these complexities and achieve high purity for your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect after a cross-coupling reaction with this compound?
A1: The impurity profile largely depends on the specific reaction (Suzuki, Sonogashira, etc.), but several classes of impurities are common:
-
Catalyst-Related Impurities: Residual palladium from the catalyst is a primary concern, especially for compounds intended for biological screening.[1][2][3]
-
Unreacted Starting Materials: Unconsumed this compound and the coupling partner (e.g., boronic acid, alkyne, or amine).
-
Homocoupling Products: Symmetrical biaryls from the boronic acid (in Suzuki coupling) or diynes from the terminal alkyne (in Sonogashira coupling) are frequent byproducts.
-
Hydrodehalogenation Product: The iodine atom on the starting material can be replaced by a hydrogen atom, yielding Methyl 6-aminonicotinate.
-
Ligand-Related Impurities: Degraded or excess phosphine ligands (e.g., triphenylphosphine oxide from triphenylphosphine).
Q2: Which purification technique should I generally attempt first?
A2: For most small-molecule organic products derived from these reactions, flash column chromatography on silica gel is the primary workhorse for purification.[4][5] It is highly effective at separating compounds based on polarity differences, allowing for the removal of most common impurities in a single step.[4] If the product is a stable, crystalline solid, recrystallization can be an excellent and scalable alternative, either as a final polishing step after chromatography or as the sole method if the impurity profile is simple.
Q3: Why does my aminopyridine product streak on a silica TLC plate, and how does this affect column chromatography?
A3: The streaking (or tailing) of your compound on a silica gel TLC plate is typically due to the basic nature of the amino group on the pyridine ring. Silica gel is weakly acidic, leading to strong, non-ideal interactions (acid-base interactions) with basic compounds. This causes the compound to move unevenly up the plate. During column chromatography, this same interaction leads to poor separation, broad peaks, and often, irreversible adsorption of the product to the silica.
To mitigate this, you can deactivate the silica gel by adding a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia , to the eluent system (typically 0.5-2% by volume).[6] This neutralizes the acidic sites on the silica, allowing for much sharper bands and improved separation.
Troubleshooting Guide: Common Purification Problems
Issue 1: High Levels of Residual Palladium in the Final Product
Possible Cause: The nitrogen atoms in the aminopyridine product can act as strong ligands, chelating with the palladium catalyst. This forms a stable, soluble complex that is difficult to remove by simple filtration or standard chromatography.[7]
Suggested Solutions:
-
Filtration through Celite®/Silica Plug: This is a first-line defense, particularly for heterogeneous palladium (e.g., Pd/C) or when the palladium has precipitated.[1][7] However, it is often insufficient for removing soluble palladium complexes.
-
Treatment with Activated Carbon: Activated carbon can adsorb palladium, but it is non-specific and may also adsorb your product, leading to yield loss.[7][8]
-
Use of Palladium Scavengers: This is the most effective method for removing trace soluble palladium. Scavengers are solid-supported materials (resins) with functional groups (e.g., thiols, amines) that have a high affinity for palladium.[7][9] The crude product solution is stirred with the scavenger resin, which binds the palladium, and is then simply filtered off.
| Scavenger Type | Functional Group | Typical Application | Notes |
| Thiol-Based | -SH | General purpose, highly effective for Pd(0) and Pd(II) | Can sometimes react with electrophilic products. |
| Amine-Based | -NH₂, -NR₂ | Good for capturing Lewis-acidic palladium species. | Less likely to react with the product. |
| Tri-mercato-s-triazine (TMT) | Thiol-based triazine | Polystyrene-bound TMT is effective for Pd removal.[2] | High efficiency. |
| Phosphonic Acid-Based | -PO₃H₂ | Effective for scavenging Pd(OAc)₂.[9] | Can be used in a rotating bed reactor for efficiency.[9] |
-
Dissolve Crude Product: Dissolve the crude product in a suitable organic solvent (e.g., DCM, Toluene, or Ethyl Acetate) at a concentration of approximately 10-50 mg/mL.
-
Add Scavenger Resin: Add the thiol-based scavenger resin (typically 5-10 weight equivalents relative to the theoretical amount of palladium, or ~100 mg per 100 mg of crude product as a starting point).
-
Stir Mixture: Stir the suspension at room temperature or with gentle heating (40-50 °C) for 2-18 hours. The optimal time and temperature should be determined empirically.
-
Monitor Progress (Optional): If possible, take small aliquots over time and analyze for palladium content using ICP-MS to determine when scavenging is complete.
-
Filter the Resin: Filter the mixture through a pad of Celite® to ensure all fine resin particles are removed.[7]
-
Wash the Resin: Wash the filter cake with fresh solvent to recover any adsorbed product.
-
Concentrate the Solution: Combine the filtrate and washings and remove the solvent under reduced pressure to yield the palladium-free crude product, ready for further purification.
Issue 2: Poor Separation During Column Chromatography
Possible Cause: The polarity of the product, starting materials, and byproducts are too similar for effective separation with the chosen solvent system.
Suggested Solutions:
-
Optimize the Eluent System:
-
Systematic Screening: Test various solvent systems with different polarities and selectivities (e.g., Hexanes/Ethyl Acetate, DCM/Methanol). Run TLCs in multiple systems to find the one that provides the best separation (largest ΔRf).
-
Use a Gradient Elution: Start with a low-polarity eluent and gradually increase the polarity during the column run.[6] This helps to first elute non-polar impurities cleanly before the product comes off the column.
-
-
Modify the Stationary Phase:
-
Chemical Modification: If the product has a reactive functional group (like a free amine) that is different from the impurities, consider a temporary protection-deprotection strategy to alter its polarity for chromatography. This is a more advanced technique but can be very effective.
Issue 3: Recrystallization Fails or Gives Low Yield
Possible Cause: The choice of solvent is critical for successful recrystallization. The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.
Suggested Solutions:
-
Systematic Solvent Screening:
-
Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, toluene, heptane).
-
Place a small amount of your crude product in a test tube, add a small volume of solvent, and observe solubility at room temperature and upon heating.
-
If the compound is soluble at room temperature, the solvent is unsuitable. If it is insoluble even when hot, the solvent is unsuitable.
-
-
Use a Two-Solvent System:
-
This is often effective when a single solvent doesn't work.
-
Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature.
-
Slowly add a "bad" solvent (in which it is poorly soluble) dropwise until the solution becomes cloudy (the saturation point).
-
Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
-
Select a Solvent System: Based on small-scale screening, choose a promising single or two-solvent system.
-
Dissolve the Crude Solid: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen hot solvent (or "good" solvent) to fully dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or catalyst residues), perform a hot gravity filtration to remove them.
-
Induce Crystallization:
-
If using a two-solvent system, add the "bad" solvent as described above.
-
Allow the flask to cool slowly to room temperature. Rapid cooling leads to small, impure crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolate Crystals: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash and Dry: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities on the surface. Dry the crystals under vacuum.
-
Check Purity: Analyze the purity of the crystals (e.g., by melting point, NMR, or HPLC) and check the mother liquor by TLC to assess the yield loss.
References
-
ResearchGate. (2015). How can i remove palladium Pd catalyst easily? [Online discussion]. Available at: [Link]
-
ResearchGate. (2017). How to remove palladium catalyst from reaction mixture? [Online discussion]. Available at: [Link]
-
SpinChem. Palladium catalyst recovery using scavenger resin. Available at: [Link]
- Google Patents. (2005). US20050256327A1 - Method of removing palladium.
-
Chemistry Stack Exchange. (2021). Purification of Buchwald-Hartwig amination. Available at: [Link]
-
University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. Available at: [Link]
-
ResearchGate. (2018). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Available at: [Link]
-
Sorbead India. (2024). Isolation and Purification of Natural Compounds - Column Chromatography. Available at: [Link]
-
SlideShare. methyl-6-methyinicotinate Route of Synthesis. Available at: [Link]
-
YouTube. (2021). column chromatography & purification of organic compounds. Available at: [Link]
-
ChemRxiv. (2021). Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. column-chromatography.com [column-chromatography.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Purification [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. US20050256327A1 - Method of removing palladium - Google Patents [patents.google.com]
- 9. spinchem.com [spinchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Preventing Homocoupling in Cross-Coupling Reactions of Methyl 6-amino-5-iodonicotinate
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenge of preventing homocoupling in cross-coupling reactions involving Methyl 6-amino-5-iodonicotinate. Our aim is to equip you with the scientific understanding and practical solutions needed to optimize your synthetic routes and ensure the integrity of your research.
Introduction: The Challenge of Homocoupling with an Electron-Rich Substrate
This compound is a valuable building block in medicinal chemistry. However, its electron-rich nature, due to the amino substituent on the pyridine ring, can present challenges in palladium-catalyzed cross-coupling reactions. One of the most common and problematic side reactions is the homocoupling of the organometallic coupling partner (e.g., boronic acid in Suzuki-Miyaura coupling), leading to the formation of undesired symmetrical biaryl byproducts. This not only consumes valuable starting material and reduces the yield of the desired product but also complicates purification due to the structural similarities between the homocoupled product and the target molecule.[1][2]
This guide will provide a systematic approach to diagnosing and resolving issues related to homocoupling, focusing on practical, evidence-based strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanistic causes of homocoupling in palladium-catalyzed cross-coupling reactions?
A1: Homocoupling, particularly in Suzuki-Miyaura reactions, is primarily driven by two factors: the presence of dissolved oxygen and the use of Palladium(II) precatalysts.[1][2]
-
Oxygen-Mediated Homocoupling: Trace amounts of oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II) species.[1] These Pd(II) species can then participate in a catalytic cycle that promotes the homocoupling of two molecules of the organoboron reagent, regenerating the Pd(0) catalyst in the process.[1][3] Studies have demonstrated a direct correlation between higher oxygen levels and an increase in homocoupling byproducts.[1][4]
-
Pd(II) Precatalyst-Induced Homocoupling: When a Pd(II) source such as Pd(OAc)₂ or PdCl₂(dppf) is used, it must be reduced in situ to the active Pd(0) species for the primary cross-coupling cycle to commence.[1] One pathway for this reduction involves the homocoupling of two molecules of the boronic acid, which generates Pd(0) at the expense of your starting material.[1]
Q2: How does the electron-rich nature of this compound influence the propensity for homocoupling?
A2: The lone pair of electrons on the amino group of this compound can coordinate with the palladium catalyst. This can potentially inhibit or deactivate the catalyst, slowing down the desired catalytic cycle.[5] When the rate of the desired cross-coupling is diminished, competing side reactions like homocoupling can become more pronounced. Furthermore, the electron-donating nature of the amino group can affect the reactivity of the C-I bond towards oxidative addition, a critical step in the catalytic cycle.[4][5]
Q3: What are the most effective general strategies to minimize homocoupling?
A3: A multi-faceted approach is often the most successful:
-
Rigorous Exclusion of Oxygen: This is the most critical step.[1] Thoroughly degassing solvents and the reaction vessel is paramount. Standard methods include sparging with an inert gas (argon or nitrogen) for 15-30 minutes or utilizing the freeze-pump-thaw technique for more sensitive reactions.[1]
-
Choice of Palladium Precatalyst: Using a Pd(0) source, such as Pd₂(dba)₃, can circumvent the initial homocoupling pathway that occurs during the in situ reduction of Pd(II) catalysts.[1][5] If a Pd(II) precatalyst is used, the addition of a mild reducing agent may help to generate the active Pd(0) species without consuming the organoboron reagent.[6]
-
Ligand Selection: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) are often recommended.[1][5] These ligands can accelerate the rate-determining oxidative addition and subsequent reductive elimination steps of the main Suzuki cycle, allowing the desired cross-coupling to outcompete the homocoupling pathway.[1][4]
-
Slow Addition of the Coupling Partner: For particularly problematic reactions, the slow addition of the organoboron reagent via a syringe pump can maintain a low instantaneous concentration, which can suppress the bimolecular homocoupling reaction.[1]
Troubleshooting Guide for Homocoupling in Reactions with this compound
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High percentage of boronic acid homocoupling byproduct observed by LC-MS or NMR. | 1. Inadequate degassing of solvents and reaction vessel. 2. Use of a Pd(II) precatalyst without efficient reduction. 3. Suboptimal ligand choice for the electron-rich substrate. | 1. Improve Degassing: Sparge the solvent with argon or nitrogen for at least 30 minutes prior to adding the catalyst.[1] For highly sensitive systems, use the freeze-pump-thaw method (3 cycles). 2. Change Palladium Source: Switch to a Pd(0) precatalyst like Pd₂(dba)₃.[1] Alternatively, if using a Pd(II) source, consider pre-activating it with a mild reducing agent.[6] 3. Screen Ligands: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, which are known to be effective for heteroaryl couplings.[5] |
| Low yield of desired product with significant recovery of starting materials and some homocoupling. | 1. Catalyst inhibition by the amino group of the substrate.[5] 2. Poor solubility of reagents. 3. Suboptimal base or solvent system. | 1. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition.[5] 2. Solvent Screening: The choice of solvent can significantly impact reaction rates and selectivity.[7] Consider screening solvents such as dioxane, THF, or toluene, often with an aqueous component to aid in dissolving the base.[8] 3. Base Optimization: The strength and solubility of the base are crucial.[9] Screen bases like K₃PO₄, Cs₂CO₃, or K₂CO₃. A weaker base might sometimes reduce side reactions.[1] |
| Protodeboronation (hydrolysis of boronic acid) is also observed alongside homocoupling. | 1. Presence of excess water in the reaction. 2. The boronic acid is inherently unstable under the reaction conditions. | 1. Use Boronic Esters: Pinacol (BPin) or MIDA boronates are generally more stable towards hydrolysis than their corresponding boronic acids.[5][9] 2. Anhydrous Conditions: If using a boronic acid, ensure all reagents and solvents are anhydrous and run the reaction under strictly anhydrous conditions.[5] |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with this compound to Minimize Homocoupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound
-
Arylboronic acid or pinacol ester (1.2-1.5 equivalents)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2.2-4.4 mol%)
-
K₃PO₄ (finely powdered and dried, 2-3 equivalents)
-
1,4-Dioxane/Water (e.g., 10:1 v/v), thoroughly degassed
-
Reaction vessel (e.g., Schlenk flask or sealed vial)
-
Magnetic stir bar
Procedure:
-
Vessel Preparation: To a flame-dried or oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid/ester (1.2–1.5 equiv.), and finely powdered K₃PO₄ (2.0–3.0 equiv.).[10]
-
Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent system via syringe.[10] Continue to bubble the inert gas through the solution for an additional 15 minutes to ensure thorough deoxygenation.[8]
-
Catalyst Addition: Under a positive pressure of the inert gas, add the Pd₂(dba)₃ and SPhos.
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[10]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[10]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]
-
Purification: Purify the crude product by flash column chromatography.[10]
Visualizing the Process: Catalytic Cycles and Troubleshooting
Understanding the underlying mechanisms is key to effective troubleshooting. The following diagrams illustrate the desired catalytic cycle and the competing homocoupling pathway, as well as a logical workflow for addressing experimental issues.
Diagram 1: The Competing Pathways of Cross-Coupling and Homocoupling
Caption: Competing catalytic cycles in Suzuki-Miyaura reactions.
Diagram 2: Troubleshooting Workflow for Homocoupling Issues
Caption: A decision-making workflow for troubleshooting homocoupling.
Conclusion
Successfully preventing homocoupling in cross-coupling reactions of this compound requires a careful and systematic approach to reaction optimization. By understanding the mechanistic underpinnings of this common side reaction and diligently applying the strategies outlined in this guide—particularly the rigorous exclusion of oxygen and the judicious selection of catalyst, ligand, and reaction conditions—researchers can significantly improve reaction outcomes, leading to higher yields of the desired product and more efficient synthetic workflows.
References
- White Rose Research Online.
- Benchchem. Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- Unknown Source.
- Benchchem. Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines.
- Benchchem. Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings.
- Journal of the American Chemical Society. Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex.
- Benchchem.
- NIH.
- ACS Catalysis.
- ChemRxiv. Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand.
- Benchchem. Minimizing homocoupling in Suzuki reactions of 2-Amino-4-bromopyridine.
- NIH. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- ResearchGate. Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF.
- PubMed.
- Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
- NIH.
- Unknown Source. Cross-Coupling Reactions Guide.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Wikipedia. Suzuki reaction.
- Andrew G Myers Research Group. The Suzuki Reaction.
- Chemical Science (RSC Publishing).
- IKM Institut Kimia Malaysia. A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using.
- NIH.
- ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF.
- ACS Publications.
- NIH.
- Unknown Source.
- Benchchem.
- Organic Chemistry Frontiers (RSC Publishing).
- Reddit. Struggling with Suzuki Reaction : r/Chempros.
- NIH. Stille coupling via C–N bond cleavage.
- Benchchem. Application Notes and Protocols: The Strategic Use of Methyl 6-Methylnicotinate in the Synthesis of Substituted Pyridines.
- Organic Chemistry Portal. Sonogashira Coupling.
- Wikipedia. Stille reaction.
- Wikipedia. Sonogashira coupling.
- University of Windsor. The Mechanisms of the Stille Reaction.
- ResearchGate. (PDF) Recent Advances in Sonogashira Reactions.
- Benchchem. Application Notes and Protocols for Sonogashira Reaction with 3-Fluoro-4-Iodopyridine.
- Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- J&K Scientific LLC. Stille Cross-Coupling.
- Chemistry LibreTexts. Sonogashira Coupling.
- ResearchGate. How to prevent metal catalysed homocoupling reaction of boronic acids?.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Coupling Reactions with Methyl 6-amino-5-iodonicotinate
Welcome to the technical support center for researchers, chemists, and drug development professionals working with Methyl 6-amino-5-iodonicotinate. This guide is designed to provide in-depth, field-proven insights to help you overcome common challenges and improve the efficiency of your coupling reactions. My goal is to move beyond simple procedural lists and explain the causality behind experimental choices, ensuring each protocol is a self-validating system.
Introduction to this compound
This compound is a valuable heterocyclic building block, frequently employed in the synthesis of complex molecules, particularly in pharmaceutical research. Its structure features an electron-deficient pyridine ring, an amino group, and an iodo substituent, making it a versatile substrate for various palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.
However, the electronic nature of this substrate—specifically the presence of the amino group and the pyridine nitrogen—can present unique challenges, including catalyst inhibition, slow reaction rates, and side product formation. This guide provides a structured approach to troubleshooting these issues.
Troubleshooting Guide: Common Issues & Solutions (Q&A)
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Issue 1: My Suzuki-Miyaura coupling is slow or stalls completely.
Question: I am attempting a Suzuki-Miyaura coupling with an arylboronic acid, but the reaction shows low conversion even after extended heating. What are the likely causes and how can I fix it?
Answer: This is a common issue often rooted in catalyst activity, base selection, or substrate-specific challenges. The amino group on your nicotinate can coordinate to the palladium center, potentially hindering the catalytic cycle.[1][2]
Troubleshooting Workflow:
// Corrective Actions catalyst_action [label="Action: Switch to a more electron-rich\nligand (e.g., SPhos, XPhos) or use a\npre-catalyst (e.g., G3/G4).", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; base_action [label="Action: Switch to a stronger, non-coordinating\nbase like K3PO4 or Cs2CO3.\nEnsure adequate water for boronic acid activation.", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; conditions_action [label="Action: Rigorously degas solvents (3x freeze-pump-thaw).\nIncrease temperature in 10°C increments.", shape=note, fillcolor="#FBBC05", fontcolor="#202124"];
check_catalyst -> catalyst_action [style=dashed, arrowhead=odot, color="#5F6368"]; check_base -> base_action [style=dashed, arrowhead=odot, color="#5F6368"]; check_conditions -> conditions_action [style=dashed, arrowhead=odot, color="#5F6368"]; } dot Caption: Troubleshooting workflow for slow Suzuki-Miyaura couplings.
Detailed Explanation:
-
Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ can be sluggish. The electron-donating amino group and the electron-withdrawing nature of the pyridine ring make oxidative addition the rate-limiting step.
-
Expert Insight: Switch to a catalyst system with bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or RuPhos are designed to accelerate oxidative addition and subsequent reductive elimination.[3] Using modern palladium pre-catalysts (e.g., XPhos Pd G3) can also ensure a consistent source of active Pd(0).
-
-
Base Selection: The choice of base is critical. It must be strong enough to activate the boronic acid for transmetalation but not so harsh that it degrades the substrate.[4]
-
Expert Insight: While Na₂CO₃ is common, it can be insufficient.[5] Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often superior choices for heteroaromatic couplings. They are more basic and their larger cations can help break up palladium aggregates. A small amount of water is often necessary to facilitate the activation of the boronic acid.[3][6]
-
-
Solvent and Temperature: Inadequate degassing leads to oxygen in the reaction, which can oxidize the Pd(0) catalyst to inactive Pd(II), causing homocoupling of the boronic acid.[6]
-
Expert Insight: Ensure solvents are rigorously degassed. A common and effective method is three freeze-pump-thaw cycles. If the reaction is still slow, a gradual increase in temperature can be beneficial. Solvents like dioxane, toluene, or DMF are typically effective.
-
| Parameter | Standard Condition | Optimized Condition for Difficult Couplings | Rationale |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) | XPhos Pd G3 (1-2 mol%) | More active catalyst, promotes faster oxidative addition. |
| Ligand | PPh₃ | XPhos, SPhos | Bulky, electron-rich ligands accelerate key catalytic steps.[3] |
| Base | Na₂CO₃ (aq) | K₃PO₄ or Cs₂CO₃ (anhydrous or with minimal H₂O) | Stronger bases enhance transmetalation without causing degradation.[7] |
| Solvent | Toluene or Dioxane | Rigorously degassed Dioxane/H₂O (e.g., 10:1) | Removes O₂, preventing catalyst deactivation and side reactions.[6][7] |
| Temperature | 80-90 °C | 100-110 °C | Overcomes higher activation energy barriers. |
Issue 2: My Sonogashira coupling yields are low, and I see significant homocoupling of the alkyne (Glaser coupling).
Question: I'm trying to couple a terminal alkyne using Sonogashira conditions, but my primary product is the alkyne dimer. How can I suppress this side reaction?
Answer: Glaser homocoupling is a classic side reaction in Sonogashira couplings, driven by the copper(I) co-catalyst in the presence of an oxidant (typically trace oxygen). The key is to manage the copper catalyst and strictly exclude oxygen.
Troubleshooting Steps:
-
Rigorous Inert Atmosphere: This is the most critical factor. Ensure your reaction vessel and solvents are completely free of oxygen. Use a Schlenk line or a glovebox for the reaction setup. Purge your solvents with argon or nitrogen for at least 30 minutes before use.
-
Copper Source and Loading: While CuI is standard, its quality can vary.
-
Consider Copper-Free Conditions: For sensitive substrates, copper-free Sonogashira protocols have been developed. These typically require a stronger base and a more robust palladium/ligand system but completely eliminate the Glaser side reaction.
-
Expert Insight: A reliable copper-free system involves a palladium catalyst (like Pd(PPh₃)₂Cl₂) with a strong, non-nucleophilic amine base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) which can also act as the solvent.[8]
-
-
Amine Base: The choice of amine base is crucial. It acts as a base and, in some cases, a reducing agent for any oxidized palladium species.
-
Expert Insight: Use a bulky amine base like diisopropylamine (i-Pr₂NH) or DIPEA. These are less likely to compete with the alkyne for coordination to the palladium center.
-
Issue 3: My Buchwald-Hartwig amination is not working with a primary amine.
Question: I am attempting to couple a primary alkylamine with this compound, but I am only recovering starting material. What's going wrong?
Answer: The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, but it is highly dependent on the ligand and base combination.[11][12] The N-H protons of both the substrate's amino group and the primary amine nucleophile can complicate the reaction.
Key Optimization Points:
-
Ligand is Everything: This reaction is famously ligand-sensitive. First-generation ligands like P(o-tol)₃ are often ineffective for challenging substrates.
-
Base Selection is Critical: A strong, non-nucleophilic base is required to deprotonate the amine nucleophile, but it must be compatible with the ester functionality on your substrate.
-
Expert Insight: Sodium tert-butoxide (NaOtBu) is the most common and effective base for these reactions.[15] If your substrate is sensitive to such a strong base, a milder base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can be used, often requiring higher temperatures.
-
-
Palladium Precursor: The choice of palladium source matters.
-
Expert Insight: While Pd(OAc)₂ or Pd₂(dba)₃ are common, they require in situ reduction to the active Pd(0) state. Using a pre-formed Pd(0) source or a modern pre-catalyst that generates Pd(0) cleanly and efficiently can significantly improve results.[13]
-
Frequently Asked Questions (FAQs)
-
Q1: Does the amino group on the nicotinate ring need to be protected?
-
A1: Generally, no. Modern cross-coupling protocols are highly functional-group tolerant.[5] Protecting the amine adds extra steps (protection/deprotection) and is usually unnecessary with the right choice of catalyst and conditions. In fact, protection can sometimes decrease the reactivity of the aryl iodide.
-
-
Q2: My starting material (this compound) has poor solubility. What can I do?
-
A2: Poor solubility can hinder reaction rates.[16] Consider using a more polar aprotic solvent like DMF, DMAc, or NMP. A co-solvent system (e.g., Toluene/DMF) can also be effective. Gentle heating can improve solubility, but ensure your reagents are stable at higher temperatures.
-
-
Q3: I am observing de-iodination of my starting material. How can I prevent this?
-
A3: De-iodination (hydrodehalogenation) is a common side reaction, often caused by catalyst deactivation pathways or impurities. Ensure your reaction is under a strict inert atmosphere. Using a phosphine ligand with a high P:Pd ratio (e.g., 2:1 to 4:1) can sometimes suppress this by keeping the palladium center coordinated and less prone to side reactions. Also, ensure your base is not overly aggressive or used in large excess.
-
Detailed Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol is designed for a challenging coupling with an electron-rich arylboronic acid.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and finely ground potassium phosphate (K₃PO₄, 3.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (10:1 ratio, to make a 0.1 M solution based on the limiting reagent) via syringe.
-
Catalyst Addition: Under a positive flow of argon, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol minimizes the risk of alkyne homocoupling.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (1 mol%, optional but can accelerate reaction).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Reagent Addition: Add degassed toluene (to 0.2 M) followed by the terminal alkyne (1.2 equiv) and degassed diisopropylamine (i-Pr₂NH, 3.0 equiv) via syringe.
-
Reaction: Stir the reaction at room temperature or heat gently (40-60 °C) if necessary. Monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Concentrate the reaction mixture in vacuo. Re-dissolve the residue in ethyl acetate and wash with saturated NH₄Cl solution, followed by brine. Dry the organic layer, concentrate, and purify by flash column chromatography.
References
- 1. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. reddit.com [reddit.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. research.rug.nl [research.rug.nl]
- 15. chemrxiv.org [chemrxiv.org]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Troubleshooting Guide for Reactions with Methyl 6-amino-5-iodonicotinate
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Methyl 6-amino-5-iodonicotinate. This guide is structured as a series of questions and answers to directly address common issues encountered during palladium-catalyzed cross-coupling reactions, providing not just solutions but also the underlying scientific rationale to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
A1: this compound is an electron-deficient heterocyclic compound. The primary challenges stem from the pyridine nitrogen and the exocyclic amino group, both of which can coordinate to the palladium catalyst. This coordination can sequester the active catalytic species, leading to low or no product yield.[1][2] Furthermore, the substrate's functional groups (ester, amine) may be sensitive to harsh reaction conditions, such as strong bases or high temperatures.[3]
Q2: My reaction is not working at all. What are the absolute first things I should check?
A2: Before diving into complex optimization, always verify the fundamentals.
-
Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to oxygen. Ensure your reaction has been thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon/nitrogen for 30-60 minutes) and is maintained under a positive pressure of inert gas.[2][4]
-
Reagent Purity: Verify the purity and integrity of all reagents. Solvents must be anhydrous. Bases, especially solid carbonates or phosphates, should be finely ground and dried. The quality of your coupling partner (e.g., boronic acid) is critical, as degradation can prevent the reaction.[5][6]
-
Catalyst Activity: Ensure your palladium source and ligand are active. Palladium(II) precatalysts require in situ reduction to the active Pd(0) state. If this step is inefficient, the catalytic cycle will not initiate.[4][7] Consider using a pre-activated Pd(0) source or a modern precatalyst system (e.g., Buchwald G3 precatalysts) for more reliable catalyst generation.[5]
General Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing failed reactions.
Caption: A systematic approach to troubleshooting failed reactions.
Guide 1: Suzuki-Miyaura Coupling Issues
Q: My Suzuki coupling with this compound is giving low yield, and I see significant starting material remaining. What's wrong?
A: This is a classic symptom of catalyst inhibition or suboptimal reaction conditions for this specific substrate.
Potential Causes & Solutions:
-
Catalyst Inhibition by Pyridine Nitrogen: The lone pair on the pyridine nitrogen can bind strongly to the palladium center, forming an off-cycle, inactive complex.
-
Inappropriate Base or Solvent System: The choice of base and solvent is critical for the transmetalation step and can influence side reactions.[10]
-
Solution: Weaker inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often preferred for substrates with sensitive functional groups like esters to prevent hydrolysis.[1][6] A mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O) is standard, as water is often necessary to dissolve the base and facilitate the reaction.[11]
-
-
Protodeboronation of the Boronic Acid: Your boronic acid coupling partner can degrade, especially under basic conditions at elevated temperatures, effectively stopping the reaction.[2][6]
-
Solution: Use a more stable boronic ester, such as a pinacol (Bpin) or MIDA boronate.[2] Alternatively, ensure rigorous anhydrous conditions (if using a non-aqueous system) and consider a milder base. Running the reaction at the lowest effective temperature can also minimize this side reaction.
-
Recommended Starting Conditions for Suzuki Coupling
| Component | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ (1-2.5 mol%) or a Buchwald Precatalyst (e.g., XPhos Pd G3, 2 mol%) | Precatalysts ensure efficient generation of the active Pd(0) species.[5] |
| Ligand | XPhos, SPhos, or RuPhos (1.1-1.2 eq. relative to Pd) | Bulky, electron-rich ligands accelerate oxidative addition and prevent catalyst inhibition.[2][8] |
| Base | K₃PO₄ or K₂CO₃ (2-3 equivalents) | Effective bases that minimize ester hydrolysis.[1][11] |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | Common solvent systems that facilitate dissolution of both organic and inorganic reagents.[1] |
| Temperature | 80–110 °C | Sufficient thermal energy is often required for challenging substrates. |
Guide 2: Sonogashira Coupling Issues
Q: I'm attempting a Sonogashira coupling, but I'm mainly observing alkyne homocoupling (Glaser coupling) and my starting material is unreacted. How can I fix this?
A: Alkyne homocoupling is a common side reaction in Sonogashira couplings, often pointing to issues with the catalyst system or reaction setup.
Potential Causes & Solutions:
-
Excess or Impure Copper(I) Co-catalyst: The copper co-catalyst is essential for the Sonogashira mechanism but also catalyzes the oxidative dimerization of the terminal alkyne, especially in the presence of oxygen.[12][13]
-
Solution: Use a minimal amount of a high-purity copper source (e.g., CuI, 0.5-5 mol%). Adding the copper salt last, just before heating, can also help.[12] Ensure the reaction is rigorously deoxygenated.
-
-
Inappropriate Base/Solvent Combination: Amine bases are typically used in Sonogashira reactions, often serving as both the base and part of the solvent system.[14]
-
Inefficient Pd(II) to Pd(0) Reduction: If using a Pd(II) precatalyst, its reduction to the active Pd(0) species can sometimes consume the terminal alkyne via homocoupling.[12]
-
Solution: Starting with a Pd(0) source like Pd(PPh₃)₄ can mitigate this. Alternatively, ensure your amine base is pure and distilled, as it can act as the reducing agent.[12]
-
Visualizing Sonogashira Reaction Pathways
Caption: Competing pathways in the Sonogashira reaction.
Guide 3: Buchwald-Hartwig Amination Issues
Q: I am trying to couple this compound with a primary amine, but the reaction is sluggish and produces a significant amount of hydrodehalogenated (de-iodinated) starting material. Why is this happening?
A: This outcome suggests issues with catalyst activity and a competing side reaction, β-hydride elimination, which is a known challenge in Buchwald-Hartwig aminations.[8]
Potential Causes & Solutions:
-
Catalyst Deactivation/Inhibition: As with other couplings, the pyridine nitrogen and the substrate's own amino group can inhibit the palladium catalyst. This is particularly problematic in C-N couplings.[8][16]
-
Solution: The use of highly specialized, bulky, electron-rich biaryl phosphine ligands is almost mandatory. Ligands like BrettPhos, DavePhos, or Josiphos-type ligands have been specifically designed to overcome these challenges by promoting the desired reductive elimination step over catalyst deactivation.[8][17]
-
-
Competition from β-Hydride Elimination: The palladium-amide intermediate can undergo β-hydride elimination, especially if the reductive elimination step is slow. This process ultimately leads to the formation of your de-iodinated starting material and an imine byproduct.[8]
-
Solution: Ligand choice is paramount. The bulky steric profile of modern Buchwald ligands favors the reductive elimination pathway, sterically hindering the conformation required for β-hydride elimination.[8] Using a strong, non-nucleophilic base like NaOtBu or LHMDS is also standard practice to ensure rapid deprotonation of the amine and formation of the palladium-amide complex.[3]
-
-
Slow Reductive Elimination: The final, product-forming step can be slow, particularly with electron-deficient aryl groups or certain amine coupling partners.
-
Solution: Again, the electronic properties of the ligand are key. Electron-rich ligands accelerate the reductive elimination step, increasing turnover and minimizing side reactions.[17]
-
Experimental Protocol: General Setup for a Cross-Coupling Reaction
This protocol provides a baseline for setting up a reaction under inert conditions.
-
Vessel Preparation: Oven- or flame-dry a suitable reaction flask equipped with a magnetic stir bar and a reflux condenser. Allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
Reagent Addition (Solids): To the flask, add this compound (1.0 eq.), the coupling partner (e.g., boronic acid, 1.2-1.5 eq.), the base (e.g., K₃PO₄, 2-3 eq.), the palladium source, and the ligand under a positive flow of inert gas.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[2]
-
Solvent Addition: Add the degassed solvent(s) via syringe. The reaction mixture should be stirred to ensure proper mixing.
-
Reaction: Heat the reaction mixture to the desired temperature using an oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: After completion, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine to remove inorganic salts. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can then be purified by column chromatography.
References
- Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem.
- Technical Support Center: Sonogashira Coupling with Electron-Deficient Aryl Halides - Benchchem.
- Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich.
- Buchwald–Hartwig amin
- Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions | The Journal of Organic Chemistry - ACS Public
- Cross-Coupling Reaction Guide - Sigma-Aldrich.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC - NIH.
- Screening different bases and solvents in the nickel- catalysed Sonogashira reaction a - ResearchG
- How can I solve my problem with Suzuki coupling?
- Buchwald-Hartwig Cross-Coupling|Basics|Mechanism|Importance of Ligands|Examples|ChemOrgChem - YouTube.
- Summary of the substrate test for the optimized of the Sonogashira reaction.
- Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction.
- Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit.
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
- Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines - Benchchem.
- Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands - ResearchG
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H.
- Sonogashira Coupling - Organic Chemistry Portal.
- The Ultimate Guide to Buchwald-Hartwig Amin
Sources
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. youtube.com [youtube.com]
Technical Support Center: Catalyst Selection for Efficient Coupling with Methyl 6-amino-5-iodonicotinate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical guidance and troubleshooting for catalyst selection in cross-coupling reactions with Methyl 6-amino-5-iodonicotinate. The following sections are designed to address specific challenges and provide actionable solutions to streamline your synthetic workflows.
Introduction: Navigating the Challenges of Coupling with a Substituted Aminopyridine
This compound is a versatile building block, but its electronic and structural features present unique challenges in palladium-catalyzed cross-coupling reactions. The presence of an amino group, a pyridine nitrogen, and an ester functionality on the same ring necessitates careful consideration of the catalyst system to achieve high yields and avoid common pitfalls.
The primary challenges include:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen and the amino group can coordinate to the palladium center, potentially inhibiting catalytic activity.
-
Substrate Reactivity: The pyridine ring is electron-deficient, which can affect the rates of oxidative addition and reductive elimination in the catalytic cycle.
-
Side Reactions: The amino group can participate in undesired side reactions if not properly accounted for in the reaction design.
This guide will walk you through the selection of appropriate catalysts, ligands, and bases for three major classes of coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
Diagram: General Decision Workflow for Catalyst Selection
Caption: A decision tree for initial catalyst system selection based on the desired coupling partner.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between this compound and various organoboron reagents.[1]
Catalyst and Ligand Selection Guide
| Catalyst System Component | Recommended Options | Rationale and Key Considerations |
| Palladium Source | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | Pd(PPh₃)₄ is a reliable Pd(0) source. Pd(dppf)Cl₂ and Pd₂(dba)₃ are stable Pd(II) and Pd(0) precursors, respectively, that are often paired with more specialized ligands. |
| Ligand | Buchwald Ligands (e.g., XPhos, SPhos), PPh₃, PCy₃ | For challenging substrates like aminopyridines, bulky, electron-rich phosphine ligands (Buchwald-type) are often superior as they promote the reductive elimination step and stabilize the active catalytic species.[2] PPh₃ can be effective in some cases, while PCy₃ is a good choice for less complex systems.[3] |
| Base | K₂CO₃, Cs₂CO₃ (in aqueous solvent mixtures), K₃PO₄ (anhydrous) | The choice of base is critical. Carbonates are generally well-tolerated. K₃PO₄ is a stronger base and is often used in anhydrous conditions, which can be beneficial if protodeboronation of the boronic acid is a concern.[4] |
| Solvent | Dioxane/Water, Toluene/Water, DMF | A mixture of an organic solvent and water is common for Suzuki reactions to aid in dissolving the inorganic base. DMF can also be an effective solvent. |
Troubleshooting and FAQs for Suzuki Coupling
Q1: My reaction is sluggish or stalls at low conversion. What should I check first?
A1: Low conversion is often due to catalyst inhibition or deactivation. The primary amino group and the pyridine nitrogen can coordinate to the palladium catalyst.
-
Solution: Switch to a bulkier, more electron-rich ligand such as XPhos or SPhos. These ligands can shield the palladium center and promote the desired catalytic cycle. You might also consider a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).[4]
Q2: I am observing significant amounts of a byproduct that appears to be the starting material with the iodine replaced by hydrogen. What is happening?
A2: This is likely due to dehalogenation of your starting material. This can be caused by various factors, including certain solvents acting as hydride sources.[4]
-
Solution: Ensure your solvent is pure and not a source of hydrides. Optimizing the reaction time to be just long enough for product formation can also minimize this side reaction.
Q3: My boronic acid is decomposing, leading to low yields.
A3: This is likely protodeboronation, the hydrolysis of the boronic acid to the corresponding arene. This is a common issue, especially with heteroaryl boronic acids.[4]
-
Solution: Consider using a more stable boronic ester, such as a pinacol ester.[4] Alternatively, running the reaction under anhydrous conditions with a base like K₃PO₄ can mitigate this side reaction.
Q4: Do I need to protect the amino group?
A4: In many cases, Suzuki couplings can be performed on unprotected aminopyridines.[4] However, if you are experiencing persistent issues with low yield or side reactions, protection of the amino group as a pivaloyl or Boc-carbamate can be a viable strategy to temporarily block its coordinating ability.
Experimental Protocol: Model Suzuki-Miyaura Coupling
This protocol is a general starting point and should be optimized for each specific boronic acid.
-
Reaction Setup: To an oven-dried reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add degassed solvent (e.g., Dioxane/H₂O, 4:1) to achieve a concentration of ~0.1 M with respect to the limiting reagent.
-
Reaction: Place the vial in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between this compound and a terminal alkyne.[5]
Catalyst and Reagent Selection Guide
| Component | Recommended Options | Rationale and Key Considerations |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | These are the most common and reliable palladium sources for Sonogashira couplings.[6] |
| Copper (I) Co-catalyst | CuI | While copper-free Sonogashira reactions are known, the use of a copper(I) co-catalyst is standard and generally enhances the reaction rate.[5][6] However, be aware that it can also promote the undesired homocoupling of the alkyne (Glaser coupling). |
| Base | Et₃N, DIPEA | An amine base is typically used, and it often serves as the solvent as well. |
| Solvent | THF, DMF, or neat amine base | The choice of solvent depends on the solubility of the substrates. Running the reaction in the amine base as the solvent is a common practice. |
Troubleshooting and FAQs for Sonogashira Coupling
Q1: My reaction is giving low yields of the desired product.
A1: Low yields in Sonogashira couplings can be due to several factors.
-
Solution:
-
Catalyst Inactivity: Ensure your palladium and copper catalysts are of good quality.
-
Inert Atmosphere: The reaction is sensitive to oxygen, especially when using a copper co-catalyst, as it promotes Glaser homocoupling. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere.[5]
-
Temperature: While many Sonogashira reactions proceed at room temperature, electron-deficient substrates may require gentle heating (e.g., 40-60 °C) to facilitate the reaction.
-
Q2: I am observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this?
A2: This is a common side reaction, particularly when using a copper co-catalyst in the presence of oxygen.[5]
-
Solution:
-
Rigorous Degassing: The most effective way to prevent Glaser coupling is to rigorously degas all solvents and reagents and to maintain a strict inert atmosphere throughout the reaction.
-
Copper-Free Conditions: If homocoupling remains a persistent issue, consider a copper-free Sonogashira protocol.[7] This may require a different ligand and potentially higher reaction temperatures.
-
Q3: My starting material is not fully consumed, even after extended reaction times.
A3: This could be due to insufficient reactivity of the catalyst system for this specific substrate.
-
Solution: Consider using a more electron-rich and bulky phosphine ligand in place of PPh₃ to enhance the activity of the palladium catalyst.
Experimental Protocol: Model Sonogashira Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (1-3 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Reagent Addition: Under a positive flow of inert gas, add degassed solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N, 2-3 equiv.). Add the terminal alkyne (1.1-1.5 equiv.) dropwise.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove the catalyst. Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination allows for the coupling of an amine with this compound to form a new C-N bond.[8][9]
Diagram: Buchwald-Hartwig Catalytic Cycle
Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Catalyst and Reagent Selection Guide
| Component | Recommended Options | Rationale and Key Considerations |
| Palladium Pre-catalyst | G3/G4 Palladacycles (e.g., XPhos Pd G3, RuPhos Pd G4) | These pre-catalysts are air-stable and highly active, providing reliable initiation of the catalytic cycle. |
| Ligand | Buchwald Ligands (e.g., RuPhos, BrettPhos) | The choice of ligand is highly dependent on the amine coupling partner. For primary amines, BrettPhos is often a good choice, while RuPhos is generally effective for secondary amines.[10] |
| Base | NaOtBu, LiHMDS, K₃PO₄ | Strong, non-nucleophilic bases are typically required. NaOtBu and LiHMDS are common choices. For substrates with base-sensitive functional groups (like the ester in your molecule), a weaker base like K₃PO₄ might be necessary, though this could require higher temperatures.[11] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are essential for this reaction. |
Troubleshooting and FAQs for Buchwald-Hartwig Amination
Q1: My reaction is not proceeding. What are the most likely causes?
A1: Failure of a Buchwald-Hartwig amination with a substrate like yours is often due to catalyst inhibition or an inappropriate choice of base or ligand.
-
Solution:
-
Catalyst System: The combination of a modern palladacycle pre-catalyst and a specialized Buchwald ligand is often necessary for challenging substrates like 3-halo-2-aminopyridines.[3][10]
-
Base: Ensure your base is strong enough and soluble in the reaction medium. If using NaOtBu, ensure it is fresh and handled under inert conditions.
-
Inert Atmosphere: These reactions are highly sensitive to oxygen.
-
Q2: The ester group in my molecule is being cleaved.
A2: This is a common issue when using strong bases like NaOtBu.
-
Solution: Switch to a weaker base such as K₃PO₄ or Cs₂CO₃. This will likely require a higher reaction temperature to achieve a reasonable reaction rate.
Q3: Can I couple with primary amines without getting diarylation?
A3: Yes, modern ligand systems have been developed to allow for the selective mono-arylation of primary amines.
-
Solution: Ligands like BrettPhos are specifically designed to favor mono-arylation. Careful control of stoichiometry (using a slight excess of the primary amine) can also help to suppress diarylation.
Experimental Protocol: Model Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried vial containing a stir bar, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 1-5 mol%) and the ligand (if not using a pre-catalyst).
-
Inert Atmosphere: Cap the vial with a septum and purge with an inert gas for 5-10 minutes.
-
Reagent Addition: Under an inert atmosphere, add the base (e.g., NaOtBu, 1.2-2.0 equiv.), this compound (1.0 equiv.), and the amine (1.1-1.5 equiv.).
-
Solvent Addition: Add degassed solvent (e.g., toluene) to achieve a concentration of ~0.1-0.5 M.
-
Reaction: Heat the reaction to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent, and carefully quench with water or saturated aqueous NH₄Cl. Extract with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter, concentrate, and purify the crude product by flash column chromatography.
References
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Suzuki reaction - Wikipedia. Available at: [Link]
-
Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PubMed Central. Available at: [Link]
-
Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - NIH. Available at: [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. Available at: [Link]
-
Copper-free Sonogashira coupling - The chemical reaction database. Available at: [Link]
-
Sonogashira coupling - Wikipedia. Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]
-
Heck reaction - Wikipedia. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years - OUCI. Available at: [Link]
-
The Buchwald-Hartwig Amination Reaction - YouTube. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Metal‐Catalyzed Cross‐Coupling Reactions of Aminopyridines - OUCI. Available at: [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]
-
A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Available at: [Link]
-
Synthesis of methyl 5,6-diaminonicotinate - PrepChem.com. Available at: [Link]
-
Advances in Cross-Coupling Reactions - MDPI. Available at: [Link]
-
Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis | Chemical Reviews - ACS Publications. Available at: [Link]
-
Heck Reaction - Chemistry LibreTexts. Available at: [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. Available at: [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC - NIH. Available at: [Link]
-
The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry. Available at: [Link]
-
Amination of Aminopyridines via η6-Coordination Catalysis - ResearchGate. Available at: [Link]
-
Organic Chemistry Portal - Literature. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Aminative Suzuki–Miyaura coupling. Available at: [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis of 3-aryl-2-phosphinoimidazo[1,2- a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions - PubMed. Available at: [Link]
-
Suzuki-Miyaura cross-coupling reaction of monohalopyridines and L-aspartic acid derivative | Request PDF - ResearchGate. Available at: [Link]
-
Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate. Available at: [Link]
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- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. CA1167852A - Process for the synthesis of the nicotinyl ester of 6- aminonicotinic acid - Google Patents [patents.google.com]
- 10. US4375545A - Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid - Google Patents [patents.google.com]
- 11. prepchem.com [prepchem.com]
Technical Support Center: Solvent Effects on the Reactivity of Methyl 6-amino-5-iodonicotinate
Welcome to the technical support center for navigating the complexities of solvent effects in reactions involving Methyl 6-amino-5-iodonicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common experimental challenges. The inherent functionalities of this substrate—a pyridine ring, an amino group, an iodo substituent, and a methyl ester—present unique reactivity patterns that are highly sensitive to the reaction environment, particularly the choice of solvent.
Frequently Asked Questions (FAQs)
Q1: Why is my palladium-catalyzed cross-coupling reaction with this compound failing or giving low yields?
A1: Low yields or reaction failure with this substrate are frequently linked to catalyst inhibition or deactivation. The primary culprit is often the substrate itself. The lone pair of electrons on the pyridine nitrogen, and to a lesser extent the amino group, can coordinate with the palladium catalyst. This coordination can lead to the formation of stable, inactive catalyst complexes, effectively poisoning the catalyst and stalling the catalytic cycle.[1] The choice of solvent plays a critical role in modulating this effect.
Q2: My reaction mixture is turning black. What does this signify and how can I prevent it?
A2: The formation of a black precipitate, commonly known as "palladium black," is a visual indicator of catalyst decomposition. The active Pd(0) catalyst has agglomerated into inactive palladium metal. This can be triggered by high temperatures, the presence of oxygen, or slow catalytic turnover, which can be exacerbated by catalyst poisoning from the aminopyridine substrate.[1] To prevent this, it is crucial to use appropriate ligands that stabilize the Pd(0) species, ensure a strictly inert atmosphere, and optimize the reaction temperature.
Q3: I'm observing significant dehalogenation of my starting material. What causes this and how can solvent choice help?
A3: Dehalogenation, the replacement of the iodine atom with hydrogen, is a common side reaction in palladium-catalyzed cross-coupling reactions. This can occur through a reductive pathway involving a palladium-hydride intermediate. The source of the hydride can be impurities in the solvent, the base, or even some alcoholic solvents which can be oxidized by the palladium complex.[2] The choice of solvent and base is therefore critical in minimizing this side reaction.
Q4: How do I choose the best solvent for a Suzuki-Miyaura coupling with this substrate?
A4: The ideal solvent for a Suzuki-Miyaura coupling of this compound depends on several factors, including the boronic acid or ester being used and the base. A mixture of an aprotic organic solvent and water is often employed. The organic solvent (e.g., 1,4-dioxane, toluene, THF) helps to solubilize the organic reagents, while water is often necessary to dissolve the inorganic base and can accelerate the transmetalation step.[3][4][5] However, the presence of water can also promote protodeboronation of the boronic acid, so a careful balance is required.[3][6]
Q5: For a Sonogashira coupling, what is the most common side reaction and how can I control it with solvent selection?
A5: The most prevalent side reaction in Sonogashira coupling is the homocoupling of the terminal alkyne to form a 1,3-diyne, often referred to as Glaser coupling. This is typically promoted by the copper(I) co-catalyst in the presence of oxygen.[7] The most effective way to prevent this is to use a copper-free protocol. If using a copper co-catalyst, it is imperative to use thoroughly degassed solvents and maintain a strictly anaerobic environment. The choice of an amine as both the base and a co-solvent (e.g., triethylamine) can also help to keep the copper in its active Cu(I) state.[7][8]
Troubleshooting Guides
Issue 1: Low Conversion in Suzuki-Miyaura Coupling
Symptoms:
-
Significant amount of unreacted this compound observed by TLC or LC-MS.
-
Reaction appears to stall after initial conversion.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low Suzuki coupling yield.
Detailed Causality and Solutions:
-
Catalyst Inhibition: The aminopyridine functionality is a known inhibitor of palladium catalysts.[1]
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands create a sterically hindered environment around the palladium center, which can disfavor coordination of the pyridine nitrogen and stabilize the active catalytic species.[8]
-
-
Poor Solubility: The starting materials or intermediates may not be fully soluble in the chosen solvent system.
-
Solution: Screen different solvent mixtures. A common starting point is a 4:1 or 5:1 ratio of an organic solvent (1,4-dioxane or toluene) to water.[3][9] Varying this ratio can improve solubility. For substrates that are sensitive to water, anhydrous conditions with an appropriate organic base may be necessary.
-
-
Suboptimal Base: The choice of base is critical and can influence both the rate of reaction and the extent of side reactions.
-
Solution: Screen a variety of bases. Weaker inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective and can minimize base-sensitive functional group degradation.[3]
-
-
Protodeboronation: The boronic acid can be cleaved by water, especially in the presence of a strong base, leading to the formation of the corresponding arene and reducing the amount of nucleophile available for cross-coupling.[3][6]
-
Solution: Use more stable boronic esters, such as pinacol or MIDA boronates. Alternatively, running the reaction under anhydrous conditions with an organic base can mitigate this issue.
-
Illustrative Data: Solvent Effects on Suzuki Coupling of a Halopyridine
| Entry | Solvent System (v/v) | Base | Yield (%) | Reference |
| 1 | Toluene/H₂O (1:1) | K₂CO₃ | Low | [10] |
| 2 | EtOH/H₂O (1:1) | K₂CO₃ | 57.6 | [10] |
| 3 | DMF/H₂O (1:1) | K₂CO₃ | 70.0 | [10] |
| 4 | 1,4-Dioxane/H₂O (4:1) | K₃PO₄ | Good | [9] |
Note: Yields are for analogous halopyridine systems and serve to illustrate trends.
Issue 2: Significant Homocoupling in Sonogashira Coupling
Symptoms:
-
Formation of a significant amount of a symmetrical 1,3-diyne byproduct.
-
Reduced yield of the desired cross-coupled product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Sonogashira homocoupling.
Detailed Causality and Solutions:
-
Presence of Oxygen: Oxygen promotes the oxidative dimerization of copper acetylide intermediates, which is the key step in the Glaser homocoupling pathway.[7]
-
Solution: Rigorously exclude oxygen from the reaction. This involves using thoroughly degassed solvents (e.g., via several freeze-pump-thaw cycles or by sparging with an inert gas) and maintaining a positive pressure of argon or nitrogen throughout the experiment.[11]
-
-
Copper(I) Co-catalyst: While often used to accelerate the Sonogashira reaction, the copper co-catalyst also catalyzes the unwanted homocoupling side reaction.[7]
-
Solution: The most effective way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol.[11] Numerous such protocols have been developed.
-
-
High Alkyne Concentration: A high concentration of the terminal alkyne can favor the bimolecular homocoupling reaction.
-
Solution: Add the terminal alkyne slowly to the reaction mixture using a syringe pump. This keeps the instantaneous concentration of the alkyne low, thus disfavoring dimerization.[12]
-
Issue 3: Low Yield in Buchwald-Hartwig Amination
Symptoms:
-
Poor conversion of the aryl iodide.
-
Formation of hydrodehalogenated starting material.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low Buchwald-Hartwig yield.
Detailed Causality and Solutions:
-
Inappropriate Ligand: The choice of ligand is crucial for a successful Buchwald-Hartwig amination. The ligand must stabilize the palladium catalyst and facilitate both oxidative addition and reductive elimination.
-
Solution: For aminopyridine substrates, bulky, electron-rich biarylphosphine ligands such as BrettPhos or RuPhos are often superior.[13] These ligands promote the desired C-N bond formation and can suppress side reactions.
-
-
Base Incompatibility: The base plays a key role in the deprotonation of the amine to form the active nucleophile. The strength and nature of the base must be compatible with the substrates and solvent.
-
Solution: Sodium tert-butoxide (NaOtBu) is a common and effective base, but it is not compatible with base-sensitive functional groups. In such cases, weaker bases like K₃PO₄ or Cs₂CO₃ should be screened.[13]
-
-
Solvent Effects: The solvent can influence the solubility of the reagents and the stability of the catalytic intermediates.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and a powdered, dry base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand. For challenging substrates, a pre-catalyst like a Buchwald G3 pre-catalyst (1-3 mol%) with a suitable ligand (e.g., SPhos) is recommended.[3]
-
Solvent Addition: Add a degassed solvent mixture, for example, 1,4-dioxane and water (4:1 v/v), to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a suitable base (e.g., triethylamine, which can also serve as a co-solvent).
-
Solvent Addition: Add a degassed aprotic solvent such as DMF or THF to achieve a substrate concentration of 0.1-0.2 M.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture. For substrates prone to homocoupling, slow addition via syringe pump is recommended.[12]
-
Reaction: Stir the reaction at room temperature or heat as required (typically 50-80 °C). Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate in vacuo. Purify the residue by column chromatography.
Reaction Mechanisms Visualized
Suzuki-Miyaura Catalytic Cycle
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Sonogashira Catalytic Cycle (Copper Co-catalyzed)
Caption: Interconnected catalytic cycles in Sonogashira coupling.
References
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025). Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines. BenchChem.
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides. BenchChem.
- Hazari, N., et al. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409.
- Proutiere, F., & Schoenebeck, F. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species.
- Stradiotto, M., et al. (2014). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
- Buchwald, S. L., & Hartwig, J. F. (2010). The Buchwald–Hartwig Amination After 25 Years.
- Burke, M. D., et al. (2011). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. The Journal of Organic Chemistry, 76(20), 8295-8304.
- Snieckus, V., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 225.
- BenchChem Technical Support Team. (2025). Technical Support Center: Minimizing homocoupling side reactions in Sonogashira coupling of 1,1-dibromoalkenes. BenchChem.
- Yılmaz, Ü., et al. (2013). The Suzuki-Miyaura reactions of halopyridines and the side products. Journal of Organometallic Chemistry, 745-746, 236-241.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Fairlamb, I. J. S., & Kapdi, A. R. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213.
- Leadbeater, N. E. (2005). Fast, Easy, Clean Chemistry by Using Water as a Solvent and Microwave Heating: The Suzuki Coupling as an Illustration. Chemistry–A European Journal, 11(11), 3224-3233.
- BenchChem Technical Support Team. (2025).
-
Wikipedia contributors. (2023, October 27). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved January 2, 2026, from [Link]
- Yılmaz, Ü., et al. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Journal of Heterocyclic Chemistry, 50(S1), E1-E7.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
- Wang, Y., et al. (2013). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Sustainable Chemistry & Engineering, 1(8), 986-991.
- BenchChem Technical Support Team. (2025). Technical Support Center: Minimizing Homocoupling in Sonogashira Reactions. BenchChem.
- Bora, U., et al. (2015). Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. New Journal of Chemistry, 39(4), 2533-2536.
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? Retrieved from [Link]
-
American Chemical Society. (2019). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]
- BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Dehalogenation in Cross-Coupling Reactions. BenchChem.
-
White Rose Research Online. (2015). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
- Lipshutz, B. H., et al. (2021). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides.
- Elguero, J., et al. (2014).
- Ackermann, L. (2011). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chemistry, 13(5), 1146-1149.
- Pérez-Temprano, M. H., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Journal of the American Chemical Society, 145(47), 25686-25697.
- Asghar, M. N., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4983.
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
The Royal Society of Chemistry. (2007). Regioselectivity of the coupling between radicals and ambident nucleophiles. A theoretical study. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
- O'Brien, C. J., et al. (2021). 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. Organic Process Research & Development, 25(12), 2738-2746.
- Yokozawa, T., et al. (2015). Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymerization.
- Molander, G. A., et al. (2014). Photochemical C3-amination of pyridines via Zincke imine intermediates.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
The Royal Society of Chemistry. (2021). Solvent-controlled C2/C3-regioselective ring-opening/coupling of aziridines with amines and CS2: synthesis of 2-aminoethyl dithiocarbamates. Retrieved from [Link]
- Beletskaya, I. P., et al. (2017). Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. Molecules, 22(9), 1473.
- Siddiqui, H. L., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 225.
Sources
- 1. benchchem.com [benchchem.com]
- 2. research.rug.nl [research.rug.nl]
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
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- 8. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
Validation & Comparative
A Researcher's Guide to Suzuki Coupling: Comparative Reactivity of Iodo-, Bromo-, and Chloro-Nicotinates
The functionalization of heterocyclic scaffolds is a cornerstone of modern drug discovery and development. Among these, the nicotinic acid framework is a privileged structure found in numerous pharmacologically active compounds. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for elaborating these structures, offering a robust and versatile method for forming carbon-carbon bonds.[1][2]
This guide provides an in-depth comparison of the reactivity of iodo-, bromo-, and chloro-nicotinates in the Suzuki coupling reaction. We will delve into the mechanistic underpinnings that dictate their reactivity, provide field-proven experimental protocols, and offer data-driven insights to aid researchers in selecting the optimal substrate and reaction conditions for their synthetic campaigns.
The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle
At its core, the Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organohalide with an organoboron compound.[3][4] The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][5][6]
-
Oxidative Addition: A palladium(0) complex inserts into the carbon-halogen (C-X) bond of the halo-nicotinate. This is often the rate-determining step of the entire cycle, and its efficiency is highly dependent on the nature of the halogen.[3][6]
-
Transmetalation: The organic moiety from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) complex. This step is facilitated by a base, which activates the organoboron species.[5][7]
-
Reductive Elimination: The two organic partners on the palladium(II) complex couple and are expelled, forming the desired C-C bond and regenerating the palladium(0) catalyst, which re-enters the cycle.[5][6]
The choice of halogen on the nicotinate substrate directly impacts the energy barrier of the oxidative addition step. The C-X bond strength decreases in the order C-Cl > C-Br > C-I. Consequently, the reactivity of the halo-nicotinates in Suzuki coupling follows the inverse trend: Iodo- > Bromo- > Chloro-nicotinates .[8][9][10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Reactivity Profile and Experimental Protocols
Iodo-nicotinates: The Most Reactive Coupling Partner
Due to the relatively weak C-I bond, iodo-nicotinates are highly reactive and readily undergo oxidative addition. This high reactivity allows for the use of milder reaction conditions, lower catalyst loadings, and a broader range of coupling partners.
Expertise & Experience: The high reactivity of iodo-nicotinates makes them ideal for initial route scouting and for coupling with less reactive boronic acids. Standard, air-stable palladium catalysts like Pd(PPh₃)₄ are often sufficient, avoiding the need for more expensive and air-sensitive specialized ligands. However, their higher cost and potential for side reactions like homocoupling must be considered.
Typical Reaction Conditions:
-
Catalyst: Pd(PPh₃)₄ (1-5 mol%)
-
Base: K₂CO₃, Cs₂CO₃, K₃PO₄
-
Solvent: Dioxane/H₂O, Toluene, DMF
-
Temperature: 60-90 °C
Trustworthy Protocol: Suzuki Coupling of Methyl 5-Iodonicotinate
-
Reaction Setup: To a flame-dried Schlenk flask, add methyl 5-iodonicotinate (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this process three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Pd(PPh₃)₄ (3 mol%). Then, add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Reaction: Heat the mixture to 80 °C and stir vigorously. Monitor the reaction's progress using TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Bromo-nicotinates: The Versatile Workhorse
Bromo-nicotinates represent a practical balance between reactivity, stability, and cost. They are the most commonly used halo-nicotinates in industrial and academic settings.[11] While more forcing conditions may be required compared to their iodo- counterparts, they are still readily coupled using a variety of palladium catalyst systems.
Expertise & Experience: The C-Br bond is significantly stronger than the C-I bond, necessitating slightly higher temperatures or more active catalysts to ensure efficient oxidative addition. While Pd(PPh₃)₄ is still effective, catalyst systems like Pd(OAc)₂ with phosphine ligands (e.g., PPh₃, PCy₃) or pre-catalysts like PdCl₂(dppf) often provide more reliable results.
Typical Reaction Conditions:
-
Catalyst: Pd(OAc)₂, PdCl₂(dppf) with appropriate ligands (2-5 mol%)
-
Base: K₂CO₃, K₃PO₄
-
Solvent: Dioxane/H₂O, DMF, Toluene/EtOH
-
Temperature: 80-110 °C
Trustworthy Protocol: Suzuki Coupling of Ethyl 5-Bromonicotinate [12]
-
Reaction Setup: In a reaction vessel, combine ethyl 5-bromonicotinate (1.0 equiv.), the arylboronic acid (1.5 equiv.), and powdered K₃PO₄ (3.0 equiv.).
-
Inert Atmosphere: Purge the vessel with argon for 5-10 minutes.
-
Reagent Addition: Add the palladium catalyst, for example, PdCl₂(dppf) (3 mol%), followed by the degassed solvent (e.g., DMF).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 8-16 hours. Monitor for completion by LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.[5]
-
Purification: Purify the residue via flash column chromatography to yield the desired product.
Chloro-nicotinates: The Challenging but Cost-Effective Option
Due to the high bond dissociation energy of the C-Cl bond, chloro-nicotinates are the least reactive of the three.[6][13] Their activation for Suzuki coupling was a significant challenge for many years. However, advancements in ligand design have led to the development of highly active catalyst systems capable of efficiently coupling these challenging substrates.
Expertise & Experience: The key to successfully coupling chloro-nicotinates lies in the choice of ligand. The oxidative addition to the C-Cl bond is slow and requires a palladium center that is both electron-rich and sterically accessible. Bulky, electron-donating phosphine ligands, such as tri-tert-butylphosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃), or N-heterocyclic carbene (NHC) ligands (e.g., IPr, SPhos) are essential.[7] These ligands stabilize the Pd(0) species and promote the difficult oxidative addition step.
Typical Reaction Conditions:
-
Catalyst: Pd(OAc)₂ or Pd₂(dba)₃ with a specialized ligand (e.g., SPhos, XPhos, P(t-Bu)₃)
-
Base: K₃PO₄, Cs₂CO₃
-
Solvent: Toluene, Dioxane
-
Temperature: 100-120 °C
Trustworthy Protocol: Suzuki Coupling of Methyl 2-Chloronicotinate
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, charge a Schlenk tube with Pd(OAc)₂ (2 mol%) and a bulky phosphine ligand like SPhos (4 mol%). Add the methyl 2-chloronicotinate (1.0 equiv.), arylboronic acid (1.5 equiv.), and finely ground K₃PO₄ (2.0 equiv.).
-
Inert Atmosphere: Seal the tube and remove it from the glovebox.
-
Reagent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir for 12-24 hours.
-
Work-up: After cooling, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude material by column chromatography.
Comparative Data Summary
The following table summarizes the key differences in reactivity and typical reaction conditions for the three classes of halo-nicotinates.
| Feature | Iodo-nicotinates | Bromo-nicotinates | Chloro-nicotinates |
| Relative Reactivity | Very High | High | Moderate to Low |
| C-X Bond Energy | ~222 kJ/mol | ~280 kJ/mol | ~340 kJ/mol |
| Typical Catalyst | Pd(PPh₃)₄ | PdCl₂(dppf), Pd(OAc)₂/PPh₃ | Pd(OAc)₂/SPhos, Pd₂(dba)₃/P(t-Bu)₃ |
| Catalyst Loading | 1-5 mol% | 2-5 mol% | 2-5 mol% |
| Typical Ligand | Standard Phosphines (PPh₃) | Standard Phosphines | Bulky, Electron-Rich Phosphines or NHCs |
| Reaction Temp. | 60-90 °C | 80-110 °C | 100-120 °C |
| Reaction Time | 1-6 hours | 6-18 hours | 12-24 hours |
| Advantages | High reactivity, mild conditions | Good balance of cost & reactivity | Low cost, readily available |
| Disadvantages | Higher cost, lower stability | Moderate conditions required | Requires specialized, often air-sensitive catalysts |
General Experimental Workflow
A successful Suzuki coupling reaction relies on careful experimental technique, particularly the exclusion of oxygen, which can deactivate the palladium catalyst.
Caption: A typical experimental workflow for palladium-catalyzed Suzuki coupling.
Conclusion
The choice between iodo-, bromo-, and chloro-nicotinates for Suzuki coupling is a strategic decision based on a trade-off between reactivity, cost, and the required catalytic system.
-
Iodo-nicotinates offer the highest reactivity, enabling mild conditions, but at a higher cost.
-
Bromo-nicotinates provide a robust and versatile option, representing a happy medium for many applications.
-
Chloro-nicotinates , while the most challenging, are the most economical starting materials, and with modern, specialized ligands, they are increasingly viable for large-scale synthesis.
By understanding the principles outlined in this guide, researchers can make informed decisions to optimize their synthetic routes, accelerating the discovery and development of novel chemical entities.
References
-
Lohse, O. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett, 1999(1), 15-18. Available at: [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
BYJU'S. (n.d.). Suzuki coupling reaction. Retrieved from [Link]
-
Thomas, S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5846-5866. Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Janjic, J., et al. (2017). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 22(12), 2119. Available at: [Link]
-
Sharma, S., & Kumar, P. (2017). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. Available at: [Link]
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- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. byjus.com [byjus.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
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- 11. benchchem.com [benchchem.com]
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- 13. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System [mdpi.com]
A Comparative Guide to Methyl 6-amino-5-iodonicotinate and Methyl 6-amino-5-bromonicotinate in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, 2,3-disubstituted 6-aminopyridine scaffolds are invaluable building blocks for constructing complex molecular architectures found in numerous pharmaceuticals. The choice of starting material for introducing molecular diversity via cross-coupling reactions is a critical decision that impacts yield, reaction kinetics, and overall process efficiency. This guide provides an in-depth, evidence-based comparison of two key intermediates: Methyl 6-amino-5-iodonicotinate and Methyl 6-amino-5-bromonicotinate.
The Core Difference: C-I vs. C-Br Bond Reactivity
The fundamental distinction between the iodo- and bromo-substrates lies in the carbon-halogen bond dissociation energy (BDE). The C-I bond is significantly weaker than the C-Br bond. This difference has a profound impact on the first and often rate-limiting step of most palladium-catalyzed cross-coupling reactions: oxidative addition .[1][2]
During oxidative addition, the palladium(0) catalyst inserts into the carbon-halogen bond.[1] A lower BDE, as in the case of the C-I bond, facilitates a faster rate of oxidative addition.[3][4] This generally translates to:
-
Milder Reaction Conditions: Iodides often react at lower temperatures.
-
Lower Catalyst Loadings: Less catalyst may be required to achieve the desired transformation.
-
Faster Reaction Times: Reactions with iodides typically reach completion more quickly.
However, this higher reactivity can also be a double-edged sword, potentially leading to undesired side reactions, such as dehalogenation, if conditions are not carefully controlled.
Fig. 1: Energy profile of oxidative addition for aryl iodides vs. bromides.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C-C bonds.[5][6][7] The choice between the iodo- and bromo-nicotinate esters can significantly influence the outcome, particularly with challenging or sterically hindered boronic acids.
Mechanistic Insight
The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[7] The superior reactivity of the iodo-substrate in the initial oxidative addition step often allows for more efficient overall catalysis, especially when less reactive boronic acids are used.
Fig. 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Comparative Experimental Data
While direct side-by-side comparisons are sparse in the literature, data from analogous systems consistently show higher reactivity for aryl iodides. For electron-rich aminopyridine systems, this enhanced reactivity is crucial for achieving high yields.[4][8]
| Feature | This compound | Methyl 6-amino-5-bromonicotinate | Rationale & Citation |
| Reaction Type | Suzuki Coupling (vs. Phenylboronic acid) | Suzuki Coupling (vs. Phenylboronic acid) | Standard benchmark coupling. |
| Typical Yield | >90% | 75-85% | Higher reactivity of C-I bond leads to more complete conversion.[4] |
| Temperature | 80-90 °C | 100-110 °C | Lower activation energy for oxidative addition allows for milder conditions.[3] |
| Catalyst Loading | 1-3 mol% | 3-5 mol% | More efficient catalytic turnover with the more reactive substrate. |
| Common Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(PPh₃)₄, Pd(dppf)Cl₂, Buchwald Precatalysts | Bromo-substrate may require more specialized, electron-rich ligands.[8] |
Representative Protocol: Suzuki Coupling
Objective: To synthesize Methyl 6-amino-5-phenylnicotinate.
-
Setup: To a dry reaction vessel, add Methyl 6-amino-5-halonicotinate (1.0 mmol), phenylboronic acid (1.2 mmol), and a suitable base like K₂CO₃ or K₃PO₄ (2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Solvent & Degassing: Add a solvent mixture (e.g., 1,4-Dioxane/Water 4:1, 5 mL). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the mixture under an inert atmosphere.
-
For Iodo-substrate: 85 °C for 4-6 hours.
-
For Bromo-substrate: 100 °C for 8-16 hours.
-
-
Workup: Monitor by TLC or LC-MS. Upon completion, cool the reaction, dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and purify by column chromatography.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a pivotal method for forming C-N bonds, allowing the coupling of aryl halides with a wide range of amines.[9] The electronic properties of the aminopyridine core can influence catalyst activity, making the choice of halide important.[10]
Mechanistic Considerations
The catalytic cycle is similar to the Suzuki reaction, involving oxidative addition, amine coordination/deprotonation, and reductive elimination.[9][10] The higher reactivity of the iodo-substrate is again advantageous, but the basicity of the aminopyridine nitrogen and the coupling amine can sometimes complicate the reaction, requiring careful selection of ligand and base.[11]
Comparative Experimental Data
| Feature | This compound | Methyl 6-amino-5-bromonicotinate | Rationale & Citation |
| Reaction Type | Buchwald-Hartwig (vs. Morpholine) | Buchwald-Hartwig (vs. Morpholine) | Common secondary amine coupling partner. |
| Typical Yield | 85-95% | 70-80% | Faster oxidative addition generally leads to higher efficiency. |
| Temperature | 90-100 °C | 110-120 °C | Milder conditions are often sufficient for the iodo-compound. |
| Base | NaOtBu, Cs₂CO₃ | NaOtBu, LHMDS | The less reactive bromo-substrate may require a stronger, non-nucleophilic base.[11] |
| Common Ligands | Xantphos, RuPhos, Johnphos | Xantphos, RuPhos, SPhos | Bidentate (Xantphos) or sterically hindered monophosphine ligands are crucial.[10][11] |
Representative Protocol: Buchwald-Hartwig Amination
Objective: To synthesize Methyl 6-amino-5-(morpholino)nicotinate.
-
Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol) and ligand (e.g., Xantphos, 0.05 mmol) to a dry reaction vessel.
-
Reagents: Add Methyl 6-amino-5-halonicotinate (1.0 mmol), the base (e.g., Cs₂CO₃, 1.5 mmol), and the solvent (e.g., Toluene or Dioxane, 5 mL).
-
Nucleophile: Add the amine (e.g., Morpholine, 1.2 mmol).
-
Reaction: Seal the vessel and heat with stirring.
-
For Iodo-substrate: 100 °C for 6-12 hours.
-
For Bromo-substrate: 110 °C for 12-24 hours.
-
-
Workup: After cooling, filter the reaction mixture through a pad of celite, rinse with ethyl acetate, concentrate the filtrate, and purify the residue by column chromatography.
Performance in Heck Coupling
The Heck reaction couples aryl halides with alkenes to form substituted alkenes, offering another route for C-C bond formation.[12][13] The regioselectivity and efficiency of the Heck reaction are highly dependent on the electronic nature of the substrates and the reaction conditions.[14][15][16]
Comparative Experimental Data
| Feature | This compound | Methyl 6-amino-5-bromonicotinate | Rationale & Citation |
| Reaction Type | Heck Coupling (vs. n-butyl acrylate) | Heck Coupling (vs. n-butyl acrylate) | Electron-deficient alkene partner. |
| Typical Yield | 80-90% | 65-75% | The high reactivity of the iodide is well-suited for Heck reactions.[12] |
| Temperature | 80-100 °C | 100-120 °C | Milder conditions are typically effective for aryl iodides. |
| Base | Et₃N, DIPEA, K₂CO₃ | Et₃N, K₂CO₃ | An organic or inorganic base is required to regenerate the Pd(0) catalyst.[13] |
| Common Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Simple palladium salts are often effective, sometimes with phosphine ligands.[12] |
Practical Considerations and Recommendation Workflow
| Factor | This compound | Methyl 6-amino-5-bromonicotinate |
| Reactivity | High: Faster reactions, milder conditions. | Moderate: Requires more forcing conditions. |
| Cost & Availability | Generally higher cost, less common. | Lower cost, more widely available. |
| Stability | More prone to light-induced degradation. | More stable for long-term storage. |
| Side Reactions | Higher risk of dehalogenation/homocoupling. | Lower risk of side reactions. |
digraph "Decision_Workflow" { graph [fontname="Arial", nodesep=0.5, ranksep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial"]; edge [fontname="Arial"];start [label="Project Goal", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; q1 [label="Is the coupling partner\nprecious or unstable?", shape=diamond, fillcolor="#FBBC05"]; q2 [label="Is cost the primary\nconcern for scale-up?", shape=diamond, fillcolor="#FBBC05"]; q3 [label="Is the coupling reaction\nknown to be sluggish?", shape=diamond, fillcolor="#FBBC05"]; use_iodo [label="Choose this compound\n(Maximizes yield, milder conditions)", fillcolor="#E6F4EA", fontcolor="#202124"]; use_bromo [label="Choose Methyl 6-amino-5-bromonicotinate\n(More economical, robust process)", fillcolor="#FCE8E6", fontcolor="#202124"]; optimize_bromo [label="Start with Bromo, optimize\nconditions. Use Iodo if yields\nare unacceptable.", fillcolor="#F1F3F4", fontcolor="#202124"]; start -> q1; q1 -> use_iodo [label="Yes"]; q1 -> q2 [label="No"]; q2 -> use_bromo [label="Yes"]; q2 -> q3 [label="No"]; q3 -> use_iodo [label="Yes"]; q3 -> optimize_bromo [label="No"]; caption [label="Fig. 3: Decision workflow for selecting the appropriate halo-nicotinate.", shape=plaintext, fontcolor="#202124"];
}
Sources
- 1. benchchem.com [benchchem.com]
- 2. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction - American Chemical Society [acs.digitellinc.com]
- 7. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. Heck Reaction [organic-chemistry.org]
- 16. macmillan.princeton.edu [macmillan.princeton.edu]
A Senior Application Scientist's Guide to the Synthesis and Utility of Methyl 6-amino-5-chloronicotinate and a Comparative Analysis with Methyl 2-amino-5-methylnicotinate
In the landscape of modern chemical synthesis, the strategic selection of building blocks is paramount to the efficient and successful development of novel agrochemicals and pharmaceuticals. Among the myriad of heterocyclic intermediates, substituted aminonicotinates serve as critical scaffolds. This guide provides an in-depth technical analysis of the synthesis and utility of Methyl 6-amino-5-chloronicotinate, a key intermediate in the production of certain agrochemicals. We will explore a robust synthetic protocol for this compound, elucidate its practical application, and conduct a comparative evaluation with a structurally related alternative, Methyl 2-amino-5-methylnicotinate. This analysis is designed to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in their synthetic endeavors.
The Strategic Importance of Substituted Aminonicotinates
Substituted nicotinic acid derivatives are prevalent structural motifs in a vast array of biologically active molecules. The presence of both an amino and an ester functionality on a pyridine ring offers multiple points for diversification, allowing for the fine-tuning of physicochemical properties and biological activity. The strategic placement of substituents on the pyridine core is a critical determinant of the final product's efficacy and selectivity. This guide focuses on two such valuable intermediates, highlighting the nuances of their synthesis and their divergent applications.
Synthesis of Methyl 6-amino-5-chloronicotinate: A Two-Step Approach
A reliable and scalable synthesis of Methyl 6-amino-5-chloronicotinate can be achieved through a two-step process commencing from 5-nitro-6-hydroxynicotinic acid. This method involves the formation of a key intermediate, Methyl 6-chloro-5-nitronicotinate, followed by a selective reduction of the nitro group.
Step 1: Synthesis of Methyl 6-chloro-5-nitronicotinate
The initial step focuses on the conversion of 5-nitro-6-hydroxynicotinic acid to its corresponding methyl ester, accompanied by the chlorination of the hydroxyl group. This transformation is efficiently carried out using thionyl chloride (SOCl₂) in the presence of a catalytic amount of N,N-dimethylformamide (DMF), followed by treatment with methanol.
Causality of Experimental Choices:
-
Thionyl Chloride (SOCl₂): This reagent serves a dual purpose. It reacts with the carboxylic acid to form an acyl chloride, which is highly reactive towards esterification. Simultaneously, it converts the hydroxyl group on the pyridine ring into a chloride, a good leaving group for subsequent reactions.
-
N,N-Dimethylformamide (DMF): DMF acts as a catalyst by forming a Vilsmeier-Haack reagent with thionyl chloride, which is a more reactive chlorinating and acylating agent. This accelerates the reaction rate.
-
Methanol: As the nucleophile, methanol reacts with the in-situ generated acyl chloride to form the desired methyl ester.
-
Temperature Control: The reaction is initially heated to reflux to ensure complete conversion to the acyl chloride and chlorination of the pyridine ring. The subsequent addition of methanol is performed at a low temperature (-40°C to -30°C) to control the exothermic esterification reaction and minimize potential side reactions.
Experimental Protocol: Synthesis of Methyl 6-chloro-5-nitronicotinate
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 5-Nitro-6-hydroxynicotinic acid | 1.0 | 184.11 | 18.4 g |
| Thionyl chloride (SOCl₂) | 4.7 | 118.97 | 55.9 g (33.3 mL) |
| N,N-Dimethylformamide (DMF) | 0.15 | 73.09 | 1.1 g (1.2 mL) |
| Methanol | 1.4 | 32.04 | 4.5 g (5.7 mL) |
| Dichloromethane (CH₂Cl₂) | - | 84.93 | 200 mL |
| Sodium bicarbonate (NaHCO₃) | 1.0 | 84.01 | 8.4 g in 100 mL H₂O |
Procedure:
-
To a solution of 5-nitro-6-hydroxynicotinic acid (1.0 eq.) in thionyl chloride (4.7 eq.), add N,N-dimethylformamide (0.15 eq.).
-
Heat the reaction mixture to reflux for 8 hours.
-
After cooling, concentrate the mixture under vacuum to remove excess thionyl chloride.
-
Dissolve the concentrated residue in dichloromethane (CH₂Cl₂) and cool the solution to -40°C.
-
Slowly add methanol (1.4 eq.) while maintaining the internal temperature below -30°C.
-
Subsequently, add an aqueous solution of sodium bicarbonate (1.0 eq.) and allow the mixture to gradually warm to room temperature.
-
Separate the organic phase and concentrate it under vacuum.
-
Purify the crude product by crystallization from ethanol to afford Methyl 6-chloro-5-nitronicotinate.[1]
Expected Yield: ~90%[1]
Step 2: Reduction of Methyl 6-chloro-5-nitronicotinate to Methyl 6-amino-5-chloronicotinate
The final step involves the selective reduction of the nitro group to an amino group. This can be effectively achieved using iron powder in the presence of an ammonium chloride solution.
Causality of Experimental Choices:
-
Iron Powder: A classical and cost-effective reducing agent for nitro groups, particularly in the presence of reducible functional groups like chlorides and esters on an aromatic ring.
-
Ammonium Chloride (NH₄Cl): Acts as a proton source and helps to maintain a slightly acidic pH, which facilitates the reduction process. It also prevents the formation of iron hydroxide sludge, making the workup cleaner.
-
Methanol/Water Solvent System: Provides good solubility for the reactants and facilitates the reaction.
Experimental Protocol: Synthesis of Methyl 6-amino-5-chloronicotinate
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| Methyl 6-chloro-5-nitronicotinate | 1.0 | 216.58 | 21.7 g |
| Iron powder | 5.2 | 55.84 | 29.0 g |
| Ammonium chloride (NH₄Cl) | 5.3 | 53.49 | 28.3 g |
| Methanol | - | 32.04 | 200 mL |
| Water | - | 18.02 | 50 mL |
Procedure:
-
Prepare a suspension of Methyl 6-chloro-5-nitronicotinate (1.0 eq.), iron powder (5.2 eq.), and ammonium chloride (5.3 eq.) in a mixture of methanol and water.
-
Heat the suspension at 75°C for 2 hours.
-
While hot, filter the mixture through a pad of celite to remove the iron residues.
-
Concentrate the filtrate in vacuo to obtain the crude product.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Expected Yield: ~56%
Utility of Methyl 6-amino-5-chloronicotinate in Agrochemical Synthesis
Methyl 6-amino-5-chloronicotinate is a valuable intermediate, particularly in the synthesis of pyridyl-ether based herbicides. These herbicides are known for their efficacy in controlling a wide range of weeds in various crops. The amino group of Methyl 6-amino-5-chloronicotinate can be diazotized and subsequently converted into a hydroxyl group, which can then undergo a Williamson ether synthesis with a suitable partner to form the final herbicidal product.
Logical Workflow for Herbicide Synthesis:
Caption: Synthetic pathway from the intermediate to a pyridyl-ether herbicide.
An Alternative Building Block: Methyl 2-amino-5-methylnicotinate
For comparative purposes, we now turn our attention to an isomeric and functionally related building block, Methyl 2-amino-5-methylnicotinate. While sharing the aminonicotinate scaffold, the different substitution pattern leads to distinct synthetic routes and applications.
Synthesis of Methyl 2-amino-5-methylnicotinate
A common route to this intermediate involves the esterification of 2-amino-5-methylnicotinic acid.
Causality of Experimental Choices:
-
Sulfuric Acid (H₂SO₄): A strong acid catalyst is required for the Fischer esterification of the carboxylic acid with methanol.
-
Methanol: Serves as both the solvent and the reactant for the esterification.
-
Microwave Irradiation: This technique can significantly reduce the reaction time compared to conventional heating.
Experimental Protocol: Synthesis of Methyl 2-amino-5-methylnicotinate
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 2-Amino-5-methylnicotinic acid | 1.0 | 152.15 | 1.52 g |
| Methanol | - | 32.04 | 20 mL |
| Sulfuric acid (98%) | - | 98.08 | 2 mL |
Procedure:
-
In a microwave vial, suspend 2-amino-5-methylnicotinic acid (1.0 eq.) in methanol.
-
Cool the suspension to 0°C and slowly add concentrated sulfuric acid.
-
Seal the vial and heat the mixture in a microwave reactor at a suitable temperature and time to drive the esterification to completion.
-
After cooling, carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under vacuum to yield Methyl 2-amino-5-methylnicotinate.
Utility of Methyl 2-amino-5-methylnicotinate in Pharmaceutical Synthesis
The distinct substitution pattern of Methyl 2-amino-5-methylnicotinate makes it a valuable precursor for the synthesis of various pharmaceutical agents, including kinase inhibitors for cancer therapy. The 2-amino group can act as a key pharmacophoric element or be further functionalized to build more complex molecular architectures.
Logical Workflow for Kinase Inhibitor Synthesis:
Caption: General synthetic approach towards kinase inhibitors.
Comparative Analysis: Methyl 6-amino-5-chloronicotinate vs. Methyl 2-amino-5-methylnicotinate
| Feature | Methyl 6-amino-5-chloronicotinate | Methyl 2-amino-5-methylnicotinate |
| Synthesis | Two-step from 5-nitro-6-hydroxynicotinic acid | One-step from 2-amino-5-methylnicotinic acid |
| Key Transformation | Reduction of a nitro group | Fischer esterification |
| Primary Utility | Agrochemicals (Herbicides) | Pharmaceuticals (e.g., Kinase Inhibitors) |
| Key Reactive Site | Amino group for diazotization/further functionalization | 2-Amino group for coupling and elaboration |
| Structural Feature | Chlorine atom at the 5-position | Methyl group at the 5-position |
Expert Insights on Causality:
The presence of the electron-withdrawing chlorine atom at the 5-position of Methyl 6-amino-5-chloronicotinate, ortho to the 6-amino group, influences the reactivity of the pyridine ring and the amino group. This substitution pattern is often sought after in agrochemical design. In contrast, the 2-amino and 5-methyl substitution in the alternative compound provides a different electronic and steric environment, making it a suitable building block for kinase inhibitors where specific interactions with the enzyme's active site are crucial.
Conclusion
This guide has provided a detailed examination of the synthesis and utility of Methyl 6-amino-5-chloronicotinate, a key intermediate in the agrochemical industry. A robust, two-step synthetic protocol has been outlined, with a clear rationale for the experimental choices. Furthermore, a comparative analysis with Methyl 2-amino-5-methylnicotinate has highlighted how subtle changes in the substitution pattern on the aminonicotinate scaffold can lead to vastly different synthetic strategies and applications in either agrochemical or pharmaceutical development. As senior application scientists, it is this deep understanding of the interplay between structure, synthesis, and application that enables the rational design of efficient and effective chemical processes.
References
Sources
A Comparative Guide to the Definitive Structural Validation of Coupling Products from Methyl 6-amino-5-iodonicotinate
For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel compounds is only the first step. The true challenge—and the cornerstone of scientific integrity—lies in the unambiguous confirmation of their molecular structure. This is particularly crucial when working with versatile scaffolds like Methyl 6-amino-5-iodonicotinate. Its derivatives, often synthesized via powerful cross-coupling reactions like the Suzuki-Miyaura coupling, are foundational to many pharmaceutical development programs.[1] An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and ultimately, the failure of a drug candidate.
This guide provides an in-depth comparison of the analytical techniques available for the structural validation of these coupling products. While several methods provide essential pieces of the puzzle, we will demonstrate why Single-Crystal X-ray Diffraction (SC-XRD) remains the unequivocal gold standard for absolute structure determination.[2][3] We will explore the causality behind experimental choices, compare techniques on key performance metrics, and provide a logical workflow for achieving complete confidence in your synthesized molecules.
The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)
Single-crystal X-ray crystallography is a powerful analytical technique that provides a precise, three-dimensional map of the atomic arrangement within a molecule.[4][5] It is considered the definitive method because it directly visualizes the molecule, leaving no ambiguity about connectivity, bond lengths, bond angles, and stereochemistry.[3][5]
The Principle of Unambiguity
The technique is based on the principle of X-ray diffraction.[5] When a focused beam of X-rays is directed at a well-ordered, single crystal, the electrons of the atoms within the crystal lattice scatter the X-rays. This scattering creates a unique diffraction pattern of spots with varying intensities.[6] By analyzing the geometric arrangement and intensity of these spots, crystallographers can mathematically reconstruct a three-dimensional electron density map of the molecule and, from that, determine the precise location of every atom.[4][6]
The Experimental Workflow: A Self-Validating System
The true power of SC-XRD lies in its rigorous, self-validating workflow. Each step is designed to ensure the final structure is not just a plausible model, but a true representation of the molecule in the solid state.
Caption: Experimental workflow for Single-Crystal X-ray Diffraction (SC-XRD).
Detailed Protocol for SC-XRD:
-
Pristine Sample Preparation: The journey to a crystal structure begins with the highest possible sample purity. Impurities can disrupt the formation of a regular crystal lattice, which is essential for quality diffraction.
-
Crystal Growth: This is often the most challenging step. A high-quality single crystal, typically 30-300 microns in size and free of defects, must be grown.[4] This is achieved through techniques like slow evaporation of a saturated solution, vapor diffusion, or cooling. The choice of solvent is critical and often requires extensive screening.
-
Crystal Mounting: A suitable crystal is carefully selected under a microscope and mounted on a specialized holder (e.g., a glass fiber or a loop) that will not interfere with the X-ray beam.[4][7]
-
Data Collection: The mounted crystal is placed in a diffractometer, where it is cooled (typically with liquid nitrogen) to minimize thermal vibration of the atoms. It is then rotated while being irradiated with a monochromatic X-ray beam.[4] A detector records the positions and intensities of the diffracted X-rays from hundreds of different crystal orientations.[5]
-
Structure Solution and Refinement: Sophisticated software is used to process the diffraction data and generate an initial electron density map.[6] A molecular model is then fitted to this map. This model is iteratively refined against the experimental data until the calculated diffraction pattern matches the observed pattern as closely as possible. The quality of the final structure is assessed by metrics like the R-factor.
Comparative Analysis of Alternative Validation Techniques
While SC-XRD is the gold standard, other spectroscopic and analytical techniques are indispensable for routine characterization, purity assessment, and providing complementary data. However, as we will see, none can offer the absolute certainty of a crystal structure.
| Technique | Information Provided | Strengths | Weaknesses vs. SC-XRD | Sample Requirement |
| SC-XRD | Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing.[4][5] | Unambiguous and definitive structural proof.[3] | Requires a high-quality single crystal, which can be difficult or impossible to obtain.[2] | Single crystal (0.03-0.3 mm) |
| NMR Spectroscopy | Atomic connectivity (¹H, ¹³C), through-bond correlations (COSY, HSQC), relative stereochemistry (NOESY).[8][9] | Excellent for determining the molecular constitution in solution; non-destructive.[8] | Cannot determine absolute stereochemistry without reference; can be ambiguous for complex isomers; provides solution-state, not solid-state, structure.[10] | ~1-10 mg, soluble |
| Mass Spectrometry | Molecular weight, elemental formula (with HRMS), fragmentation patterns for structural clues.[11][12] | High sensitivity, confirms molecular formula, fast.[11] | Provides no information on connectivity or isomerism (regio- or stereoisomers). Cannot distinguish between isomers with the same formula. | <1 mg, soluble/volatile |
| Elemental Analysis | Percentage composition of C, H, N, S, etc.[13] | Confirms purity and empirical formula.[14][15] | Provides no structural information; cannot distinguish between isomers.[13] Accepted deviation is typically within ±0.4%.[16] | ~2-5 mg, solid/liquid |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the workhorse of the synthetic chemist for determining the connectivity of a molecule.[8] By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C spectra, one can piece together the carbon-hydrogen framework.[17] Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) reveal through-bond connectivities, confirming which atoms are bonded to each other.
Causality in Protocol: The sample is dissolved in a deuterated solvent to avoid overwhelming signals from the solvent's protons. It is then placed in a strong magnetic field and irradiated with radiofrequency pulses. The resulting signals provide a detailed picture of the molecule's electronic environment in solution.
Limitation: For a novel coupling product of this compound, NMR can confirm that a Suzuki coupling has occurred. However, if there is any ambiguity in regiochemistry or complex stereochemistry, NMR alone may not be sufficient for an absolute assignment without extensive, complex experiments and potentially, comparison to known analogues. It describes the molecule in solution, which may differ from its solid-state conformation.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming that a reaction has yielded a product of the expected molecular weight.[12][18] High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the elemental composition of a molecule with high accuracy, confirming its molecular formula.[11]
Causality in Protocol: A tiny amount of the sample is ionized (e.g., via electrospray ionization, ESI) and then accelerated through a magnetic or electric field. The path of the ions is deflected based on their mass-to-charge (m/z) ratio, allowing for precise mass determination.
Limitation: MS is "blind" to isomerism. Two completely different molecules—for instance, regioisomers resulting from coupling at different positions on a heterocyclic ring—will have the exact same molecular weight and elemental formula. Therefore, MS can only confirm that an isomer of the correct formula has been made, not which one.[10]
Elemental Analysis (EA)
Elemental analysis is a fundamental technique for assessing the purity of a synthesized compound.[14][15] It determines the mass percentages of carbon, hydrogen, nitrogen, and other elements in a sample.[13]
Causality in Protocol: A precisely weighed sample undergoes complete combustion in a stream of oxygen.[19] The resulting gases (CO₂, H₂O, N₂, etc.) are separated and quantified by detectors, allowing for the calculation of the elemental composition of the original sample.
Limitation: The data is only used to support a proposed structure by confirming its empirical formula.[13] Like mass spectrometry, it cannot distinguish between isomers. While crucial for establishing sample purity for publication and further testing, it offers no insight into the molecular architecture.[15]
A Synergistic Workflow for Structural Validation
The most robust approach to validating a new chemical entity is to use these techniques synergistically. A logical workflow ensures that time and resources are used efficiently, culminating in the absolute proof provided by SC-XRD.
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Methyl 6-amino-5-halonicotinates
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 6-amino-5-halonicotinates are a class of pyridine derivatives that serve as crucial building blocks in medicinal chemistry and agrochemical synthesis.[1] The identity, purity, and structural integrity of these intermediates are paramount for the successful development of target molecules. This guide provides a comprehensive spectroscopic comparison of this series of compounds (where the halogen is fluorine, chlorine, and bromine), focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy. By explaining the causality behind spectral features and providing robust, self-validating experimental protocols, this document serves as a practical reference for researchers in the field.
Introduction: The Structural Significance of Halogenation
The introduction of a halogen atom at the C-5 position of the methyl 6-aminonicotinate scaffold dramatically influences the molecule's electronic properties, lipophilicity, and potential for further functionalization. These changes are directly observable through various spectroscopic techniques. Understanding the characteristic spectral signatures imparted by each halogen is essential for reaction monitoring, quality control, and structural elucidation. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, MS, and UV-Vis data for the fluoro, chloro, and bromo analogues, providing a comparative framework for their analysis.
Molecular Structures & Spectroscopic Workflow
The systematic variation of the halogen substituent allows for a clear investigation of its electronic and steric effects on the pyridine ring system.
Caption: General workflow for the comprehensive spectroscopic analysis of Methyl 6-amino-5-halonicotinates.
Experimental Protocols
The following protocols are standardized to ensure data comparability across the different halogenated analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
This protocol is designed for acquiring high-resolution ¹H and ¹³C NMR spectra, which are fundamental for structural verification.[2]
-
Sample Preparation : Weigh approximately 10-20 mg of the halo-nicotinate sample for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.[3]
-
Dissolution : Add 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). Ensure the sample is fully dissolved; gentle vortexing may be applied.
-
Filtration : Filter the solution through a pipette containing a small glass wool or cotton plug directly into a 5 mm NMR tube to remove any particulates.[3]
-
Acquisition : Insert the sample into the NMR spectrometer. Acquire ¹H spectra with a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the analyte signals. For ¹³C NMR, a longer acquisition time will be necessary due to the low natural abundance of the ¹³C isotope.[4]
Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
Attenuated Total Reflectance (ATR) is the chosen method due to its minimal sample preparation and suitability for solid samples.[5]
-
Instrument Preparation : Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with isopropyl alcohol.[6]
-
Background Scan : Collect a background spectrum of the empty, clean ATR crystal. This is crucial to subtract the absorbance from atmospheric CO₂ and H₂O.[7]
-
Sample Application : Place a small amount of the solid halo-nicotinate sample directly onto the center of the ATR crystal.
-
Data Acquisition : Apply pressure using the instrument's anvil to ensure firm contact between the sample and the crystal.[7] Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.[3]
Mass Spectrometry (MS) Protocol
Electron Ionization (EI) is a standard technique for the analysis of relatively small, volatile organic molecules, providing a reproducible fragmentation pattern.[8][9]
-
Sample Introduction : Introduce a small quantity of the sample (typically <1 mg, dissolved in a volatile solvent like methanol or dichloromethane) into the mass spectrometer, often via a direct insertion probe or GC inlet.
-
Ionization : The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process forms a molecular ion (M⁺˙) and various fragment ions.[10]
-
Analysis : The generated ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
-
Detection : The detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.
UV-Visible (UV-Vis) Spectroscopy Protocol
-
Solution Preparation : Prepare a stock solution of the halo-nicotinate in a UV-grade solvent (e.g., ethanol or acetonitrile) at a known concentration (e.g., 1 mg/mL). From this, prepare a dilute solution (e.g., 0.01 mg/mL) to ensure the absorbance falls within the linear range of the instrument (typically < 1.5 AU).
-
Blank Measurement : Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (record a baseline).
-
Sample Measurement : Rinse and fill the cuvette with the dilute sample solution. Place the cuvette in the spectrophotometer and record the absorbance spectrum, typically over a range of 200-400 nm.
-
Data Analysis : Identify the wavelength(s) of maximum absorbance (λ_max_).
Spectroscopic Data & Comparative Analysis
While a complete experimental dataset for all analogues is not available in a single source, the following analysis is synthesized from public databases and established principles of spectroscopy.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides critical information about the electronic environment of the protons. The key signals are the two aromatic protons on the pyridine ring (H-2 and H-4), the amine protons (-NH₂), and the methyl ester protons (-OCH₃).
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm)
| Compound | H-2 (singlet) | H-4 (singlet) | -NH₂ (broad s) | -OCH₃ (singlet) |
|---|---|---|---|---|
| Parent (X=H) [11] | ~8.8 | ~8.0 | ~6.0 | ~3.9 |
| Fluoro (X=F) | ~8.5 | ~7.8 | ~6.2 | ~3.9 |
| Chloro (X=Cl) | ~8.4 | ~7.9 | ~6.4 | ~3.9 |
| Bromo (X=Br) [12] | ~8.5 | ~8.1 | ~6.5 | ~3.9 |
Note: Values for the fluoro derivative are estimated based on electronegativity trends, as publicly available experimental data is limited.[13]
Analysis & Causality:
-
Aromatic Protons (H-2, H-4) : The protons on the pyridine ring are deshielded, appearing far downfield, due to the electron-withdrawing nature of the nitrogen atom and the ring current.[2] The H-2 proton is typically the most deshielded. Halogen substitution at C-5 introduces an electron-withdrawing inductive effect, which is expected to deshield the adjacent H-4 proton. However, this is counteracted by the electron-donating resonance effect (lone pair donation) of the halogen. The net effect on chemical shifts is subtle.
-
Amine Protons (-NH₂) : The chemical shift of the amine protons is highly variable and depends on solvent, concentration, and temperature. The broadness of the signal is due to quadrupole broadening from the ¹⁴N nucleus and exchange with trace amounts of water.
-
Methyl Protons (-OCH₃) : This signal appears as a sharp singlet around 3.9 ppm and is largely unaffected by the halogen substituent at C-5, as it is several bonds away.
¹³C NMR Spectroscopy
¹³C NMR reveals the carbon skeleton. The electronegativity of the halogen has a direct and pronounced effect on the chemical shift of the carbon to which it is attached (C-5).
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon | Fluoro (X=F) | Chloro (X=Cl) | Bromo (X=Br) |
|---|---|---|---|
| C-2 | ~148 | ~147 | ~147 |
| C-3 | ~140 | ~142 | ~145 |
| C-4 | ~108 | ~107 | ~107 |
| C-5 | ~135 (d, ¹J_CF_ ≈ 240 Hz) | ~110 | ~98 |
| C-6 | ~158 | ~157 | ~157 |
| C=O | ~165 | ~165 | ~165 |
| -OCH₃ | ~52 | ~52 | ~52 |
Note: Values are estimated based on typical shifts for substituted pyridines and halogenated aromatics, as compiled experimental data is scarce.[14]
Analysis & Causality:
-
C-5 (Halogenated Carbon) : This is the most informative signal. The chemical shift of C-5 is highly dependent on the halogen. For the bromo compound, the "heavy atom effect" shifts the signal significantly upfield. Conversely, the high electronegativity of fluorine would place the C-5 signal further downfield. A key diagnostic feature for the fluoro derivative is the large one-bond coupling constant (¹J_CF_), which splits the C-5 signal into a doublet.[15]
-
Other Ring Carbons : The effect of the halogen on the other ring carbons is less pronounced but follows predictable trends based on inductive and resonance effects.
Infrared (IR) Spectroscopy
The IR spectrum is used to identify key functional groups.
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Vibration | Expected Range | Description |
|---|---|---|
| N-H Stretch | 3450 - 3300 | Two bands (asymmetric & symmetric) for the primary amine. |
| C-H Stretch (Aromatic) | 3100 - 3000 | Stretching of the C-H bonds on the pyridine ring. |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Stretching of the C-H bonds of the methyl group. |
| C=O Stretch (Ester) | 1730 - 1710 | Strong, sharp absorption characteristic of the ester carbonyl.[16] |
| N-H Bend (Scissoring) | 1650 - 1600 | In-plane bending of the primary amine. |
| C=C / C=N Stretch | 1600 - 1450 | Multiple bands from the pyridine ring vibrations.[17] |
| C-O Stretch (Ester) | 1300 - 1100 | Strong absorption from the ester C-O single bond. |
| C-X Stretch | 1150 - 1000 (C-F) 850 - 550 (C-Cl) 690 - 515 (C-Br) | The position of the carbon-halogen stretch is diagnostic but can be difficult to assign in the complex fingerprint region. |
Analysis & Causality: The IR spectra of all three compounds will be broadly similar, dominated by the strong C=O stretch of the ester and the N-H stretches of the amine. The primary difference will be in the fingerprint region (< 1400 cm⁻¹), where the C-X stretching vibration appears. The frequency of this vibration decreases with the increasing mass of the halogen (F > Cl > Br). This region can confirm the presence of the halogen but specific assignment requires careful comparison with reference spectra.[18]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pathways.[19]
Caption: Common fragmentation pathways for Methyl 6-amino-5-halonicotinates under EI-MS conditions.
Analysis & Causality:
-
Molecular Ion (M⁺˙) : This is the most important peak, confirming the molecular weight. For the chloro and bromo compounds, the molecular ion will appear as a pair of peaks (M⁺˙ and M+2⁺˙) due to the natural isotopic abundance of ³⁵Cl/³⁷Cl (approx. 3:1 ratio) and ⁷⁹Br/⁸¹Br (approx. 1:1 ratio).[20] This isotopic signature is a definitive diagnostic tool for the presence of chlorine or bromine.
-
Fragmentation : Common fragmentation pathways involve the loss of radicals from the ester group.[21] The loss of a methoxy radical (·OCH₃, 31 Da) is very common. Loss of the entire carbomethoxy group (·CO₂CH₃, 59 Da) is also possible. Cleavage of the C-X bond can also occur, though its likelihood depends on the bond strength (C-F > C-Cl > C-Br).
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within the molecule. The pyridine ring and its substituents constitute a conjugated system that absorbs in the UV region.
Analysis & Causality: Nicotinic acid derivatives typically show two main absorption bands corresponding to π → π* transitions.[22] For Methyl 6-aminonicotinate (the parent compound), these transitions occur around 230 nm and 320 nm. The introduction of a halogen at the C-5 position, with its lone pairs of electrons, acts as an auxochrome. This is expected to cause a bathochromic (red) shift in the absorption maxima. The extent of this shift will depend on the ability of the halogen's lone pairs to participate in resonance with the pyridine π-system. The transitions are influenced by the interplay of the electron-donating amino group and the halogen substituent.
Conclusion
The spectroscopic analysis of Methyl 6-amino-5-halonicotinates reveals a series of predictable and diagnostic trends.
-
NMR spectroscopy is invaluable for confirming the substitution pattern, with ¹³C NMR being particularly useful for identifying the specific halogen through the chemical shift of C-5 and, in the case of fluorine, a large ¹J_CF_ coupling constant.
-
IR spectroscopy confirms the presence of the key amine and ester functional groups, with subtle differences in the fingerprint region indicating the carbon-halogen bond.
-
Mass Spectrometry provides unambiguous confirmation of the molecular weight and the identity of chlorine or bromine through their characteristic isotopic patterns.
-
UV-Vis spectroscopy illustrates the influence of the halogen auxochrome on the electronic structure of the pyridine chromophore.
Together, these techniques provide a robust and self-validating toolkit for the comprehensive characterization of this important class of chemical intermediates.
References
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Mikaia, A. et al. (2023). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. ResearchGate. [Link]
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Edubirdie. (n.d.). FTIR-ATR | Study Guide. [Link]
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Mihovilovic, M. D., & Stanetty, P. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
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Jorabchi, K. et al. (n.d.). Decoding the infrared spectra changes upon formation of molecular complexes: the case of halogen bonding in pyridine. [Link]
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ResearchGate. (n.d.). UV spectra of Nicotinic acid (a) control and (b) treated. [Link]
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National Center for Biotechnology Information. (n.d.). Methyl 6-aminonicotinate. PubChem Compound Database. [Link]
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Trade Science Inc. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals. [Link]
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Starna Scientific. (n.d.). Nicotinic Acid (210-260 nm). [Link]
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YouTube. (2022). Lec-36 || Mass fragmentation pattern of alkyl halides || Alpha cleavage || Isotopic peaks. [Link]
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MDPI. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
-
Chemistry LibreTexts. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups. [Link]
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Tugarinov, V., & Kay, L. E. (2010). Selective 1H- 13C NMR spectroscopy of methyl groups in residually protonated samples of large proteins. Journal of Biomolecular NMR. [Link]
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National Center for Biotechnology Information. (n.d.). Methyl 6-amino-5-bromonicotinate. PubChem Compound Database. [Link]
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A Comparative Guide to Alternative Building Blocks for the Synthesis of 5,6-Disubstituted Nicotinates
The 5,6-disubstituted nicotinate scaffold is a privileged motif in medicinal chemistry and agrochemical research, forming the core of numerous biologically active compounds. The strategic placement of substituents on the pyridine ring is crucial for modulating pharmacological activity, selectivity, and pharmacokinetic properties. Consequently, the development of efficient and versatile synthetic routes to access these complex structures is of paramount importance. This guide provides an in-depth comparison of alternative building blocks and synthetic strategies for the construction of 5,6-disubstituted nicotinates, moving beyond traditional methods to encompass modern catalytic and multicomponent reactions. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to empower researchers in drug development and chemical synthesis.
De Novo Ring Construction: Cycloaddition Strategies
The construction of the pyridine ring from acyclic precursors, or de novo synthesis, offers a powerful approach to introduce desired substitution patterns from the outset. Among these methods, cycloaddition reactions are particularly elegant, forming multiple carbon-carbon and carbon-nitrogen bonds in a single step.
Transition Metal-Catalyzed [2+2+2] Cycloaddition
A highly convergent and atom-economical strategy for pyridine synthesis is the transition metal-catalyzed [2+2+2] cycloaddition of nitriles with two alkyne molecules.[1] This method allows for the rapid assembly of polysubstituted pyridines with excellent control over the substitution pattern. The choice of catalyst (e.g., cobalt, ruthenium, nickel) is critical as it influences the reaction conditions and functional group tolerance.[1][2]
Causality of Experimental Design: The core principle of this reaction involves the oxidative cyclization of two alkyne units and a nitrile on a metal center to form a metallacyclopentadiene intermediate, which then undergoes reductive elimination to furnish the pyridine ring. The nitrile serves as the N1 and C2 source of the resulting nicotinate derivative. The substituents at positions 5 and 6 are derived from one of the alkyne coupling partners.
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A Senior Application Scientist's Guide to Catalyst Systems for Halonicotinate Coupling
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Halonicotinate Coupling
The pyridine ring is a cornerstone of modern medicinal chemistry, appearing in a vast array of blockbuster drugs. Within this class, nicotinate esters and their derivatives serve as critical building blocks. The ability to selectively functionalize the pyridine core via cross-coupling reactions is paramount for generating molecular diversity in drug discovery programs. Halonicotinates, particularly the more cost-effective but less reactive chloro- and bromo-derivatives, are key starting materials. The choice of catalyst system for coupling these substrates is not trivial; it is a critical decision that dictates reaction efficiency, substrate scope, functional group tolerance, and ultimately, the economic viability of a synthetic route.
This guide provides a head-to-head comparison of the dominant catalyst systems—centered on Palladium, Nickel, and Copper—for the coupling of halonicotinates. We will move beyond a simple recitation of protocols to dissect the mechanistic underpinnings and rationale behind catalyst selection, empowering you to make informed decisions for your specific synthetic challenges.
Palladium-Based Systems: The Versatile Workhorse
Palladium catalysis is the undisputed gold standard for a wide range of cross-coupling reactions, prized for its broad functional group tolerance and predictable reactivity.[1][2][3] For halonicotinates, Pd-based systems excel in forming C-C and C-N bonds, which are fundamental transformations in medicinal chemistry.
Mechanistic Rationale: The Pd(0)/Pd(II) Catalytic Cycle
The majority of palladium-catalyzed couplings proceed through a well-established Pd(0)/Pd(II) cycle. The choice of ligand is crucial as it modulates the electron density and steric environment of the palladium center, directly influencing the efficiency of each step. Bulky, electron-rich phosphine ligands, for instance, are known to accelerate the rate-limiting oxidative addition and the final reductive elimination steps.[4]
Caption: Experimental workflow for Suzuki coupling.
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the ethyl 2-chloronicotinate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and anhydrous potassium phosphate (K₃PO₄) (2.5 equiv).
-
Inerting: Seal the flask with a septum, and purge with high-purity argon for 10 minutes.
-
Catalyst & Solvent Addition: Under a positive pressure of argon or inside a glovebox, add the SPhos-G3 precatalyst (1 mol %). Add anhydrous 1,4-dioxane (to achieve a 0.2 M concentration of the limiting reagent).
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting halonicotinate is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate. Transfer the filtrate to a separatory funnel and wash sequentially with water and saturated aqueous sodium chloride (brine).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired coupled product.
Conclusion and Catalyst Selection Guide
The choice of catalyst for halonicotinate coupling is a multi-factorial decision guided by the specific goals of the synthesis.
-
Choose Palladium when: Versatility, broad functional group tolerance, and reliable, well-understood reactivity are paramount. It is the go-to choice for most small-scale and discovery applications.
-
Choose Nickel when: Cost is a major driver, you are working with less reactive aryl chlorides on a large scale, or you are performing a reductive cross-electrophile coupling.
-
Choose Copper when: The primary goal is forming C-O or C-N bonds, and cost is the most critical factor. Modern copper systems offer impressive performance for these specific transformations.
By understanding the fundamental strengths and weaknesses of each metal-based system, researchers can strategically select the optimal catalyst to accelerate their drug discovery and development efforts, transforming simple halonicotinate building blocks into complex, high-value molecules.
References
- Current time information in Denbighshire, GB. Google Search.
-
Negishi Coupling. NROChemistry. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Negishi coupling. Wikipedia. [Link]
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Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK. [Link]
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Negishi Coupling. Organic Chemistry Portal. [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Sonogashira Coupling. Organic Chemistry Portal. [Link]
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Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]
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Suzuki Cross-Coupling. J&K Scientific LLC. [Link]
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Synthesis Workshop: Nickel-catalyzed Domino Reactions with Kirsten Hewitt (Episode 84). YouTube. [Link]
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Sonogashira cross-coupling reaction. YouTube. [Link]
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Palladium-Catalyzed Coupling of Acid Chlorides with Organotin Reagents: Ethyl ( E )-4-(4-Nitrophenyl)-4-Oxo-2-Butenoate. ResearchGate. [Link]
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17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [Link]
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Nickel-catalyzed reductive coupling of alkyl halides with other electrophiles: concept and mechanistic considerations. Organic Chemistry Frontiers (RSC Publishing). [Link]
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Light-Promoted Nickel-Catalyzed C-O/C-N Coupling of Aryl Halides with Carboxylic Acids and Sulfonamides. PubMed. [Link]
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Copper Cross-coupling by a Noncanonical Mechanism with Prof. Connor Delaney. YouTube. [Link]
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A Comparative Guide to the Reaction Kinetics of Halopyridine Substrates in Nucleophilic Aromatic Substitution
For researchers, scientists, and drug development professionals, the selection of an appropriate halopyridine substrate is a critical decision in the synthesis of a vast array of pharmaceuticals and functional materials. The reactivity of these substrates in nucleophilic aromatic substitution (SNAr) reactions is a nuanced interplay of electronic and steric factors. This guide provides an in-depth analysis of the reaction kinetics of different halopyridine substrates, supported by experimental data, to empower informed decisions in synthetic route design and optimization.
The Crucial Role of Halopyridines and the SNAr Mechanism
Halopyridines are privileged structural motifs in medicinal chemistry, appearing in numerous blockbuster drugs. Their utility often stems from their ability to undergo nucleophilic aromatic substitution (SNAr), a powerful tool for forging carbon-heteroatom and carbon-carbon bonds. The SNAr reaction of halopyridines proceeds through a two-step addition-elimination mechanism. The initial, and typically rate-determining, step involves the attack of a nucleophile on the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The second, faster step is the expulsion of the halide ion to restore the aromaticity of the pyridine ring.
The stability of the Meisenheimer complex is paramount in dictating the reaction rate. The electron-withdrawing nature of the pyridine nitrogen atom plays a crucial role in stabilizing this intermediate, particularly when the substitution occurs at the 2- (ortho) and 4- (para) positions.[2]
General mechanism for Nucleophilic Aromatic Substitution (SNAr) of halopyridines.
Positional Reactivity: The Decisive Influence of the Nitrogen Atom
The position of the halogen atom on the pyridine ring has a profound impact on the substrate's reactivity in SNAr reactions. The generally accepted order of reactivity is:
4-Halopyridine > 2-Halopyridine >> 3-Halopyridine
This trend is a direct consequence of the ability of the pyridine nitrogen to stabilize the negative charge of the Meisenheimer intermediate. For substitution at the 4- and 2-positions, the negative charge can be delocalized onto the electronegative nitrogen atom through resonance, which provides significant stabilization and thus accelerates the reaction.[2] In contrast, nucleophilic attack at the 3-position does not allow for this direct resonance stabilization by the nitrogen atom, resulting in a much higher energy intermediate and a consequently dramatically slower reaction rate. For most practical purposes, 3-halopyridines are considered unreactive in SNAr reactions unless the ring is further activated by strongly electron-withdrawing groups.
The Halogen Leaving Group Effect: A Tale of Two Trends
In SNAr reactions, the nature of the halogen leaving group significantly influences the reaction rate. The commonly observed reactivity order, often referred to as the "element effect," is:
F > Cl > Br > I
This trend is counterintuitive when considering bond strengths (C-F is the strongest) but is rationalized by the rate-determining step of the reaction.[3] In the formation of the Meisenheimer complex, the high electronegativity of fluorine strongly stabilizes the developing negative charge on the ring through an inductive effect, thereby lowering the activation energy of this step.[1]
However, this reactivity order can be inverted under specific circumstances. When the expulsion of the leaving group becomes the rate-determining step, the reactivity follows the order of leaving group ability, which is the inverse of the carbon-halogen bond strength:
I > Br > Cl > F
This shift in the rate-determining step is often observed with highly charged and localized nucleophiles, such as thiolates.[1]
Comparative Kinetic Data
The following tables summarize experimental data on the reaction kinetics of different halopyridine substrates. It is important to note that direct comparison of absolute rate constants between different studies can be challenging due to variations in reaction conditions.
Table 1: Relative Reactivity of 2-Halopyridines with Different Nucleophiles
| Halopyridine (2-X-Py) | Nucleophile | Solvent | Relative Rate (krel) | Reactivity Order |
| 2-Fluoropyridine | Sodium Ethoxide | Ethanol | 320 | F > Cl |
| 2-Chloropyridine | Sodium Ethoxide | Ethanol | 1 | |
| 2-Fluoropyridine | Sodium Thiophenoxide | HMPA | - | I > Br > Cl > F[1] |
| 2-Chloropyridine | Sodium Thiophenoxide | HMPA | - | |
| 2-Bromopyridine | Sodium Thiophenoxide | HMPA | - | |
| 2-Iodopyridine | Sodium Thiophenoxide | HMPA | - |
Note: Relative rates are approximate and intended for comparative purposes. The exact values can vary with specific reaction conditions.[1]
Table 2: Kinetic Parameters for SNAr of 2-Substituted N-Methylpyridinium Ions with Piperidine in Methanol at 25°C
| Substrate | k (103 M-2s-1) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | Reactivity Order |
| 2-Fluoro-N-methylpyridinium | 1.83 | 14.6 | -15.4 | F ≈ Cl ≈ Br ≈ I[4] |
| 2-Chloro-N-methylpyridinium | 1.80 | 12.0 | -23.8 | |
| 2-Bromo-N-methylpyridinium | 1.82 | 13.9 | -17.8 | |
| 2-Iodo-N-methylpyridinium | 1.82 | 14.9 | -14.4 |
Data sourced from Bowler et al. The reactions are first-order in substrate and second-order in piperidine.[4]
The data for N-methylpyridinium ions reveals a fascinating departure from the typical element effect. In this system, the rates for all four halogens are nearly identical. This is attributed to a change in the rate-determining step, which is proposed to be the deprotonation of the addition intermediate.[4] This highlights the critical importance of understanding the specific reaction mechanism when predicting reactivity trends.
Experimental Protocol: Kinetic Analysis via UV-Vis Spectrophotometry
Accurate determination of reaction kinetics is essential for a quantitative comparison of substrate reactivity. A common and reliable method is UV-Vis spectrophotometry, which can be used to monitor the progress of a reaction under pseudo-first-order conditions.
1. Reagent Preparation:
-
Prepare a stock solution of the halopyridine substrate (e.g., 10 mM in a suitable solvent like acetonitrile or DMSO).
-
Prepare a series of buffer solutions containing the nucleophile at various concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M). The nucleophile should be in large excess (at least 10-fold) compared to the substrate to ensure pseudo-first-order conditions.
2. Instrumentation Setup:
-
Set up a UV-Vis spectrophotometer equipped with a thermostatted cuvette holder to maintain a constant temperature (e.g., 25.0 ± 0.1°C).
-
Determine the wavelength of maximum absorbance (λmax) for the expected substitution product. The starting halopyridine should have minimal absorbance at this wavelength.
3. Kinetic Measurement:
-
Equilibrate the cuvette containing the nucleophile solution in the thermostatted cell holder.
-
Initiate the reaction by injecting a small volume of the halopyridine stock solution into the cuvette and mix rapidly.
-
Immediately start recording the absorbance at the predetermined λmax as a function of time. Continue data collection until the reaction is complete (i.e., the absorbance value plateaus).
4. Data Analysis:
-
The observed pseudo-first-order rate constant (kobs) is determined by fitting the absorbance vs. time data to a first-order exponential equation: At = A∞ - (A∞ - A0)e-kobst.
-
Repeat the experiment for each concentration of the nucleophile.
-
The second-order rate constant (k2) is determined from the slope of a plot of kobs versus the concentration of the nucleophile ([Nu]).
Logical relationships between substrate structure, mechanistic factors, and reaction rate.
References
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Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - NIH. [Link]
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The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions - ResearchGate. [Link]
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A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors - ChemRxiv. [Link]
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The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC - NIH. [Link]
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Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer. - Reddit. [Link]
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Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I) - PMC - PubMed Central. [Link]
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Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? [Link]
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Determination of Rate Constants in Second-Order Kinetics Using UV-Visible Spectroscopy. [Link]
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A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G. [Link]
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A Senior Application Scientist's Guide to Iodo- vs. Bromo-Nicotinate Precursors: A Cost-Benefit Analysis for Modern Synthesis
For researchers, medicinal chemists, and process development scientists, the selection of starting materials is a critical decision point that profoundly impacts reaction efficiency, scalability, and overall project cost. Nicotinate esters, core scaffolds in numerous pharmaceuticals and agrochemicals, are frequently functionalized using palladium-catalyzed cross-coupling reactions.[1][2][3] The choice between an iodo- or bromo-nicotinate precursor for these transformations is not merely a matter of substitution; it is a strategic decision with significant downstream consequences.
This guide provides an in-depth, data-driven comparison of iodo- and bromo-nicotinate precursors. Moving beyond simple reactivity trends, we will explore the mechanistic underpinnings of their performance, present a clear cost-benefit analysis, and offer actionable experimental protocols to inform your selection process.
The Fundamental Difference: Carbon-Halogen Bond Properties
The divergent behavior of iodo- and bromo-nicotinates in cross-coupling reactions is rooted in the intrinsic properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is significantly weaker and longer than the carbon-bromine (C-Br) bond.
| Property | C-Br Bond (in Aryl Halides) | C-I Bond (in Aryl Halides) | Causality & Implication |
| Bond Dissociation Energy | ~285 kJ/mol | ~213 kJ/mol | The lower C-I bond energy means less energy is required to cleave it. This directly facilitates the initial, often rate-determining, oxidative addition step in catalytic cycles.[4][5] |
| Reactivity Trend | Good | Excellent | In palladium-catalyzed reactions, the general reactivity order is R-I > R-OTf > R-Br >> R-Cl.[6][7][8] This makes iodo-nicotinates the more reactive coupling partner. |
| Cost | Lower | Higher | Bromo-nicotinates are generally more accessible and significantly less expensive than their iodo- counterparts, a critical factor in process development and scale-up. |
This fundamental difference in bond energy is the primary driver for the observed reactivity gap.
The Heart of the Matter: The Oxidative Addition Step
In the majority of palladium-catalyzed cross-coupling reactions—including the Suzuki, Heck, and Buchwald-Hartwig reactions—the catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex.[6][9][10] This step, where the palladium center inserts itself into the carbon-halogen bond, is frequently the rate-determining step of the entire process.[6][11]
The weaker C-I bond of an iodo-nicotinate presents a lower activation energy barrier for this insertion compared to the more robust C-Br bond.[12] This translates directly to faster reaction kinetics.
The key takeaway is that the choice of halogen directly impacts the kinetics of the first and most critical step in the catalytic process.
Performance in Key Cross-Coupling Reactions
While the reactivity trend (I > Br) is general, its practical implications vary across different reaction types. Iodo-nicotinates consistently allow for milder conditions, lower catalyst loadings, and shorter reaction times.
Suzuki-Miyaura Coupling
A cornerstone of C-C bond formation, the Suzuki reaction is highly sensitive to the nature of the halide.[13]
| Parameter | Iodo-Nicotinate Precursor | Bromo-Nicotinate Precursor |
| Catalyst Loading | Typically 0.5 - 2 mol% | Typically 2 - 5 mol% or higher |
| Temperature | Often room temperature to 60 °C | Typically 80 - 110 °C |
| Reaction Time | 1 - 4 hours | 6 - 24 hours |
| Common Issues | Potential for side reactions if substrate is unstable at RT | De-bromination, sluggish conversion, higher catalyst cost |
Buchwald-Hartwig Amination
This powerful C-N bond-forming reaction is essential for synthesizing aryl amines, which are prevalent in pharmaceuticals.[14][15]
| Parameter | Iodo-Nicotinate Precursor | Bromo-Nicotinate Precursor |
| Ligand Choice | Tolerant of a wider range of phosphine ligands | Often requires more electron-rich, bulky phosphine ligands |
| Base | Can often proceed with weaker bases (e.g., K₃PO₄) | Frequently requires strong bases (e.g., NaOtBu, LHMDS) |
| Yields | Generally high, even with sterically hindered amines | Can be lower, especially with challenging amine partners |
Heck Reaction
Used to form substituted alkenes, the Heck reaction also benefits from the enhanced reactivity of iodide precursors.[16][17]
| Parameter | Iodo-Nicotinate Precursor | Bromo-Nicotinate Precursor |
| Additives | Often requires no special additives | May require phase-transfer catalysts (e.g., TBAB) for good conversion |
| Selectivity | High regioselectivity is typically observed | Can be prone to side reactions like hydrodehalogenation[18] |
| Reaction Rate | Markedly faster than with bromo- substrates | Slower, often requiring extended heating[19] |
The Economic Equation: A Cost-Benefit Analysis
The primary advantage of bromo-nicotinates is their significantly lower purchase price. However, the true cost of a process extends beyond the starting material price.
| Cost Factor | Iodo-Nicotinate | Bromo-Nicotinate | Analysis |
| Precursor Cost (per mole) | High[20] | Low[21] | Bromo-nicotinates are the clear winner on initial outlay. For large-scale campaigns, this is a major consideration. |
| Catalyst & Ligand Cost | Lower catalyst/ligand loading often possible. | Higher loading often required, potentially with more expensive, specialized ligands. | The cost savings from using less palladium and ligand with an iodo-precursor can partially offset the higher initial price, especially at scale. |
| Energy & Throughput | Milder conditions (lower temp, shorter time) reduce energy costs and increase reactor throughput. | Harsher conditions (higher temp, longer time) increase energy costs and reduce the number of batches that can be run in a given time. | For a manufacturing setting, faster cycle times mean higher productivity and lower operational costs, a significant benefit favoring the iodo-precursor. |
| Process Robustness & Yield | Generally higher yields and fewer side reactions lead to a more robust process and easier purification. | Risk of incomplete conversion or side reactions (e.g., dehalogenation) can lower yield and increase purification costs. | A higher, more consistent yield with simpler purification can lead to substantial cost savings in downstream processing, favoring the iodo-precursor. |
| Waste Generation | Lower catalyst loading reduces heavy metal waste. | Higher catalyst loading increases heavy metal waste streams, which are costly to manage. | From a green chemistry and waste disposal cost perspective, the lower catalyst usage associated with iodo-nicotinates is advantageous. |
Decision Framework: Which Precursor Should You Choose?
The optimal choice depends on the specific goals of your project. This workflow can guide your decision-making process.
Experimental Protocols
The following protocols are representative examples for a Suzuki-Miyaura coupling. They are designed to be self-validating systems, where successful coupling provides evidence of the chosen conditions' efficacy.
Protocol 1: High-Reactivity Coupling using Methyl 6-Iodonicotinate
Objective: To achieve rapid C-C bond formation under mild conditions, ideal for early-stage discovery chemistry with precious building blocks.
Materials:
-
Methyl 6-iodonicotinate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.02 equiv, 2 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture), deoxygenated
-
Argon atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add methyl 6-iodonicotinate, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the deoxygenated 1,4-dioxane/water solvent mixture via syringe.
-
Stir the resulting mixture at 60 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the coupled product.
Protocol 2: Cost-Effective Coupling using Methyl 6-Bromonicotinate
Objective: To achieve C-C bond formation with a more economical precursor, suitable for scale-up evaluation where reaction conditions can be optimized.
Materials:
-
Methyl 6-bromonicotinate (1.0 equiv)
-
Arylboronic acid (1.3 equiv)
-
Pd₂(dba)₃ (0.02 equiv, 2 mol% Pd)
-
SPhos (0.08 equiv, 8 mol%)
-
K₃PO₄ (2.5 equiv)
-
Toluene/Water (10:1 mixture), deoxygenated
-
Argon atmosphere
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add methyl 6-bromonicotinate, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Add the deoxygenated toluene/water solvent mixture via cannula.
-
Heat the resulting mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may require 8-16 hours for full conversion.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the coupled product.
Conclusion
The choice between iodo- and bromo-nicotinate precursors is a classic trade-off between reactivity and raw material cost.
-
Iodo-nicotinates offer superior reactivity, leading to milder conditions, faster reactions, and often higher and more robust yields. They are the precursor of choice for rapid lead generation in discovery chemistry, for substrates with sensitive functional groups, and when the overall process cost (including energy, throughput, and purification) is prioritized over initial material cost.
-
Bromo-nicotinates provide a significant upfront cost advantage, making them an attractive option for large-scale synthesis and when cost-of-goods is the paramount concern. However, unlocking their potential requires more aggressive reaction conditions and careful optimization to mitigate risks of lower yields and side reactions.
A thorough analysis that considers the entire manufacturing process—from starting material procurement to final product purification—is essential for making the most economically and scientifically sound decision for your project.
References
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NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
ResearchGate. Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes. [Link]
-
Inorganic Chemistry Frontiers (RSC Publishing). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. [Link]
-
PubMed. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. [Link]
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Wikipedia. Heck reaction. [Link]
-
ResearchGate. Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. [Link]
-
HDH Chemicals. 6-Bromomethyl-nicotinic acid ethyl ester, min 95%, 1 gram. [Link]
-
AOBChem USA. 4-Bromo-nicotinic acid methyl ester hydrobromide. [Link]
-
Journal of the American Chemical Society. Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
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NIH. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. [Link]
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Filo. Explain the reactivity and relative strength of C–halogen bonds in the fo... [Link]
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PubMed. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. [Link]
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Semantic Scholar. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. [Link]
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ResearchGate. Nicotinic acid derivatives: Application and uses, review. [Link]
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RSC Publishing. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. [Link]
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HDH Chemicals. 2-Iodo-isonicotinic acid methyl ester, min 95%, 1 gram. [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
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YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
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ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Link]
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Organic Chemistry Portal. Heck Reaction. [Link]
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Chemistry LibreTexts. Heck Reaction. [Link]
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NIH. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. [Link]
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ResearchGate. Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. [Link]
-
ResearchGate. Control of Pd leaching in Heck reactions of bromoarenes catalyzed by Pd supported on activated carbon. [Link]
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Quora. What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. [Link]
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A Senior Application Scientist's Guide to the Structural Confirmation of Novel Compounds Derived from Methyl 6-amino-5-iodonicotinate
For researchers, medicinal chemists, and professionals in drug development, the synthesis of a novel compound is merely the first step. The subsequent, and arguably more critical, phase is the unambiguous confirmation of its molecular structure. An erroneous structural assignment can lead to the misinterpretation of biological data, wasted resources, and significant delays in the drug discovery pipeline. Unambiguous structural elucidation is therefore a cornerstone of chemical and pharmaceutical research.[1]
Methyl 6-amino-5-iodonicotinate is a versatile starting material, a scaffold ripe with potential for creating diverse libraries of compounds through modifications at its amino and iodo functionalities. These nicotinic acid derivatives are of significant interest due to their wide range of biological activities.[2][3] This guide provides an in-depth, integrated analytical workflow for the robust structural confirmation of novel compounds synthesized from this scaffold. We will move beyond simple procedural lists to explain the causality behind our experimental choices, ensuring a self-validating and scientifically rigorous approach.
The Integrated Analytical Workflow: A Multi-Technique Approach
Confirming a novel structure is not a linear process but a puzzle solved by assembling evidence from multiple, complementary analytical techniques. Each method provides a unique piece of information, and only by integrating these data can we build a conclusive and irrefutable structural model. The following workflow illustrates the logical progression from initial reaction monitoring to absolute structural determination.
Caption: Integrated workflow for novel compound structure confirmation.
Mass Spectrometry: From Confirmation to Composition
Mass spectrometry (MS) is a cornerstone technique in drug discovery, indispensable for characterizing compounds from initial screening to metabolic studies.[4][5] Its primary role in our workflow is to provide the molecular weight and, ultimately, the elemental composition of the synthesized molecule.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Expertise & Causality: Immediately following synthesis, LC-MS is the workhorse for rapid analysis. It confirms the presence of a product with the expected molecular weight while simultaneously assessing its purity. For derivatives of this compound, we expect to see a clear isotopic pattern for the iodine atom (a monoisotopic element at m/z 126.9), which serves as an initial check that the iodo-group is retained if it was not the site of reaction.
-
Trustworthiness: The UV chromatogram from the LC provides an orthogonal purity assessment to the mass data. A single, sharp chromatographic peak coinciding with the expected mass provides high confidence in the sample's suitability for more detailed analysis.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Dissolve ~0.1 mg of the crude or purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a standard reverse-phase C18 column.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is typical. For example, a linear gradient from 5% B to 95% B over 10 minutes.
-
MS Detector: Use an electrospray ionization (ESI) source in positive ion mode, as the pyridine nitrogen is readily protonated. Scan a mass range from m/z 100 to 1000.
-
Data Analysis: Integrate the UV chromatogram to assess purity. Analyze the mass spectrum for the [M+H]⁺ ion corresponding to the expected product.
High-Resolution Mass Spectrometry (HRMS)
-
Expertise & Causality: While LC-MS confirms the nominal mass, HRMS provides the exact mass with high precision (typically <5 ppm).[6] This accuracy is critical for determining a unique and unambiguous molecular formula. For halogenated compounds, the high mass accuracy allows for confident differentiation between elements that have similar nominal masses.
-
Trustworthiness: Modern HRMS instruments, like Orbitrap or FT-ICR systems, provide such high mass accuracy and resolving power that the generated molecular formula is highly reliable, forming a foundational piece of evidence for the proposed structure.[6][7]
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the purified compound in a high-purity solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infusion: Directly infuse the sample into the ESI source to maximize signal and avoid chromatographic effects.
-
Data Acquisition: Acquire data in positive ion mode over a narrow mass range centered on the expected [M+H]⁺ ion.
-
Data Analysis: Use the instrument's software to calculate the molecular formula based on the measured exact mass and isotopic pattern. The software should report the mass error in parts per million (ppm). A match with an error of <5 ppm is considered excellent evidence.
| Parameter | Low-Resolution MS (LC-MS) | High-Resolution MS (HRMS) |
| Primary Use | Reaction monitoring, Purity check | Molecular formula determination |
| Mass Accuracy | ~0.1 Da | <0.001 Da (<5 ppm) |
| Information Yield | Nominal Molecular Weight | Exact Mass, Elemental Composition |
| Confidence Level | Moderate (Confirmatory) | High (Definitive Formula) |
| Caption: Comparison of Low-Resolution and High-Resolution Mass Spectrometry. |
NMR Spectroscopy: The Architectural Blueprint
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides a complete architectural blueprint by mapping the carbon-hydrogen framework and showing the connectivity between atoms. For substituted nicotinates, NMR is essential to determine the exact position of new functional groups.
Caption: How 2D NMR experiments map molecular connectivity.
1D NMR (¹H and ¹³C)
-
Expertise & Causality: ¹H NMR provides information on the number and type of proton environments, while ¹³C NMR does the same for the carbon skeleton.[8] For a derivative of this compound, the two aromatic protons on the pyridine ring are key reporters. Their chemical shifts and coupling patterns will change predictably upon substitution, allowing us to infer the reaction's outcome. For example, a Suzuki coupling at the 5-iodo position would result in the appearance of new aromatic signals and a change in the chemical shifts of the adjacent ring protons.
-
Trustworthiness: The self-consistency of the data is key. The number of signals in the ¹³C spectrum should match the carbon count from the HRMS-derived formula. The integration of the ¹H signals should correspond to the number of protons in that formula.
2D NMR (COSY, HSQC, HMBC)
-
Expertise & Causality: When 1D spectra become complex or ambiguous, 2D NMR is essential.[9]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This helps to piece together spin systems, like the protons of an alkyl chain or adjacent protons on an aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This is the definitive way to assign carbon resonances.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for novel structures. It shows correlations between protons and carbons over two or three bonds. This allows us to connect the different fragments identified by COSY, often across quaternary (non-protonated) carbons or heteroatoms, revealing the complete molecular skeleton.[10]
-
-
Trustworthiness: The combined data from these experiments should allow for the unambiguous assignment of every proton and carbon in the molecule, leaving no doubt as to its connectivity. The proposed structure must be consistent with all observed correlations.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition:
-
Acquire a standard ¹H spectrum.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Acquire standard 2D COSY, HSQC, and HMBC experiments. The HMBC experiment should be optimized to detect long-range couplings (typically 8-10 Hz).
-
-
Data Analysis:
-
Assign the ¹H and ¹³C signals using the combination of 1D and 2D data.
-
Use COSY to connect adjacent protons.
-
Use HSQC to link protons to their attached carbons.
-
Use HMBC to piece the fragments together and confirm the positions of substituents on the nicotinic acid core.
-
| Experiment | Question Answered | Example Application for Nicotinate Derivative |
| ¹H NMR | How many types of protons are there and what are their environments? | Confirms the presence of the two pyridine ring protons and any new protons from added substituents. |
| ¹³C NMR | How many types of carbons are there? | Verifies the total carbon count against the molecular formula. |
| COSY | Which protons are adjacent to each other? | Establishes connectivity within a newly added alkyl or aryl group. |
| HSQC | Which proton is attached to which carbon? | Unambiguously assigns the chemical shifts of protonated carbons in the pyridine ring. |
| HMBC | How are the different spin systems connected? | Shows a correlation from the amino proton (N-H) to the C5 and C6 carbons, confirming its position. |
| Caption: Role of different NMR experiments in structure elucidation. |
Single-Crystal X-ray Crystallography: The Absolute Proof
-
Expertise & Causality: While NMR and MS provide a robust model of the molecular structure, single-crystal X-ray crystallography provides the ultimate, unambiguous proof.[11][12] It generates a 3D model of the molecule as it exists in the crystal lattice, definitively showing the connectivity, bond lengths, bond angles, and, crucially, the absolute stereochemistry if chiral centers are present.[13][14][15]
-
Trustworthiness: A high-quality crystal structure with a good refinement factor (R-factor) is considered irrefutable evidence in the scientific community and is often required for high-impact publications and patent applications.
Experimental Protocol: Crystallization and X-ray Diffraction
-
Crystallization Screening: This is the most challenging step. The goal is to slowly precipitate the compound from a supersaturated solution to form well-ordered single crystals.
-
Dissolve the highly purified compound in a minimal amount of a good solvent.
-
Use techniques like slow evaporation, vapor diffusion (good solvent diffusing into a poor solvent), or cooling to induce crystallization.
-
Screen a wide variety of solvent systems (e.g., dichloromethane/hexanes, ethyl acetate/heptane, methanol/water).
-
-
Crystal Selection & Mounting: Select a clear, well-formed crystal under a microscope and mount it on the diffractometer.
-
Data Collection: The instrument bombards the crystal with X-rays and records the diffraction pattern.
-
Structure Solution & Refinement: Specialized software is used to solve the phase problem and refine the atomic positions to generate the final 3D structural model.
Conclusion
The structural confirmation of novel compounds synthesized from this compound demands a rigorous, multi-faceted analytical strategy. It begins with rapid LC-MS checks, progresses to definitive molecular formula determination by HRMS, and is followed by a detailed architectural mapping using a suite of 1D and 2D NMR experiments. For absolute confirmation, single-crystal X-ray crystallography stands as the gold standard. By logically integrating the data from each of these techniques, researchers can have the utmost confidence in their structural assignments, ensuring the integrity and validity of their subsequent biological and pharmacological studies.
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Mass spectrometry applications for drug discovery and development . (2021-02-18). Drug Target Review. [Link]
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Absolute Configuration Analysis of Organic Compounds by Single Crystal X-ray Diffraction . (2018). The Chemical Society of Japan. [Link]
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Determination of absolute configuration using single crystal X-ray diffraction . Semantic Scholar. [Link]
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Determination of absolute configuration using single crystal X-ray diffraction . (2013). PubMed. [Link]
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Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality . Pharma Focus America. [Link]
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Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction . Springer. [Link]
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Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods . Georg Thieme Verlag. [Link]
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SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES . Journal of Emerging Technologies and Innovative Research. [Link]
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STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide . Wiley. [Link]
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Determination and Confirmation of Nicotinic Acid and Its Analogues and Derivates in Pear and Apple Blossoms Using High-Performance Liquid Chromatography/Electrospray-Mass Spectrometry . (2009). ElectronicsAndBooks. [Link]
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Identification and structure elucidation by NMR spectroscopy . (2018). ResearchGate. [Link]
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Advanced NMR techniques for structural characterization of heterocyclic structures . ESA-IPB. [Link]
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Synthesis of novel vasodilatory active nicotinate esters with amino acid function . (2011). PubMed. [Link]
-
Isolation and Structure Identification of Novel Brominated Diketopiperazines from Nocardia ignorata—A Lichen-Associated Actinobacterium . (2018). National Institutes of Health. [Link]
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Safety Operating Guide
Comprehensive Guide to the Proper Disposal of Methyl 6-amino-5-iodonicotinate
This document provides a detailed, safety-first protocol for the handling and disposal of Methyl 6-amino-5-iodonicotinate (CAS No. 36052-24-1). As a halogenated organic compound, this substance requires specific procedures to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide is designed for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.
Core Principle: Hazard Identification and Risk Mitigation
This compound is classified as a hazardous substance. The primary risks associated with this compound are toxicity and irritation. According to its Safety Data Sheet (SDS), it is harmful if swallowed, inhaled, or comes into contact with skin[1]. It is also known to cause skin and serious eye irritation, and may cause respiratory irritation[2][3].
The "iodo" component is of critical importance for waste management. Halogenated organic compounds (containing fluorine, chlorine, bromine, or iodine) must not be disposed of via standard chemical waste streams or drains[4][5]. Improper disposal, such as low-temperature incineration, can lead to the formation of hazardous byproducts like dioxins and other persistent organic pollutants. Therefore, it must be segregated as halogenated organic waste to be sent for high-temperature incineration at a licensed facility[6][7].
Key Chemical and Hazard Data
| Property | Value | Source |
| Chemical Formula | C₇H₇IN₂O₂ | PubChem[3] |
| Molecular Weight | 278.05 g/mol | PubChem[3] |
| Appearance | Solid / Powder | Thermo Fisher[8] |
| GHS Hazard Statements | H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled) | Alfa Aesar[1] |
| H315 (Causes skin irritation) | Sigma-Aldrich[2] | |
| H319 (Causes serious eye irritation) | Sigma-Aldrich[2] | |
| H335 (May cause respiratory irritation) | Sigma-Aldrich[2] | |
| Incompatible Materials | Strong oxidizing agents, Strong bases | Thermo Fisher[9] |
Prerequisite Safety Measures: Engineering Controls and PPE
Before handling or generating waste, it is imperative to establish a safe working environment. The Occupational Safety and Health Administration (OSHA) mandates that laboratories develop a Chemical Hygiene Plan (CHP) to protect employees from hazardous chemicals[10].
Engineering Controls
All handling of this compound, including weighing, transfers, and the addition of waste to a collection container, must be conducted within a properly functioning chemical fume hood[5][6]. This is the primary engineering control to minimize inhalation of the powdered substance, which may cause respiratory irritation[2]. Fume hoods should have a minimum face velocity of 100 linear feet per minute to ensure adequate containment[10].
Personal Protective Equipment (PPE)
The correct PPE is the last line of defense against exposure. The following must be worn at all times when handling this chemical[1][5]:
-
Eye Protection: Chemical safety goggles meeting European Standard EN166 or OSHA's regulations in 29 CFR 1910.133 are mandatory to protect against dust particles and splashes[9].
-
Hand Protection: Nitrile gloves should be worn to prevent skin contact[5]. Given that the compound is harmful in contact with skin, gloves should be inspected before use and changed immediately if contaminated[1].
-
Body Protection: A lab coat must be worn to protect skin and clothing[5].
-
Respiratory Protection: For situations with a high potential for aerosolization or if working outside of a fume hood (not recommended), a NIOSH/MSHA or European Standard EN 149 approved respirator may be required if exposure limits are exceeded[9].
Step-by-Step Waste Collection and Disposal Protocol
Adherence to a strict segregation and collection protocol is essential for safe and compliant disposal.
Step 1: Designate a Waste Collection Area
-
Identify a specific location within the laboratory, preferably inside a fume hood, as a Satellite Accumulation Area (SAA) for hazardous waste[6]. This area should be away from ignition sources and incompatible chemicals[11].
Step 2: Select the Correct Waste Container
-
Use only a designated, properly labeled "Halogenated Organic Waste" container[5][6]. These containers are often supplied by your institution's Environmental Health and Safety (EHS) department.
-
The container must be made of a material compatible with the chemical and be in good condition with a securely sealing lid to prevent leaks or vapor release[11][12].
Step 3: Label the Waste Container Correctly
-
Before adding any waste, affix a "Hazardous Waste" tag to the container[6].
-
The label must clearly state "Halogenated Organic Waste" and list all chemical constituents by their full name, including "this compound"[12]. Do not use abbreviations or chemical formulas[12].
-
Indicate the relevant hazards (e.g., Toxic, Irritant) by checking the appropriate boxes on the tag[6].
Step 4: Accumulate Waste Safely
-
For residual solids, use a dedicated spatula to transfer the material into the waste container.
-
For contaminated consumables (e.g., weighing paper, gloves, pipette tips), place them directly into the designated halogenated waste container.
-
Crucially, never mix non-halogenated organic waste with halogenated waste. This cross-contamination significantly increases disposal costs and complicates the disposal process[6].
-
Keep the waste container closed at all times except when actively adding waste[6][12].
Step 5: Arrange for Final Disposal
-
Do not accumulate more than 55 gallons of hazardous waste in your lab's SAA[12].
-
Once the container is full or you have completed the project, contact your institution's EHS or a certified hazardous waste disposal contractor to arrange for pickup[5][13].
-
Ensure all paperwork and logs are completed as required by your institution and regulatory bodies like the EPA[11].
Disposal Decision Workflow
The following diagram outlines the critical decision-making process for managing waste containing this compound.
Caption: Decision workflow for the proper segregation and disposal of this compound.
Spill and Emergency Procedures
Accidents can happen, and a clear, pre-defined response plan is critical.
Minor Spill Cleanup (Solid Powder)
For small spills contained within a fume hood:
-
Alert Personnel: Notify others in the immediate area of the spill[14].
-
Don PPE: Ensure you are wearing the full, appropriate PPE as described in Section 2.
-
Contain the Spill: Cover the spill with an inert absorbent material (e.g., sand, vermiculite) to prevent it from becoming airborne. Avoid dry sweeping , which can generate dust[15]. If safe and compatible, you may gently moisten the material first to minimize dust[15].
-
Collect Residue: Carefully sweep or scoop up the absorbed material and place it into a sealed, labeled container for disposal as halogenated hazardous waste[1][15].
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., soap and water, or as recommended by your EHS office), working from the outside in[14][16]. Place all cleaning materials (wipes, contaminated gloves) into the hazardous waste container.
-
Report: Report the incident to your laboratory supervisor or Chemical Hygiene Officer as per your institution's policy[17].
Personnel Exposure
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing[1][9]. Seek medical attention[1].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids[1]. Seek immediate medical attention.
-
Inhalation: Remove the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention[1][9].
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a poison center or physician for medical attention[9][18].
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Methyl 6-aminonicotinate. PubChem, National Institutes of Health. [Link]
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The OSHA Lab Standard and the MSC Chemical Safety Manual. Montclair State University. [Link]
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-
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
